2,5-Dichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
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InChI Key |
QVTQYSFCFOGITD-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)Cl | |
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Molecular Formula |
C7H4Cl2O2 | |
| Record name | 2,5-DICHLOROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID5024978 | |
| Record name | 2,5-Dichlorobenzoic acid | |
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Molecular Weight |
191.01 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS] | |
| Record name | 2,5-DICHLOROBENZOIC ACID | |
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| Record name | 2,5-Dichlorobenzoic acid | |
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Boiling Point |
574 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2,5-DICHLOROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2,5-DICHLOROBENZOIC ACID | |
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Vapor Pressure |
0.000447 [mmHg] | |
| Record name | 2,5-Dichlorobenzoic acid | |
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CAS No. |
50-79-3, 35915-19-6 | |
| Record name | 2,5-DICHLOROBENZOIC ACID | |
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| Record name | 2,5-Dichlorobenzoic acid | |
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| Record name | 2,5-Dichlorobenzoic acid | |
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| Record name | Benzoic acid, 2,4(or 2,5)-dichloro- | |
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| Record name | 2,5-DICHLOROBENZOIC ACID | |
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| Record name | Benzoic acid, 2,5-dichloro- | |
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| Record name | 2,5-Dichlorobenzoic acid | |
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| Record name | 2,5-dichlorobenzoic acid | |
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| Record name | 2,5-DICHLOROBENZOIC ACID | |
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Melting Point |
304 to 309 °F (NTP, 1992) | |
| Record name | 2,5-DICHLOROBENZOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzoic Acid
This guide offers a comprehensive technical overview of 2,5-Dichlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior, synthesis, and applications.
Introduction: The Molecular Profile of this compound
This compound is a halogenated aromatic carboxylic acid characterized by a benzene ring substituted with a carboxylic acid group at position 1 and two chlorine atoms at positions 2 and 5.[1] This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various industrial syntheses, particularly in the agrochemical and pharmaceutical sectors.[2][3] At room temperature, it exists as a white to off-white or beige crystalline solid or powder with no significant odor.[1][4]
The presence of the electron-withdrawing carboxylic acid group and the two chlorine atoms significantly influences the electron density of the benzene ring, impacting its reactivity and acidity. This molecular architecture is the foundation for its utility as a building block in the synthesis of more complex molecules.[1]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. These properties are crucial for quality control, reaction monitoring, and structural elucidation of its derivatives.
Physical Properties
The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents for reactions and recrystallization, as well as for predicting its behavior in various physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [5] |
| Molecular Weight | 191.01 g/mol | [5] |
| Appearance | Needles (from water) or white/beige powder | [4][5] |
| Melting Point | 151-157 °C | [4][6] |
| Boiling Point | 301 °C at 760 mmHg | [4][6] |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 19°C); soluble in ethanol, ether, and hot water. | [1][6][7] |
| pKa | 2.51 ± 0.25 (Predicted) | [6] |
| Vapor Pressure | 0.000447 mmHg | [5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail its characteristic spectral signatures.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a characteristic set of signals in the aromatic region is expected.[5]
-
¹³C NMR: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms. The spectrum will show distinct signals for the carboxylic acid carbon, the two carbons bonded to chlorine, and the other aromatic carbons.[8][9]
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-Cl stretching vibrations.[5][10]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of two chlorine atoms.[5][11]
Synthesis and Reactivity
The synthesis and reactivity of this compound are central to its role as a chemical intermediate. Understanding these aspects allows for the strategic design of synthetic pathways for target molecules.
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.
A common laboratory and industrial method involves the oxidation of 2,5-dichlorotoluene using strong oxidizing agents such as potassium permanganate or chromic acid.[1][12] This reaction directly converts the methyl group to a carboxylic acid group.
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dichlorotoluene and a suitable solvent (e.g., water, pyridine).
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred mixture. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Workup: Cool the mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from hot water or an appropriate organic solvent to obtain the pure acid.[6]
Direct chlorination of benzoic acid can also yield this compound. This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride, to facilitate the electrophilic aromatic substitution.[1] Careful control of reaction conditions is necessary to achieve the desired disubstitution pattern.[1]
Another synthetic route involves the reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to the carboxylic acid.[6][13]
Workflow for Synthesis via Phosgene Method
Caption: Synthesis of this compound from p-dichlorobenzene.
Chemical Reactivity
The reactivity of this compound is dominated by its carboxylic acid functionality and the substituted aromatic ring.
As a typical carboxylic acid, it undergoes reactions such as:
-
Neutralization: It reacts with bases to form salts and water. This reaction is often exothermic.[5][14]
-
Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. For example, reaction with methanol yields this compound methyl ester.[15]
-
Amidation: It can be converted to amides through reaction with amines, typically after activation to an acid chloride or with the use of coupling agents.
The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group deactivates the ring towards further electrophilic aromatic substitution. However, reactions can still occur under specific conditions.
Carboxylic acids, in general, can react with a variety of reagents. They can react with:
-
Active metals to produce hydrogen gas and a metal salt.[14]
-
Diazo compounds, dithiocarbamates, isocyanates, mercaptans, nitrides, and sulfides to produce flammable and/or toxic gases and heat.[5][6]
-
Sulfites, nitrites, and thiosulfates, which can also generate toxic gases and heat.[5][6]
-
Carbonates and bicarbonates to produce carbon dioxide gas and heat.[5][6]
Applications in Drug Development and Agrochemicals
This compound is a key building block in the synthesis of various commercially important compounds.
Pharmaceutical Intermediate
It serves as a crucial intermediate in the production of active pharmaceutical ingredients (APIs).[2][3] Its structure can be incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties.
Agrochemical Synthesis
A primary application of this compound is in the synthesis of herbicides.[2][6][16] For instance, it is a precursor to the herbicide chloramben.[6] The specific substitution pattern is often essential for the herbicidal activity of the final product.
Logical Relationship of Applications
Caption: Key applications of this compound.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][17]
Handling and Personal Protective Equipment (PPE)
-
Handling: Use only in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[4][18]
-
PPE: Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4][18] In case of insufficient ventilation, wear a suitable respiratory mask.[18]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Clean mouth with water and seek medical attention.[4]
Storage
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.[17][18] It is stable under normal conditions.[4][17]
Incompatible Materials
Avoid contact with strong oxidizing agents.[4]
Hazardous Decomposition Products
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Conclusion
This compound is a versatile and important chemical intermediate with well-defined chemical and physical properties. Its synthesis and reactivity are well-understood, enabling its widespread use in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures is crucial for any researcher or scientist working with this compound. The information presented in this guide provides a solid foundation for its effective and safe utilization in a research and development setting.
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2,5-Dichlorobenzoic acid CAS number 50-79-3
An In-Depth Technical Guide to 2,5-Dichlorobenzoic Acid (CAS 50-79-3)
Executive Summary
This compound (CAS No. 50-79-3) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of commercially significant compounds.[1][2] Characterized by a benzene ring substituted with two chlorine atoms and a carboxylic acid group, its unique electronic and steric properties make it a versatile building block in the agrochemical, pharmaceutical, and specialty chemical industries.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, key applications, metabolic fate, and analytical techniques.
Physicochemical and Spectroscopic Properties
This compound typically appears as a white to off-white crystalline solid or powder.[1][4] Its chemical structure, featuring electron-withdrawing chlorine atoms, significantly influences its acidity and reactivity. The compound is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and ether.[1][5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50-79-3 | [4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder or needles | [1][4][5] |
| Melting Point | 151-154 °C | [5][7] |
| Boiling Point | 301 °C | [5][6] |
| Water Solubility | <0.1 g/100 mL at 19 °C; 0.8 g/L | [1][8][9] |
| pKa | 2.51 ± 0.25 (Predicted) | [8] |
| Vapor Pressure | 0.000447 mmHg | [4] |
Spectroscopic data is critical for the unambiguous identification and characterization of this compound. Key spectral features are available in public databases such as PubChem, including Mass Spectrometry (GC-MS and MS-MS) and Infrared (IR) spectroscopy data.[4]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most prevalent methods involve the oxidation of a substituted toluene or the chlorination of a benzoic acid precursor.
Oxidation of 2,5-Dichlorotoluene
A common and efficient laboratory and industrial method involves the oxidation of 2,5-dichlorotoluene.[1][10] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are used to convert the methyl group to a carboxylic acid. The rationale for this approach lies in the stability of the benzene ring to oxidation under conditions that readily transform the alkyl side chain.
Caption: Oxidation pathway from 2,5-Dichlorotoluene.
Protocol 1: Synthesis via Oxidation of 2,5-Dichlorotoluene [10]
-
Dissolution: Dissolve 2,5-dichlorotoluene in a suitable solvent, such as an aqueous pyridine solution.
-
Oxidation: While stirring, add the oxidizing agent (e.g., potassium permanganate) portion-wise to the solution. Heat the mixture to 50-80°C and maintain this temperature for 3-6 hours to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the C-H bonds of the methyl group.
-
Work-up: After the reaction, recover the organic solvent. Add water to the residue and filter the mixture while hot to remove manganese dioxide byproduct.
-
Acidification & Isolation: Acidify the filtrate with hydrochloric acid to a pH of 2. This protonates the carboxylate salt, causing the less soluble this compound to precipitate.
-
Purification: Cool the solution to induce crystallization. The resulting solid is collected by filtration and can be further purified by recrystallization from hot water.[8]
Chlorination of Benzoic Acid
Another approach is the direct chlorination of benzoic acid using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).[1] This method relies on electrophilic aromatic substitution. The carboxylic acid group is a meta-director; however, the reaction conditions can be controlled to favor the formation of the 2,5-dichloro isomer. This pathway is often complex, yielding a mixture of isomers that require careful purification.[1]
Core Applications in Research and Development
This compound's utility stems from its reactive carboxylic acid functional group and the influence of the chlorine substituents on the aromatic ring.
-
Agrochemicals: It is a vital precursor in the manufacture of herbicides.[2][3] For example, it is a key intermediate in the synthesis of Diclofop-methyl, a selective herbicide used for controlling grassy weeds.[11] Its structure contributes to the molecule's ability to inhibit critical enzymes in target plants.[1]
-
Pharmaceuticals: In drug development, it serves as a scaffold or intermediate for synthesizing active pharmaceutical ingredients (APIs).[2][3] Its derivatives are explored for various therapeutic applications, including as anti-ulcer agents.[11]
-
Organic Synthesis: As a versatile building block, it undergoes reactions typical of carboxylic acids, such as esterification and amidation, allowing for the creation of more complex molecules for materials science and specialty chemicals.[1][2]
-
Analytical Chemistry: High-purity this compound is used as a calibration standard in analytical methods.[5] It is particularly valuable in environmental studies for investigating the atmospheric degradation products of pollutants like biphenyls and polychlorinated biphenyls (PCBs).[7][12]
Metabolic and Degradation Pathways
The environmental fate of chlorinated aromatic compounds is a significant area of research. Microbial degradation is a primary mechanism for the breakdown of this compound in soil and water. Certain bacterial strains, such as Pseudomonas stutzeri and Pseudomonas sp. CPE2, can utilize it as their sole source of carbon and energy.[13][14]
The metabolic pathway is initiated by a dioxygenase enzyme. Specifically, a chlorobenzoate 1,2-dioxygenase catalyzes the conversion of this compound to 4-chlorocatechol, which is then further metabolized.[13][15] This enzymatic step requires molecular oxygen and a reducing agent like NADH.[13]
Caption: Key step in the microbial metabolism of this compound.
Toxicology and Safe Handling
This compound is classified as an irritant.[4] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][16][17] Therefore, adherence to strict safety protocols is essential during handling.
Table 2: GHS Hazard Information and Safety Recommendations
| Category | Information | Source(s) |
| GHS Pictogram | Exclamation Mark | [17] |
| Signal Word | Warning | [9][17] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][17] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat. Use in a well-ventilated area or with a respirator. | [16][17][18][19] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes.[16][17][18]Skin: Wash with plenty of soap and water.[16][17]Inhalation: Move person to fresh air.[16][17][18] | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Store below +30°C. | [1][5][18] |
| Incompatibilities | Strong bases, oxidizing agents, and reducing agents. | [1][18] |
Current evidence does not classify this compound as a carcinogen.[1] However, as with many chemicals, its toxicological properties have not been exhaustively investigated, warranting cautious handling.[17][18]
Analytical Methodologies: Quantification in Biological Matrices
The quantification of this compound, particularly in biological samples like urine for exposure monitoring, is typically performed using chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique.[20]
Protocol 2: General Workflow for GC-MS Analysis in Urine [20]
-
Sample Preparation:
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Storage: For long-term storage, freeze samples at -20°C or lower to prevent degradation. It is advisable to create aliquots to minimize freeze-thaw cycles.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acidic components, including this compound, from the complex urine matrix.
-
-
Derivatization: Convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester). This step is crucial for successful GC analysis.
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) with a programmed temperature gradient to separate the analyte from other components.
-
Detection: The mass spectrometer detects and fragments the analyte, providing a characteristic mass spectrum for identification and a quantifiable signal for concentration measurement.
-
-
Quantification: Use a calibration curve prepared from certified reference standards of this compound to determine its concentration in the original sample.
Caption: General workflow for the analysis of this compound.
References
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- 2. nbinno.com [nbinno.com]
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- 7. This compound, 97% 50-79-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
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- 9. This compound for synthesis 50-79-3 [sigmaaldrich.com]
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- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
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- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 2,5-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-dichlorobenzoic acid, a key chemical intermediate in the agrochemical and pharmaceutical industries. We will delve into its molecular structure, physicochemical properties, spectroscopic profile, synthesis, and applications, with a focus on providing actionable insights for laboratory and development settings.
Core Molecular and Physical Characteristics
This compound (DCBA) is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, and two chlorine atoms at positions 2 and 5.[1][2] This substitution pattern dictates its chemical reactivity and physical properties.
The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the acidity of the carboxylic acid group.[2] The compound typically appears as a white to off-white or beige crystalline powder or as needle-like crystals when recrystallized from water.[1][3][4] It is stable under normal laboratory conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 50-79-3 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Melting Point | 151-154 °C | [3][5][6] |
| Boiling Point | 301 °C | [3][6] |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 19°C); soluble in hot water, ethanol, and ether. | [2][3][4][6] |
| pKa | 2.51 (Predicted) | [3] |
Molecular Structure and Spectroscopic Profile
A detailed understanding of the molecular structure of this compound is crucial for predicting its reactivity and interactions. While a definitive, publicly available crystal structure with bond lengths and angles was not identified in the surveyed literature, we can infer structural aspects from its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the electron-withdrawing chlorine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons. The positions of the chlorine substituents will cause characteristic shifts in the signals of the directly attached carbons and their neighbors.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by several key absorption bands:[10][11][12]
-
O-H Stretch: A broad band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will appear in the region of 1680-1710 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[13] The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the C-Cl bonds.
Synthesis and Manufacturing
This compound is primarily synthesized through the oxidation of 2,5-dichlorotoluene.[2][14] Another documented method involves the reaction of p-dichlorobenzene with phosgene to yield 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed.[4][15]
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound via the oxidation of 2,5-dichlorotoluene using potassium permanganate.
Diagram 1: Synthesis of this compound from 2,5-Dichlorotoluene
References
- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound CAS#: 50-79-3 [m.chemicalbook.com]
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- 6. prepchem.com [prepchem.com]
- 7. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 8. This compound(50-79-3) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(50-79-3) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 14. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of 2,5-Dichlorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dichlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a solubility profile that is critical for its application in organic synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the underlying physicochemical principles, theoretical frameworks for solubility prediction, and detailed experimental protocols for its determination. While quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to assess its solubility for their specific applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Melting Point | 151-154 °C | [2][3] |
| Appearance | White to off-white crystalline powder or needles | [1][4] |
| pKa | 2.51 (Predicted) | [3][4] |
| Water Solubility | Sparingly soluble (<0.1 g/100 mL at 19 °C) | [4] |
| CAS Number | 50-79-3 | [2] |
The presence of two electron-withdrawing chlorine atoms on the benzene ring influences the acidity of the carboxylic acid group and the overall polarity of the molecule. The crystalline nature of the solid, indicated by its relatively high melting point, suggests that significant energy is required to overcome the lattice energy for dissolution to occur.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.
The Role of Polarity and Hydrogen Bonding
This compound possesses both a nonpolar aromatic ring and a polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor. This dual nature dictates its solubility in various organic solvents.
-
Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable solute-solvent interactions and generally good solubility.[5][6]
-
Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. This results in significant solubility.[4]
-
Nonpolar Solvents (e.g., Aromatic hydrocarbons like Toluene, Aliphatic hydrocarbons like Heptane): The solubility in nonpolar solvents is expected to be lower. While the dichlorobenzene moiety can interact favorably with aromatic solvents through π-π stacking, the highly polar carboxylic acid group is less effectively solvated, limiting overall solubility.
The logical relationship for predicting solubility based on solvent and solute properties can be visualized as follows:
Caption: Predicted solubility based on solute-solvent interactions.
Temperature Dependence
The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility increases with temperature. This relationship can be described by the van't Hoff equation. For practical purposes in drug development and chemical synthesis, understanding the temperature-solubility profile is crucial for processes like crystallization.[7]
Quantitative Solubility Data: A Note on Availability
As of early 2026, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents at various temperatures is limited. The IUPAC-NIST Solubility Data Series is a valuable resource for substituted benzoic acids, however, specific data for the 2,5-dichloro isomer is not readily found within the currently indexed volumes.[8][9][10][11][12]
For illustrative purposes, Table 2 presents solubility data for the related compound, 2-chlorobenzoic acid, to demonstrate how such data is typically presented. It is crucial to note that this data should not be used as a direct substitute for this compound , but rather as a guide for the expected magnitudes and trends.
Table 2: Illustrative Solubility of 2-Chlorobenzoic Acid in Various Solvents (for comparison purposes only)
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Acetone | 15 | 35.97 |
| Benzene | 26 | 2.02 |
| Diethyl Ether | 15 | 23.89 |
| Ethyl Acetate | 15 | 14.7 |
| Heptane | 79 | 2.64 |
| Water | 25 | 0.21 |
| Water | 100 | 4.03 |
| Source:[13] |
Given the lack of specific data, experimental determination is highly recommended for any application requiring precise solubility values.
Experimental Determination of Solubility
The equilibrium solubility of this compound can be reliably determined using the shake-flask method followed by a suitable analytical technique for concentration measurement.
Shake-Flask Method: A Step-by-Step Protocol
This method is considered the gold standard for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility determination method.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant, controlled temperature. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.
-
Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase used for HPLC). Determine the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.
-
Calculation: Using the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent. Express the results in appropriate units such as mg/mL, g/100 mL, or molarity.
Self-Validation and Trustworthiness
To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated into the experimental design:
-
Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change significantly after the chosen equilibration time (e.g., measure solubility at 24, 48, and 72 hours).
-
Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.
-
Reproducibility: All experiments should be performed in triplicate to assess the precision of the measurements.
Practical Applications in Drug Development and Synthesis
A comprehensive understanding of the solubility of this compound is paramount in several key areas:
-
Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: The temperature-dependent solubility profile is essential for developing efficient crystallization processes to purify this compound or its derivatives. By dissolving the compound in a suitable solvent at an elevated temperature and then cooling, highly pure crystals can be obtained.
-
Formulation Development: For pharmaceutical applications of derivatives of this compound, understanding the solubility of the parent compound can provide insights into the potential challenges and strategies for formulating the final drug product.
Conclusion
References
- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 50-79-3 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound [chemister.ru]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. iupac.org [iupac.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. - UNT Digital Library [digital.library.unt.edu]
- 11. IUPAC-NIST Solubility Publication [srdata.nist.gov]
- 12. IUPAC-NIST solubility data series... preview & related info | Mendeley [mendeley.com]
- 13. 2-chlorobenzoic acid [chemister.ru]
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzoic Acid: Melting and Boiling Point Determination
Abstract
2,5-Dichlorobenzoic acid (CAS No. 50-79-3) is a halogenated aromatic carboxylic acid pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a chemical intermediate necessitates a thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points. These thermal transition points are critical parameters that dictate purification methods, reaction conditions, and storage stability. This guide provides a comprehensive overview of the accepted values for the melting and boiling points of this compound, supported by a detailed exploration of the underlying principles and field-proven experimental protocols for their accurate determination. We delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating, thereby upholding the highest standards of scientific integrity.
Core Physicochemical Characteristics of this compound
This compound presents as a white to beige powder or needle-like crystals.[1][2] Its chemical structure, featuring a carboxylic acid group and two chlorine atoms on the benzene ring, governs its physical and chemical behavior. The precise determination of its thermal properties is essential for process optimization and quality control in a laboratory or industrial setting.
Below is a summary of the key physical and chemical properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [3][4] |
| Molecular Weight | 191.01 g/mol | [3][4][5] |
| Appearance | White to beige powder or needle-like crystals | [1][2][4] |
| Melting Point | 151-154 °C (lit.) | [1][3][4][5] |
| 304-309 °F | [2][6] | |
| Boiling Point | 301 °C (lit.) | [1][5][7][8] |
| 574 °F at 760 mmHg | [2][6] | |
| Water Solubility | <0.1 g/100 mL at 19 °C; less than 1 mg/mL at 66°F | [2][5] |
| pKa | 2.51 | [1][3] |
| CAS Number | 50-79-3 | [1][3][4][5] |
Note: The slight variations in reported melting point ranges can be attributed to differences in sample purity and the specific methodology or heating rate used during analysis.
The Science of Phase Transitions: A Theoretical Framework
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition is typically sharp, occurring over a narrow range of 1-2°C.[9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
A key principle in melting point analysis is the concept of melting point depression . The presence of soluble impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[9][10] This results in two observable effects: a lowering of the melting point and a broadening of the melting range (>3°C).[9] This phenomenon is the basis for using melting point as a sensitive indicator of compound purity and for the "mixed melting-point" technique to confirm the identity of an unknown compound.[9]
Experimental Protocol: High-Accuracy Melting Point Determination
The capillary method, using either a Thiele tube or a modern digital melting point apparatus, remains the gold standard for determining the melting point of a solid organic compound.
Causality and Experimental Rationale
The choice of a slow, controlled heating rate is the most critical parameter for accuracy. A rapid temperature ramp can cause a lag between the heat source, the thermometer, and the sample, leading to an erroneously high and broad melting range.[10] Using a finely powdered, dry sample packed tightly to a depth of 2-3 mm ensures uniform heat transfer throughout the material.
Detailed Step-by-Step Methodology
-
Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Thoroughly crush the crystals into a fine powder using a spatula. This ensures efficient and uniform packing.
-
Capillary Tube Loading: Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.
-
Sample Packing: Invert the tube and tap the sealed end gently on a hard surface, or drop it through a long glass tube, to pack the powder firmly into the bottom. The final packed sample height should be 2-3 mm.[11]
-
Apparatus Setup:
-
Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.
-
Thiele Tube: Secure the capillary tube to a thermometer with a small rubber band or wire, aligning the sample with the thermometer bulb.[10] Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed.
-
-
Heating and Observation:
-
Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (e.g., to ~135°C).
-
Reduce the heating rate to 1-2°C per minute as you near the literature melting point. This slow ramp is crucial for thermal equilibrium and an accurate reading.
-
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last crystal of the solid melts completely.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow and fall within the 151-154°C window.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Experimental Protocol: Boiling Point Determination
Determining the boiling point of a high-boiling solid like this compound (301°C) presents significant challenges, most notably the potential for thermal decomposition. When heated strongly, it may emit toxic fumes of chlorine.[2][6] Therefore, this procedure must be conducted with extreme caution in a well-ventilated chemical fume hood.
Causality and Experimental Rationale
A standard distillation is often impractical for small research quantities. The reflux method provides a reliable alternative by creating a state of equilibrium between the boiling liquid and its vapor phase, allowing for an accurate temperature measurement.[12] This method requires a smaller amount of material and minimizes loss due to evaporation.
Detailed Step-by-Step Methodology
-
Apparatus Setup: Assemble a reflux apparatus in a chemical fume hood. This consists of a small round-bottom flask, a condenser fitted vertically, and a heat source (e.g., a heating mantle with sand).
-
Sample and Boiling Chips: Place a sufficient amount of this compound (e.g., 5-10 mL worth, once melted) and a few boiling chips or a magnetic stir bar into the flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.
-
Heating: Gently heat the flask to melt the solid and then bring it to a steady boil. The vapor will rise into the condenser, cool, and drip back into the flask.
-
Temperature Measurement: Once the system is in a steady state of reflux (a "reflux ring" of condensing vapor is visible in the condenser), carefully insert a thermometer. The thermometer bulb should be positioned just below the side arm of the condenser, ensuring it is fully immersed in the vapor phase, not touching the glass walls.[12]
-
Equilibration and Recording: Allow the temperature reading to stabilize. This constant temperature, where the liquid and vapor are in equilibrium, is the boiling point. Record this temperature and the ambient atmospheric pressure.
-
Safety Shutdown: Once the measurement is complete, turn off the heat source and allow the apparatus to cool completely before disassembling.
Workflow for Boiling Point Determination (Reflux Method)
Caption: Workflow for boiling point determination via the reflux method.
Conclusion
The melting point (151-154 °C) and boiling point (301 °C) of this compound are defining thermochemical properties critical for its application in scientific research and chemical synthesis. While literature values provide an essential baseline, their experimental verification is a fundamental aspect of laboratory practice, serving as a primary indicator of purity and identity. The protocols detailed in this guide emphasize a methodical approach, grounded in the principles of thermal dynamics and experimental precision, to ensure the generation of reliable and reproducible data for this important chemical compound.
References
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- 2. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound, 97% 50-79-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. haihangchem.com [haihangchem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound [stenutz.eu]
- 8. This compound CAS#: 50-79-3 [m.chemicalbook.com]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Spectroscopic Guide to 2,5-Dichlorobenzoic Acid
This technical guide provides an in-depth analysis of the spectral data for 2,5-dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Introduction
This compound (C7H4Cl2O2, CAS No. 50-79-3) is a white crystalline solid.[1] Its utility in various synthetic pathways necessitates a thorough understanding of its chemical structure and purity, which can be unequivocally determined through a combination of spectroscopic techniques. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, providing not just the data, but also the rationale behind the spectral features and the experimental methodologies to obtain them.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is fundamental to understanding its spectral data. The presence of a carboxylic acid group and two chlorine atoms on the benzene ring gives rise to a unique spectroscopic fingerprint.
Figure 1: Molecular structure of this compound with atom numbering.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, electron ionization (EI) is a common method.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if volatile enough.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Data Interpretation
The mass spectrum of this compound exhibits a characteristic pattern of peaks.
| m/z | Relative Intensity (%) | Assignment |
| 190 | ~60% | [M]+ (Molecular ion with ³⁵Cl₂) |
| 192 | ~40% | [M+2]+ (Isotope peak with one ³⁵Cl and one ³⁷Cl) |
| 194 | ~6% | [M+4]+ (Isotope peak with ³⁷Cl₂) |
| 173 | 100% | [[M-OH]]+ (Loss of hydroxyl radical) |
| 145 | ~30% | [[M-COOH]]+ (Loss of carboxyl group) |
| 110 | ~20% | [C₆H₃Cl]+ |
Data is compiled from representative spectra and may vary slightly based on instrumentation.
The molecular ion peak cluster at m/z 190, 192, and 194 is a definitive indicator of a molecule containing two chlorine atoms, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak at m/z 173 corresponds to the loss of a hydroxyl radical, a common fragmentation pathway for carboxylic acids.
References
2,5-Dichlorobenzoic acid environmental persistence
An In-depth Technical Guide on the Environmental Persistence of 2,5-Dichlorobenzoic Acid
Abstract
This compound (2,5-DCBA) is a halogenated aromatic carboxylic acid that enters the environment as a metabolite of certain herbicides and as a degradation byproduct of polychlorinated biphenyls (PCBs).[1] Its chemical structure, characterized by a stable benzene ring with two chlorine substituents, raises significant concerns regarding its environmental persistence and potential ecotoxicity. This technical guide provides a comprehensive analysis of the environmental fate of 2,5-DCBA, focusing on the intricate interplay between biotic and abiotic degradation processes. We delve into the microbial metabolic pathways responsible for its breakdown, detail the experimental methodologies required for its assessment, and summarize the current state of knowledge on its mobility and persistence. The central thesis of this guide is that while 2,5-DCBA is susceptible to microbial degradation under specific conditions, its persistence can be significant, warranting careful consideration in environmental risk assessments. We will explore the causality behind experimental designs for studying its degradation and provide actionable protocols for researchers in the field.
Introduction: The Environmental Significance of this compound
This compound (CAS 50-79-3) is a white crystalline solid with a molecular formula of C₇H₄Cl₂O₂.[2][3] Its presence in the environment is primarily anthropogenic. It is a known intermediate in the microbial degradation of the herbicide chloramben and can be formed during the breakdown of complex mixtures of PCBs.[1][4] The persistence of such chlorinated aromatic compounds is a critical area of environmental science. The chlorine atoms increase the molecule's recalcitrance to degradation by withdrawing electrons from the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases. Understanding the persistence of 2,5-DCBA is therefore crucial for remediating contaminated sites and for developing new chemical entities, as regulatory bodies increasingly demand comprehensive environmental fate data.
Chemical and Physical Properties:
-
Molecular Weight: 191.01 g/mol [2]
-
Melting Point: 151-154 °C[2]
-
Boiling Point: ~301 °C
-
Water Solubility: Soluble.[5] While specific quantitative data is limited, its carboxylic acid functionality suggests pH-dependent solubility. Its solubility indicates a potential for mobility in aqueous environmental compartments.
Environmental Fate and Transport
The environmental fate of a chemical is dictated by its transport and transformation. For 2,5-DCBA, its water solubility suggests it will be mobile in soil and can potentially leach into groundwater, posing a risk to aquatic ecosystems and drinking water resources.[5][6]
Biotic Degradation (Biodegradation)
Biodegradation is the primary mechanism for the environmental breakdown of 2,5-DCBA. The process is highly dependent on the presence of suitably adapted microbial communities and conducive environmental conditions.
Numerous studies have successfully isolated bacteria capable of utilizing 2,5-DCBA as a sole source of carbon and energy. This is a critical finding, as it demonstrates the potential for complete mineralization of the compound to CO₂, H₂O, and chloride ions. Key microbial players include:
-
Pseudomonas species: Strains like Pseudomonas stutzeri KS25 and Pseudomonas aeruginosa JB2 have been isolated from contaminated soils and demonstrate the ability to completely dechlorinate 2,5-DCBA.[7][8]
-
Other Genera: Bacteria from genera including Bacillus, Corynebacterium, Enterobacter, Klebsiella, Citrobacter, and Neisseria have also been identified as resistant to and capable of degrading 2,5-DCBA to varying extents.[9] For instance, one study found that an Enterobacter strain could achieve 62% degradation.[9]
The isolation of these organisms typically involves enrichment culture techniques, where soil or water from a contaminated site is cultured in a minimal medium with 2,5-DCBA as the only carbon source. This process selects for microorganisms that have evolved the specific enzymatic machinery required to attack the chlorinated aromatic ring.
The aerobic degradation of chlorinated benzoic acids is typically initiated by a dioxygenase enzyme. This is a critical first step that destabilizes the aromatic ring. For 2,5-DCBA, the proposed pathway involves the following key steps:
-
Dioxygenation: A 2-halobenzoate-1,2-dioxygenase attacks the aromatic ring, incorporating two atoms of oxygen to form a dihydrodiol intermediate. This enzymatic choice is crucial; it dictates the subsequent steps and the nature of the metabolites.
-
Dehydrogenation: The unstable dihydrodiol is then acted upon by a dehydrogenase to form a substituted catechol (in this case, likely 4-chlorocatechol).[4]
-
Ring Cleavage: The resulting chlorocatechol is the substrate for another dioxygenase that cleaves the aromatic ring. This can occur via an ortho- or meta-cleavage pathway.[4][10] The choice of cleavage pathway is species-specific and determines the subsequent aliphatic intermediates.
-
Downstream Metabolism: The ring-cleavage products are channeled into central metabolic pathways, such as the Krebs cycle, ultimately yielding cell biomass and energy. The chlorine substituents are released as chloride ions.[7]
Caption: Proposed aerobic metabolic pathway for this compound.
Phytoremediation, which uses plant-bacteria associations, has shown promise for the degradation of chlorinated benzoic acids.[1] For example, Altai wild rye (Elymus angitus) inoculated with Pseudomonas strains R75 and CB35 reduced 2,5-DCBA levels in soil by 46%.[11] The plant's root system creates a favorable rhizosphere environment for the bacteria, enhancing their degradative activity. This symbiotic approach can be a cost-effective strategy for remediating large areas of low-level contamination.
Abiotic Degradation
Data on the abiotic degradation of 2,5-DCBA is notably scarce. Processes like photolysis (degradation by light) and chemical hydrolysis are generally not considered significant fate processes for related compounds like p-chlorobenzoic acid.[6] The stability of the carbon-chlorine bond and the benzene ring suggests that, in the absence of microbial activity, 2,5-DCBA would be highly persistent, especially in anoxic subsurface environments.
Ecotoxicity Profile
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[3][12] While comprehensive ecotoxicity data is limited, its methyl ester is reported to be moderately toxic to fish.[13] The lack of extensive long-term toxicity and carcinogenicity studies necessitates handling it with appropriate protective measures in a laboratory setting.[12][14]
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | Category 2 | [3][12] |
| Serious Eye Damage/Eye Irritation | Category 2 | [3][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | [3][12] |
Experimental Protocols for Persistence Assessment
To ensure scientific integrity, protocols for assessing environmental persistence must be robust and self-validating. Here, we outline methodologies for evaluating the biodegradation and analytical quantification of 2,5-DCBA.
Protocol: Aerobic Biodegradation Screening Assay
This protocol is designed to determine if a microbial consortium from an environmental sample can degrade 2,5-DCBA. The core principle is to monitor the disappearance of the parent compound over time in a controlled environment.
Methodology:
-
Inoculum Preparation:
-
Collect soil or water samples from a site with a history of contamination (this increases the likelihood of finding adapted microbes).
-
Create a slurry by mixing 10g of soil with 90mL of sterile phosphate buffer. Shake for 2 hours.
-
Allow solids to settle, and use the supernatant as the microbial inoculum. This step enriches for microorganisms that are readily suspendable and active.
-
-
Media Preparation:
-
Prepare a sterile basal salt medium (BSM) containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, MgSO₄) but lacking a carbon source. The absence of other carbon sources ensures that any microbial growth is dependent on the degradation of the test compound.
-
Prepare a stock solution of 2,5-DCBA (e.g., 10 g/L) in a suitable solvent like methanol or by adjusting the pH with NaOH to dissolve it in water.
-
-
Experimental Setup:
-
Set up triplicate 250mL Erlenmeyer flasks for each condition:
-
Test Flasks: 100mL BSM + 2,5-DCBA (final concentration 50-100 mg/L) + 1mL inoculum.
-
Abiotic Control: 100mL BSM + 2,5-DCBA. To ensure sterility, either filter-sterilize the 2,5-DCBA solution or add a microbial inhibitor (e.g., sodium azide). This control accounts for any non-biological loss of the compound.
-
Inoculum Control: 100mL BSM + 1mL inoculum (no 2,5-DCBA). This control monitors for any background activity or contamination.
-
-
Incubate all flasks on an orbital shaker at a controlled temperature (e.g., 25-30°C) in the dark to prevent photodegradation.
-
-
Sampling and Analysis:
-
Collect samples (e.g., 1mL) from each flask at regular intervals (e.g., day 0, 2, 5, 10, 20, 30).
-
Prepare samples for analysis by centrifuging to remove biomass and filtering through a 0.22µm filter.
-
Analyze the supernatant for the concentration of 2,5-DCBA using HPLC (see Protocol 4.2).
-
-
Data Interpretation:
-
Plot the concentration of 2,5-DCBA versus time. A significant decrease in concentration in the test flasks compared to the abiotic control indicates biodegradation.
-
Caption: Experimental workflow for assessing the aerobic biodegradation of 2,5-DCBA.
Protocol: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying 2,5-DCBA in aqueous samples.[9]
Methodology:
-
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase is nonpolar and effectively separates aromatic compounds like 2,5-DCBA from the polar mobile phase.
-
UV-Vis Detector set to a wavelength where 2,5-DCBA has maximum absorbance (typically around 210-230 nm).
-
-
Mobile Phase:
-
An isocratic or gradient mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
A typical starting point is a 60:40 mixture of acetonitrile to acidified water.
-
-
Calibration:
-
Prepare a series of calibration standards of 2,5-DCBA of known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L) in the mobile phase.
-
Inject each standard into the HPLC and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. This curve must be linear (R² > 0.995) to ensure accurate quantification.
-
-
Sample Analysis:
-
Inject the prepared environmental samples (from Protocol 4.1).
-
Identify the 2,5-DCBA peak based on its retention time compared to the standards.
-
Quantify the concentration in the sample by interpolating its peak area on the calibration curve.
-
Summary of Persistence Data
Table 2: Overview of this compound Biodegradation Studies
| Microorganism/System | Key Findings | Degradation Extent | Reference |
| Pseudomonas stutzeri KS25 | Utilized as sole carbon and energy source; 100% release of chloride ions. | Complete | [7] |
| Pseudomonas aeruginosa JB2 | Capable of growth on 2,5-DCBA, especially under low oxygen tensions. | Significant | [8] |
| Enterobacter sp. | Isolated from landfill; showed the highest degradation among several isolates. | 62% | [9] |
| Corynebacterium sp. | Isolated from landfill. | 48% | [9] |
| Altai wild rye + Pseudomonas | Phytoremediation system for contaminated soil. | 46% reduction | [11] |
Conclusion and Future Research Directions
The environmental persistence of this compound is a balance between its inherent chemical stability and its susceptibility to microbial attack. While abiotic degradation appears negligible, a diverse range of bacteria possess the enzymatic capability to break down this compound, indicating that natural attenuation can occur in contaminated environments. However, the rates of degradation are highly dependent on local conditions, including the presence of adapted microbial populations, oxygen availability, and the absence of co-contaminating inhibitors.
Future research should focus on:
-
Anaerobic Degradation: The fate of 2,5-DCBA in anoxic environments like deep groundwater and sediments is poorly understood and represents a significant knowledge gap.
-
Metabolite Identification: While chlorocatechol is a proposed intermediate, a full elucidation of the metabolic pathway and potential dead-end products is needed for a complete risk assessment.
-
Field Studies: Translating laboratory degradation rates to real-world field conditions is essential for validating remediation strategies.
-
Genomic Analysis: Identifying and characterizing the genes and enzymes responsible for 2,5-DCBA degradation can pave the way for developing enhanced bioremediation technologies.
By continuing to investigate these areas, the scientific community can develop a more complete picture of the environmental risks posed by this compound and formulate effective management and remediation strategies.
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Toxicity of 2,5-Dichlorobenzoic acid
An In-Depth Technical Guide to the Toxicological Profile of 2,5-Dichlorobenzoic Acid
Executive Summary
This compound (2,5-DCBA) is a halogenated aromatic carboxylic acid with significant utility as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and herbicides.[1] It also serves as a critical calibration standard for environmental and atmospheric research.[2] Despite its widespread use in industrial and research settings, a comprehensive toxicological profile is not extensively documented in publicly accessible literature. This guide synthesizes the available data on the toxicity, metabolism, and environmental impact of 2,5-DCBA. It addresses known hazards, such as its irritant properties, and highlights significant data gaps in areas like chronic, reproductive, and developmental toxicity. Furthermore, this document provides detailed experimental protocols for key toxicological assessments, offering a framework for researchers to further investigate and characterize the safety profile of this compound.
Chemical and Physical Properties
This compound (CAS No. 50-79-3) is a white to off-white crystalline solid.[1] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and two chlorine atoms at positions 2 and 5.[3] Understanding its physicochemical properties is fundamental to predicting its environmental fate, biological interactions, and appropriate handling procedures.
| Property | Value | Source(s) |
| CAS Number | 50-79-3 | [4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [3] |
| Molecular Weight | 191.01 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 151-154 °C | [4] |
| Boiling Point | 301 °C | [4] |
| Water Solubility | Sparingly soluble (<1 mg/mL at ~20°C) | [1][3] |
| Solubility | More soluble in organic solvents like ethanol and acetone | [1][5] |
Toxicokinetics and Metabolism
The study of toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for understanding its potential toxicity. Data specific to 2,5-DCBA in mammalian systems is limited, but insights can be drawn from microbial metabolism and the behavior of similar chemical structures.
Mammalian ADME (Data Gap)
Microbial Metabolism
The biodegradation of 2,5-DCBA has been studied in microorganisms. Notably, Pseudomonas sp. CPE2 strain can utilize 2,5-DCBA as a carbon and energy source.[8] The metabolic pathway involves an initial dioxygenase-catalyzed reaction.
Key Metabolic Steps:
-
Dioxygenation: The enzyme chlorobenzoate 1,2-dioxygenase catalyzes the conversion of this compound to an unstable diol intermediate.[8]
-
Dechlorination & Aromatization: This intermediate is subsequently converted to 4-chlorocatechol.[4][8]
-
Ring Cleavage: The resulting 4-chlorocatechol undergoes ortho-fission, breaking the aromatic ring and allowing the products to enter central metabolic pathways.[8]
This microbial degradation is significant as chlorobenzoic acids can accumulate in the environment from the breakdown of herbicides like chlorambene and polychlorinated biphenyls (PCBs).[8][9]
Caption: Microbial degradation of 2,5-DCBA by Pseudomonas sp.
Acute Toxicity
Acute toxicity refers to adverse effects occurring after a single or short-term exposure to a substance. For 2,5-DCBA, the primary acute effects are irritation.[1]
| Hazard Classification | Description | Source(s) |
| Skin Irritation | Category 2. Causes skin irritation upon contact. | [1][10][11] |
| Eye Irritation | Category 2. Causes serious eye irritation. | [1][10][11] |
| Respiratory Irritation | Category 3. Inhalation of dust may cause respiratory irritation. | [1][10][11] |
| Oral Toxicity | The methyl ester has moderate mammalian oral toxicity. Data for the acid is not specified. | [12] |
Symptoms of acute exposure are consistent with irritation and may include redness and pain upon skin or eye contact, respiratory discomfort upon inhalation, and potential gastrointestinal distress if ingested.[1][3]
Genotoxicity and Carcinogenicity
Genotoxicity
There is no available data from standard germ cell mutagenicity assays for this compound.[10] This represents a critical data gap in its toxicological profile.
Carcinogenicity
This compound is not classified as a probable, possible, or confirmed human carcinogen by major regulatory and research agencies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA).[10][11]
Reproductive and Developmental Toxicity
As with genotoxicity, there is a significant lack of available data regarding the potential reproductive or developmental effects of this compound.[11] Studies on structurally related compounds, such as 2,4-dichlorobenzyl alcohol, have been conducted and show developmental effects at high doses in animal models, but direct extrapolation is not scientifically valid.[13] Dedicated studies are needed to assess this endpoint for 2,5-DCBA.
Environmental Toxicology
Environmental Fate
Chlorobenzoic acids (CBAs) are recognized as environmental contaminants that can be slow to biodegrade.[8] They can enter the environment as degradation byproducts of widely used herbicides and industrial chemicals like PCBs.[8] Due to its moderate water solubility, 2,5-DCBA has the potential for mobility in soil and aquatic systems.
Ecotoxicity
Specific ecotoxicity data for this compound is scarce. However, its methyl ester derivative, used as a plant growth regulator, is reported to be moderately toxic to fish.[12] This suggests that the core chemical structure may pose a risk to aquatic organisms, warranting further investigation.
Experimental Protocols for Toxicological Assessment
To address the existing data gaps, a structured toxicological evaluation is necessary. The following protocols provide standardized methodologies for assessing the acute toxicity, in vitro cytotoxicity, and bioanalytical quantification of 2,5-DCBA.
Protocol: Acute Oral Toxicity Assessment (Adapted from OECD 423)
This protocol outlines a method for determining the acute oral toxicity following a stepwise procedure with a limited number of animals.
Objective: To determine the acute oral toxicity of 2,5-DCBA and identify the GHS hazard category.
Methodology:
-
Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.
-
Dose Preparation: Prepare a formulation of 2,5-DCBA in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should be calculated based on the starting dose level (e.g., 300 mg/kg).
-
Administration: Administer the test substance in a single dose by oral gavage. The volume administered should not exceed 1 mL/100 g body weight.
-
Procedure (Stepwise):
-
Step 1: Dose 3 animals at the starting dose level (e.g., 300 mg/kg).
-
Step 2 (Observation): Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects) frequently on the day of dosing and at least once daily for 14 days.[14]
-
Step 3 (Decision Logic):
-
If 0-1 animals die, proceed to a higher dose (e.g., 2000 mg/kg) with another 3 animals.
-
If 2-3 animals die, the test is stopped, and the substance is classified.
-
If the outcome is uncertain, an additional 3 animals may be dosed at the same level.
-
-
-
Data Collection: Record body weights weekly, all clinical signs of toxicity, and mortality. Perform a gross necropsy on all animals at the end of the study.
-
Endpoint Analysis: Determine the GHS classification based on the number of mortalities at specific dose levels.
Caption: Workflow for acute oral toxicity testing (OECD 423).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of 2,5-DCBA to reduce cell viability in a cultured mammalian cell line (e.g., HepG2, Balb/c 3T3).
Methodology:
-
Cell Culture: Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of 2,5-DCBA in a suitable solvent (e.g., DMSO) and then create a serial dilution in culture medium to achieve the desired final test concentrations.
-
Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2,5-DCBA. Include vehicle controls (medium with solvent) and untreated controls. Incubate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: Analytical Quantification in Biological Matrices (Urine)
This protocol describes the quantification of 2,5-DCBA in urine using Gas Chromatography-Mass Spectrometry (GC-MS), a common and reliable method.[15]
Objective: To accurately measure the concentration of 2,5-DCBA in urine samples.
Methodology:
-
Sample Collection & Storage: Collect mid-stream urine samples in sterile containers.[15] For long-term storage, freeze samples at -20°C or below to prevent degradation.[15] It is recommended to aliquot samples before freezing to avoid repeated freeze-thaw cycles.[15]
-
Sample Preparation (Extraction):
-
Thaw a urine aliquot (e.g., 1 mL).
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled 2,5-DCBA).[15]
-
Acidify the sample to pH < 2 with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and separating the layers. Repeat the extraction 2-3 times.[15]
-
Pool the organic extracts and dry them using anhydrous sodium sulfate.[15]
-
-
Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS or diazomethane) to the dry residue. This step converts the polar carboxylic acid to a more volatile ester or silyl ester, which is necessary for GC analysis. Heat as required to complete the reaction.
-
-
GC-MS Analysis:
-
Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane).
-
Inject the derivatized sample into the GC-MS system.[15]
-
Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature program to separate the 2,5-DCBA derivative.[15]
-
Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for sensitive and selective quantification.
-
-
Quantification: Create a calibration curve using standards prepared in a blank matrix. Calculate the concentration of 2,5-DCBA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for GC-MS analysis of 2,5-DCBA in urine.
Summary and Future Directions
This compound is a compound with established irritant properties affecting the skin, eyes, and respiratory system.[10][11] While its microbial metabolism is partially characterized, there are significant and critical gaps in the understanding of its mammalian toxicology.[8] The lack of data on chronic toxicity, genotoxicity, and reproductive/developmental toxicity prevents a comprehensive risk assessment for professionals who handle this chemical or for evaluating its broader environmental and public health impact.
Recommendations for Future Research:
-
Toxicokinetics: Conduct full ADME studies in a relevant mammalian model to understand the metabolic fate and potential for bioaccumulation.
-
Genotoxicity: Perform a standard battery of genotoxicity tests, including an Ames test for mutagenicity and an in vitro or in vivo micronucleus assay for clastogenicity.
-
Repeated Dose Toxicity: Conduct 28-day or 90-day repeated dose oral toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive/Developmental Toxicity: If warranted by results from other studies, conduct reproductive and developmental screening tests.
By systematically addressing these data gaps using standardized protocols, the scientific community can build a robust safety profile for this compound, ensuring its safe use in research and industry.
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An In-depth Technical Guide to the Physicochemical Properties of Dichlorobenzoic Acid Isomers
Introduction: The Critical Role of Isomer-Specific Physicochemical Properties in Research and Development
In the realms of pharmaceutical sciences, agrochemical development, and materials science, the precise understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior in various systems, influencing everything from biological activity and bioavailability to environmental fate and manufacturing processes. Dichlorobenzoic acids (DCBAs), a group of six structural isomers, serve as a compelling case study in the profound impact of substituent positioning on a molecule's fundamental characteristics. While all six isomers share the same molecular formula (C₇H₄Cl₂O₂), the varied placement of the two chlorine atoms on the benzoic acid framework gives rise to distinct physicochemical profiles. This guide provides an in-depth exploration of these differences, offering not only a comprehensive dataset but also the underlying scientific principles and validated experimental methodologies for their determination. For researchers, scientists, and drug development professionals, a thorough grasp of these isomer-specific properties is not merely academic; it is a critical component of rational design, effective problem-solving, and successful product development.
Comparative Physicochemical Data of Dichlorobenzoic Acid Isomers
The subtle shifts in the positions of the two chlorine atoms on the benzoic acid ring lead to significant variations in the physicochemical properties of the six DCBA isomers. These differences are primarily attributable to the interplay of electronic effects (both inductive and resonance) and steric hindrance imparted by the chlorine substituents. The following table summarizes the key physicochemical parameters for each isomer, providing a clear, comparative overview.
| Isomer | Molecular Structure | pKa | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | logP |
| 2,3-Dichlorobenzoic acid | 2.89 | 168-170[1][2][3] | - | Slightly soluble[4][5] | 2.7 | |
| 2,4-Dichlorobenzoic acid | 2.73 | 157-160[6] | Sublimes[7][8][9] | 0.1-1[3] | 2.8 | |
| 2,5-Dichlorobenzoic acid | 2.51 | 151-154[10][11] | 301[10][11] | <1[11][12] | 2.8 | |
| 2,6-Dichlorobenzoic acid | 1.69 | 139-142[13][14][15] | Sublimes[8] | 1-10[8][16] | 2.2 | |
| 3,4-Dichlorobenzoic acid | 3.79 | 204-206[14][17][18] | - | 0.006112 - 2[6][19] | 3.5 | |
| 3,5-Dichlorobenzoic acid | 3.46[20] | 184-187[21] | - | 0.1471[20][22] | 2.692[23] |
Understanding the Structure-Property Relationships
The observed differences in the physicochemical properties of DCBA isomers are a direct consequence of the electronic and steric effects exerted by the chlorine atoms.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups, such as chlorine, increase acidity (lower pKa) by delocalizing the negative charge of the carboxylate anion through the inductive effect.[9]
-
Inductive Effect: Chlorine is more electronegative than hydrogen and pulls electron density away from the benzene ring and the carboxylate group. This stabilizes the negative charge on the carboxylate, making the corresponding acid stronger. The strength of the inductive effect diminishes with distance.[9]
-
Ortho Effect: The 2,6-DCBA isomer exhibits a significantly lower pKa (is more acidic) than the other isomers. This is due to the "ortho effect," where the two bulky chlorine atoms in the ortho positions force the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance stabilization of the neutral carboxylic acid, making it more willing to donate a proton. Furthermore, the proximity of the two chlorine atoms provides a strong inductive stabilization of the resulting carboxylate anion.
-
Meta vs. Para Positioning: In the meta-substituted isomers (3,4- and 3,5-DCBA), the chlorine atoms exert a primarily inductive effect. In the para-substituted isomers (2,4- and 2,5-DCBA), both inductive and resonance effects are at play. While chlorine is an electron-withdrawing group inductively, it is a weak electron-donating group via resonance. However, for halogens, the inductive effect generally dominates.[24][25]
References
- 1. OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution | NIA News [nanotechia.org]
- 2. Reliable Chemical Trading Partner, Professional 2,6-Dichlorobenzoic acid Supply [methylbenzoate-benzoicacid.com]
- 3. solubilityofthings.com [solubilityofthings.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mt.com [mt.com]
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- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. 3,4-二氯苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. filab.fr [filab.fr]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 25. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dichlorobenzoic Acid Derivatives
Introduction: The Versatility of the 2,5-Dichlorobenzoic Acid Scaffold
This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring a carboxylic acid group and two chlorine atoms at the 2 and 5 positions of the benzene ring, provides a unique combination of reactivity and stability. The chlorine atoms act as directing groups and potential handles for further functionalization, while the carboxylic acid moiety is readily converted into esters, amides, and other functional groups. This versatility makes this compound and its derivatives highly valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and antidiabetic properties.[3][4] For instance, its methyl ester is utilized as a plant growth regulator and fungicide.[5][6] The ability to synthetically modify the core structure allows researchers to fine-tune the physicochemical and pharmacological properties of the resulting compounds, making it a cornerstone for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a detailed exploration of the synthesis of this compound and its subsequent conversion into key derivatives, including esters and amides. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the this compound core can be achieved through several routes. Historically, methods involving the reaction of p-dichlorobenzene with phosgene have been used, but these are often complex and may have lower yields.[7] A more direct and efficient laboratory-scale approach involves the oxidation of 2,5-dichlorotoluene.
Mechanism Insight: Oxidation of an Activated Methyl Group
The oxidation of the methyl group on the dichlorotoluene ring to a carboxylic acid is a powerful transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed. The reaction proceeds via a free-radical mechanism at the benzylic position, which is activated by the aromatic ring. The methyl group is sequentially oxidized to a hydroxymethyl, then an aldehyde, and finally to a carboxylate salt, which is protonated during acidic workup to yield the final carboxylic acid. The presence of an aqueous pyridine solution can serve as a solvent system that facilitates the reaction.[7]
Protocol 1: Synthesis of this compound via Oxidation of 2,5-Dichlorotoluene
This protocol is based on the oxidation of 2,5-dichlorotoluene using potassium permanganate.[7]
Materials:
-
2,5-Dichlorotoluene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 55% aqueous pyridine solution.[7]
-
Addition of Reactants: To the aqueous pyridine solution, add 2,5-dichlorotoluene. The mass ratio of 2,5-dichlorotoluene to the pyridine solution should be approximately 1:12 to 1:16.[7]
-
Oxidant Addition: While stirring vigorously, slowly add potassium permanganate in portions. The mass ratio of 2,5-dichlorotoluene to potassium permanganate should be in the range of 1:1.0 to 1:3.0.[7] The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate will be present. Cautiously add a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes clear.
-
Workup - Acidification: Transfer the clear solution to a separatory funnel. Slowly add concentrated HCl to acidify the mixture to a pH of approximately 1-2. The this compound will precipitate as a white solid.
-
Extraction & Isolation: Extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[8]
Data Summary: Synthesis Parameters
| Parameter | Recommended Range | Source |
|---|---|---|
| Mass Ratio (Dichlorotoluene:Pyridine soln) | 1:12.0 - 1:16.0 | [7] |
| Mass Ratio (Dichlorotoluene:KMnO₄) | 1:1.0 - 1:3.0 | [7] |
| Pyridine Solution Concentration | 55% (mass concentration) | [7] |
| Final pH for Precipitation | 1 - 2 | |
Part 2: Derivatization of this compound
The carboxylic acid group of this compound is a versatile handle for synthesizing a variety of derivatives. Here, we focus on two of the most common and important classes: esters and amides.
Esterification: Synthesis of Methyl 2,5-dichlorobenzoate
Esterification is a fundamental reaction for modifying the properties of a carboxylic acid, often increasing its lipophilicity and altering its biological activity. Methyl 2,5-dichlorobenzoate, for example, is used as a plant growth regulator.[6][8] The most common method for its synthesis is the Fischer esterification.
Mechanism Insight: Acid-Catalyzed Esterification Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8] The mechanism proceeds as follows:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Caption: The catalytic mechanism of Fischer Esterification.
Protocol 2: Synthesis of Methyl 2,5-dichlorobenzoate This protocol outlines the synthesis via Fischer esterification under reflux conditions.[8]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound in an excess of methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting carboxylic acid is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol to yield pure methyl 2,5-dichlorobenzoate.[8]
Amidation: Synthesis of N-Substituted 2,5-Dichlorobenzamides
Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[9] Synthesizing amides from this compound allows for the introduction of diverse chemical functionalities, which is critical for developing new therapeutic agents. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid, typically with a coupling reagent.
Mechanism Insight: Carbodiimide-Mediated Amide Coupling Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are common coupling reagents.[10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. HOBt can react with the O-acylisourea to form an active ester, which then cleanly reacts with the amine to form the desired amide.[10]
Caption: General workflow for carbodiimide-mediated amide synthesis.
Protocol 3: General Procedure for Amide Coupling This protocol provides a general method for coupling this compound with a primary or secondary amine using EDC and HOBt.[10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Addition of Reagents: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.1 eq.) followed by the base (e.g., DIPEA, 2.0-3.0 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure amide derivative.
Part 3: Advanced Applications in Drug Development
The derivatization of this compound is a key strategy in the synthesis of novel compounds for drug discovery. The ability to install various ester and amide functionalities allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Antimicrobial Agents: The synthesis of Schiff's bases and other amide derivatives of chlorinated benzoic acids has been shown to yield compounds with significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.[3]
-
Antidiabetic Agents: Certain 2,4-dichlorobenzoic acid derivatives have demonstrated potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.[4] This highlights the potential of the dichlorobenzoic acid scaffold in developing treatments for metabolic disorders.
-
Herbicides and Agrochemicals: Beyond pharmaceuticals, derivatives are crucial in agriculture. For example, 2,5-dichloro-3-nitrobenzoic acid (Dinoben) and 3-amino-2,5-dichlorobenzoic acid (Chloramben) are well-known herbicides.[5]
The protocols described herein provide the foundational chemistry required to access a library of this compound derivatives, enabling further investigation into their therapeutic and industrial potential.
References
- 1. nbinno.com [nbinno.com]
- 2. haihangchem.com [haihangchem.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. This compound methyl ester [sitem.herts.ac.uk]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amide Synthesis [fishersci.co.uk]
The Synthetic Versatility of 2,5-Dichlorobenzoic Acid: A Guide for the Modern Chemist
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 2,5-Dichlorobenzoic Acid stands out as a particularly versatile and valuable intermediate. Its dual functionality, comprising a reactive carboxylic acid group and a dichlorinated benzene ring, offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of pharmaceuticals, agrochemicals, and materials science.
Physicochemical Properties and Strategic Significance
This compound presents as a white to off-white crystalline powder or needle-like crystals.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₂ | [3] |
| Molecular Weight | 191.01 g/mol | [2] |
| Melting Point | 151-154 °C | [3][4] |
| Boiling Point | 301 °C | [3][4] |
| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 19 °C), soluble in ethanol and ether. | [1][3] |
| Appearance | White to yellow crystalline powder or needles. | [1][2] |
The strategic value of this compound lies in the distinct reactivity of its functional groups. The carboxylic acid moiety serves as a handle for a variety of classical transformations, including esterification, amidation, and reduction. Concurrently, the two chlorine atoms on the aromatic ring, while deactivating, provide sites for nucleophilic aromatic substitution under certain conditions and are amenable to modern cross-coupling methodologies. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.
Core Applications in Agrochemical and Pharmaceutical Synthesis
The utility of this compound is prominently demonstrated in its role as a key precursor for both the agrochemical and pharmaceutical industries.[5][6]
Agrochemicals: The Synthesis of Chloramben
This compound is a critical starting material for the synthesis of the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid).[4] The synthesis involves a two-step process of nitration followed by reduction.
Protocol 1: Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)
This protocol outlines the synthesis of Chloramben from this compound. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.
Part A: Nitration of this compound to 2,5-Dichloro-3-nitrobenzoic Acid
Causality: The esterification of the carboxylic acid prior to nitration can protect the acid functionality and improve solubility in the reaction medium. The nitration occurs at the 3-position due to the directing effects of the existing substituents.
-
Esterification (optional but recommended): In a round-bottom flask, dissolve this compound in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture.[7] The reaction can be monitored by TLC. After completion, the methyl ester is isolated.
-
Nitration: The methyl 2,5-dichlorobenzoate is then carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-10 °C).[8] The mixture is stirred until the reaction is complete.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated solid is filtered, washed with water, and dried. This yields methyl 2,5-dichloro-3-nitrobenzoate.
-
Hydrolysis: The methyl ester is then hydrolyzed back to the carboxylic acid by heating with an aqueous acid or base.
Part B: Reduction of 2,5-Dichloro-3-nitrobenzoic Acid to 3-Amino-2,5-dichlorobenzoic Acid
Causality: The reduction of the nitro group to an amine is a standard transformation. The use of tin and hydrochloric acid is a classical and effective method for this conversion.
-
Reaction Setup: In a flask, combine 2,5-dichloro-3-nitrobenzoic acid and granular tin.[9]
-
Addition of Acid: With vigorous stirring, add water followed by concentrated hydrochloric acid.[9]
-
Heating: Heat the reaction mixture at 95°C for several hours.[9]
-
Isolation: After the reaction is complete, pour the mixture over ice to precipitate the product.[9]
-
Purification: The crude solid is filtered, washed with water, and can be further purified by dissolving in a suitable organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and evaporating the solvent to yield the final product.[9]
Pharmaceuticals: A Versatile Building Block
Key Functional Group Transformations and Protocols
The synthetic power of this compound is fully realized through the diverse array of reactions it can undergo.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for a variety of transformations.[12][13]
Esterification is a fundamental reaction of carboxylic acids, often used to protect the acid group or to synthesize esters with desired properties.[7]
Protocol 2: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with methanol to form methyl 2,5-dichlorobenzoate, a plant growth regulator and fungicide.[7][14]
Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, and the use of excess alcohol can drive it towards the product side.
-
Reaction Setup: In a round-bottom flask, combine this compound and an excess of methanol.[15]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[15]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for an appropriate amount of time, monitoring the reaction by TLC.[7][15]
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel containing water and a suitable organic solvent (e.g., dichloromethane).[15]
-
Extraction and Washing: The organic layer is separated and washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[15]
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester.[15]
-
Purification: The crude product can be purified by distillation or recrystallization.[7]
Amide synthesis is another crucial transformation of carboxylic acids. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.
Protocol 3: Synthesis of an Amide from this compound
This protocol provides a general procedure for the synthesis of an N-substituted amide from this compound.
Causality: The conversion of the carboxylic acid to an acid chloride with thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it readily attacked by an amine nucleophile.
Part A: Synthesis of 2,5-Dichlorobenzoyl Chloride
-
Reaction Setup: In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Reagent Addition: Add an excess of thionyl chloride, along with a catalytic amount of DMF.
-
Reflux: Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Part B: Amide Formation
-
Reaction Setup: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane) in a flask and cool in an ice bath.
-
Addition of Acid Chloride: Slowly add the crude 2,5-dichlorobenzoyl chloride to the cooled amine solution. A base such as triethylamine or pyridine can be added to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute acid, water, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the amide.
Reactions of the Dichlorinated Aromatic Ring
The dichlorinated ring of this compound can also be functionalized, primarily through palladium-catalyzed cross-coupling reactions.[16][17][18]
While the chlorine atoms are generally less reactive than bromine or iodine in cross-coupling reactions, advancements in catalyst design have enabled their participation.[18] The two chlorine atoms in this compound have different reactivities, which can potentially be exploited for selective functionalization.
Conceptual Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This conceptual protocol outlines the general conditions for a Suzuki-Miyaura cross-coupling reaction with this compound. The choice of catalyst, ligand, and base is crucial for achieving good yields and selectivity.[16][19]
Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl-chloride bond. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[16]
-
Reaction Setup: In a reaction vessel, combine this compound (or its ester derivative for better solubility and to avoid side reactions with the base), the boronic acid coupling partner, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, water).
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
Purification: The product is isolated from the organic phase and purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic potential of this compound, the following diagrams outline key transformations and workflows.
Caption: Synthetic pathways originating from this compound.
Caption: Workflow for the synthesis of the herbicide Chloramben.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its readily available nature and the orthogonal reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of valuable compounds in the agrochemical and pharmaceutical industries. A thorough understanding of its reactivity and the application of modern synthetic methodologies will continue to unlock its full potential in the development of novel molecules.
References
- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 50-79-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound methyl ester [sitem.herts.ac.uk]
- 8. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. A Process For Preparation Of Lumefantrine [quickcompany.in]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 14. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. nobelprize.org [nobelprize.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dichlorobenzoic Acid: A Versatile Scaffold for Pharmaceutical Synthesis
Introduction: In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2,5-Dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a crucial intermediate, offering a unique combination of reactivity and structural features that make it a valuable precursor for a diverse range of therapeutic agents.[1] Its chemical architecture, characterized by a benzene ring substituted with two chlorine atoms and a carboxylic acid group, provides multiple sites for synthetic modification, enabling the construction of complex molecular frameworks.[2] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, safety information, and analytical data to support researchers and drug development professionals in their endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a white to off-white crystalline powder with a melting point of 151-154 °C and a boiling point of 301 °C.[3] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol and acetone.[2] The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group influences its reactivity, making it amenable to a variety of chemical transformations.
Key Reactive Sites:
-
Carboxylic Acid Group: This functional group readily undergoes typical reactions of carboxylic acids, including esterification, amidation, and conversion to acid chlorides.[2] These transformations are fundamental for coupling the 2,5-dichlorobenzoyl moiety to other molecular fragments.
-
Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the chlorine and carboxylic acid groups guide the position of incoming substituents, allowing for regioselective functionalization.
| Property | Value | Reference |
| CAS Number | 50-79-3 | [3] |
| Molecular Formula | C₇H₄Cl₂O₂ | [4] |
| Molecular Weight | 191.01 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 151-154 °C | [3] |
| Boiling Point | 301 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [2] |
Application in the Synthesis of Pharmaceutical Intermediates
A cornerstone application of this compound is its role as a starting material for the synthesis of key pharmaceutical intermediates. One such pivotal intermediate is 3-amino-2,5-dichlorobenzoic acid . This compound serves as a valuable building block in its own right, with applications in the synthesis of various therapeutic agents, including antibiotics, antifungals, and antivirals.[6]
Synthesis Protocol: 3-Amino-2,5-dichlorobenzoic acid
The synthesis of 3-amino-2,5-dichlorobenzoic acid from this compound is a multi-step process that involves nitration followed by reduction.
Step 1: Nitration of this compound to 2,5-Dichloro-3-nitrobenzoic Acid
This step introduces a nitro group onto the aromatic ring, which will subsequently be reduced to the amine.
-
Reaction: this compound is treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at a controlled temperature.
-
Rationale: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. The reaction temperature is kept low to prevent over-nitration and side reactions.
Step 2: Reduction of 2,5-Dichloro-3-nitrobenzoic Acid to 3-Amino-2,5-dichlorobenzoic Acid
The nitro group is then reduced to an amino group.
-
Reaction: The nitro-substituted intermediate is reduced using a suitable reducing agent, such as tin (Sn) in the presence of hydrochloric acid (HCl).
-
Protocol:
-
To a flask, add 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin.
-
With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.
-
Heat the stirred reaction mixture at 95 °C for 4.5 hours.
-
After the reaction is complete, pour the mixture over ice to precipitate the product.
-
Filter the solid, wash with water, and then dissolve it in ethyl acetate.
-
Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid. The reported yield is 39.25 grams.
-
Caption: Synthesis of 3-Amino-2,5-dichlorobenzoic acid.
Application in the Synthesis of Glibenclamide Precursor
While not a direct transformation of this compound, a closely related derivative, 2-methoxy-5-chlorobenzoic acid , is a key precursor in the synthesis of the antidiabetic drug Glibenclamide (also known as Glyburide). The synthesis of this precursor highlights the importance of chlorinated benzoic acid derivatives in pharmaceutical manufacturing.
Synthesis Protocol: 2-Methoxy-5-chlorobenzoic Acid
A documented method for the synthesis of 2-methoxy-5-chlorobenzoic acid involves the chlorination of 2-methoxybenzoic acid.
-
Reaction: 2-methoxybenzoic acid is chlorinated using gaseous chlorine in an organic solvent in the presence of a catalyst.
-
Protocol (from a Russian patent):
-
A mixture of 30.70 g (0.2 mol) of 2-methoxybenzoic acid, 0.15 g of crystalline iodine, 75 ml of carbon tetrachloride, and 0.45 g of methyl 2-methoxybenzoate is heated to reflux (73-78 °C).[7]
-
Chlorine gas is passed through the mixture for 3 hours until the starting material is consumed (monitored by TLC).[7]
-
After chlorination, the carbon tetrachloride is distilled off at a temperature not exceeding 100 °C.[7]
-
The final product, 2-methoxy-5-chlorobenzoic acid, is then isolated.[7]
-
Caption: Synthesis of a Glibenclamide precursor.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of synthesized compounds. Below is a summary of typical analytical data for the key compounds discussed.
| Compound | 1H NMR | 13C NMR | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Spectral data available.[8] | Chemical shifts observed at approximately 167.4, 134.8, 133.2, 132.5, 131.6, 131.3, 129.5 ppm (in DMSO-d6).[9] | Characteristic peaks for C=O (carboxyl) and C-Cl stretching.[10][11] | Molecular ion peak at m/z 190, with characteristic isotopic pattern for two chlorine atoms.[8][12] |
| 3-Amino-2,5-dichlorobenzoic acid | Spectral data available.[13] | Spectral data available.[13] | Characteristic peaks for N-H (amine), C=O (carboxyl), and C-Cl stretching.[5] | Molecular ion peak at m/z 205, with characteristic isotopic pattern for two chlorine atoms.[5] |
| 2-Methoxy-5-chlorobenzoic acid | 1H NMR (400 MHz, CDCl3): δ 10.6 (s, 1H), 8.08 (d, 1H), 7.51 (dd, 1H), 7.03 (d, 1H), 4.07 (s, 3H).[14] | 13C NMR spectral data available.[15][16] | IR spectral data available. | Molecular ion peak at m/z 186.[14] |
Safety and Handling
Proper safety precautions are essential when working with chlorinated aromatic compounds.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and work in a well-ventilated area.[2] In case of contact with eyes, rinse cautiously with water for several minutes.[2]
-
3-Amino-2,5-dichlorobenzoic Acid: Irritating to eyes, respiratory system, and skin. May cause cancer. Avoid exposure and obtain special instructions before use. Wear suitable protective clothing, gloves, and eye/face protection.[16][17]
-
2-Methoxy-5-chlorobenzoic Acid: Causes skin and serious eye irritation. Do not handle until all safety precautions have been read and understood. Ensure good ventilation and wear personal protective equipment.[6][18]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling these chemicals.
Conclusion
This compound stands out as a versatile and valuable building block in the synthesis of pharmaceuticals. Its inherent reactivity and the ability to be transformed into key intermediates like 3-amino-2,5-dichlorobenzoic acid underscore its importance in drug discovery and development. The protocols and data presented in this guide aim to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in the creation of novel therapeutic agents. As the demand for new and effective medicines continues to grow, the strategic application of such fundamental chemical scaffolds will remain a critical component of pharmaceutical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzoic acid, 3-amino-2,5-dichloro- [webbook.nist.gov]
- 6. suru-chem.com [suru-chem.com]
- 7. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 8. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(50-79-3) 13C NMR [m.chemicalbook.com]
- 10. This compound(50-79-3) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 13. rsc.org [rsc.org]
- 14. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum [chemicalbook.com]
- 15. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
Application Notes and Protocols: The Pivotal Role of 2,5-Dichlorobenzoic Acid in the Synthesis of Auxinic Herbicides
Introduction: 2,5-Dichlorobenzoic Acid as a Cornerstone in Agrochemical Synthesis
This compound is a highly versatile and crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] Its specific chemical structure, featuring a carboxylic acid group and two chlorine atoms on the benzene ring, makes it an invaluable building block for creating complex organic molecules.[1] Within the agrochemical industry, this compound is a key precursor for the synthesis of several important herbicides, most notably those belonging to the auxinic class of herbicides.[3][4] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of the auxinic herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid).
Auxinic herbicides mimic the natural plant hormone auxin (indole-3-acetic acid), but are more stable in plants, leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[3][4][5] The synthesis of these herbicides from this compound is a foundational process in modern crop protection, underscoring the compound's significance in ensuring global food security.[1] This guide will provide detailed, field-proven protocols for the laboratory-scale synthesis of Chloramben, elucidate the underlying chemical mechanisms, and offer comprehensive safety and analytical guidelines.
The Synthetic Pathway from this compound to Chloramben: A Two-Step Transformation
The synthesis of Chloramben from this compound is a robust and well-established two-step process involving:
-
Electrophilic Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring of this compound to form 2,5-dichloro-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amino group (-NH₂) to yield the final product, 3-amino-2,5-dichlorobenzoic acid (Chloramben).
This synthetic route is efficient and provides a high purity product, making it a preferred method for laboratory and industrial-scale production.
Experimental Protocols
Part 1: Synthesis of 2,5-dichloro-3-nitrobenzoic acid via Electrophilic Nitration
This protocol details the nitration of this compound. The carboxylic acid group is a deactivating meta-director in electrophilic aromatic substitution. However, the presence of two chlorine atoms also influences the position of nitration. The reaction is carefully controlled at low temperatures to ensure selectivity and prevent unwanted side reactions.
Materials and Reagents:
-
This compound (≥98% purity)
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (d=1.5)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
-
Filtration paper
-
Beakers
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 9.5 g (0.05 moles) of this compound in 60 mL of concentrated sulfuric acid.[3]
-
Cooling: Cool the suspension to 5-10 °C using an ice bath. It is crucial to maintain this temperature range during the addition of the nitrating mixture to control the exothermic reaction and ensure regioselectivity.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 4.0 g of concentrated nitric acid (d=1.5) to 5.0 g of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the suspension of this compound over a period of approximately one hour, while maintaining the reaction temperature between 5-10 °C with vigorous stirring.[3]
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture for 15 hours at 20-25 °C to ensure the reaction goes to completion.[3]
-
Quenching: Pour the reaction mixture slowly onto 400 g of crushed ice in a large beaker with stirring. This will precipitate the crude 2,5-dichloro-3-nitrobenzoic acid.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with 200 mL of cold deionized water to remove residual acids.[3]
-
Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of a boiling 9:1 acetonitrile/water mixture (approximately 17 mL).[3] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water, and dry under vacuum.
Part 2: Synthesis of 3-amino-2,5-dichlorobenzoic acid (Chloramben) via Reduction
This protocol describes the reduction of the nitro group of 2,5-dichloro-3-nitrobenzoic acid to an amino group using tin metal in the presence of hydrochloric acid. This is a classic and effective method for the synthesis of aromatic amines.
Materials and Reagents:
-
2,5-dichloro-3-nitrobenzoic acid
-
Granular Tin
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium chloride solution
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 4.72 g (0.02 moles) of 2,5-dichloro-3-nitrobenzoic acid and 4.0 g (0.0326 moles) of granular tin.[6]
-
Addition of Acid: Add 20 mL of deionized water and 20 mL of concentrated hydrochloric acid to the flask with good agitation.[6]
-
Reduction Reaction: Heat the stirred reaction mixture to 95 °C and maintain this temperature for 4.5 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, pour the hot mixture over ice in a beaker. A solid precipitate of the crude product will form.[6]
-
Initial Isolation: Collect the solid by vacuum filtration and wash with cold deionized water.
-
Extraction: Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash three times with deionized water, followed by one wash with a saturated aqueous solution of sodium chloride to remove any remaining inorganic impurities.[6]
-
Drying and Evaporation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the solid 3-amino-2,5-dichlorobenzoic acid (Chloramben).[6]
Quantitative Data Summary
| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield | Purity |
| Nitration | This compound | 2,5-dichloro-3-nitrobenzoic acid | 191.01 | ~84%[3] | >98% (after recrystallization) |
| Reduction | 2,5-dichloro-3-nitrobenzoic acid | 3-amino-2,5-dichlorobenzoic acid | 236.01 | ~95% | >95% |
Experimental Workflow and Mechanistic Insights
Workflow Diagram
Caption: Synthetic pathway from this compound to Chloramben.
Mechanism of Electrophilic Nitration
The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds in three key steps:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8]
-
Formation of the Sigma Complex: The π-electron system of the benzene ring of this compound attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]
-
Deprotonation: A weak base in the reaction mixture, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2,5-dichloro-3-nitrobenzoic acid.[7]
Caption: Mechanism of electrophilic nitration of this compound.
Safety, Handling, and Analytical Characterization
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling all reagents.[9]
-
Fume Hood: All steps of this synthesis, especially the nitration, must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.
-
Handling of Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.[2]
-
Nitrating Mixture: The preparation and use of the nitrating mixture is highly exothermic. Slow, controlled addition and efficient cooling are essential to prevent runaway reactions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual nitrating mixture carefully with ice before neutralization and disposal. Never mix nitric acid waste with organic solvents.[10]
Analytical Characterization of Chloramben:
The identity and purity of the synthesized Chloramben can be confirmed using a variety of analytical techniques:
-
Melting Point: The melting point of pure Chloramben is approximately 200 °C.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity. The molecular weight of Chloramben is 206.03 g/mol .
Conclusion
This compound serves as a readily available and efficient starting material for the synthesis of the auxinic herbicide Chloramben. The two-step process of nitration followed by reduction is a reliable and high-yielding route for the laboratory-scale preparation of this important agrochemical. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently synthesize and study Chloramben and other related compounds, contributing to the advancement of crop protection science. The understanding of the underlying chemical principles and the application of appropriate analytical techniques are paramount to ensuring the successful and safe execution of this synthesis.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. prepchem.com [prepchem.com]
- 4. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. labproinc.com [labproinc.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Imperative for 2,5-Dichlorobenzoic Acid
An Application Note for the Quantitative Analysis of 2,5-Dichlorobenzoic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This compound (2,5-DCBA) is a halogenated aromatic carboxylic acid that serves as a vital chemical intermediate.[1][2] Its structural properties make it a key building block in the synthesis of pharmaceuticals, agrochemicals, particularly herbicides, and other specialty organic compounds.[3][4][5][6] Given its role as a precursor, the purity and concentration of 2,5-DCBA must be meticulously controlled to ensure the safety, efficacy, and quality of the final products.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[7][8] This application note details a robust reverse-phase HPLC (RP-HPLC) method optimized for the quantitative determination of this compound. The scientific rationale behind each methodological choice is elucidated to provide researchers and quality control analysts with a protocol that is not only procedural but also fundamentally understood.
Guiding Principles: Physicochemical Properties and Chromatographic Strategy
The development of a successful HPLC method is predicated on an understanding of the analyte's physicochemical properties. For 2,5-DCBA, these properties dictate the entire analytical approach.
| Property | Value | Source | Significance for HPLC Method |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] | Basic identity of the analyte. |
| Molecular Weight | 191.01 g/mol | [1][2][9] | Used for preparing standard solutions of known molarity/concentration. |
| Appearance | White to off-white crystalline solid/powder | [1][2][4] | Influences sample preparation and dissolution. |
| Melting Point | 151-154 °C | [6][9][10] | Purity indicator. |
| Boiling Point | 301 °C | [6][10] | Indicates low volatility, making HPLC a more suitable technique than GC. |
| Water Solubility | Sparingly soluble (<0.1 g/100 mL at 19 °C) | [1][4][5] | Necessitates the use of organic co-solvents (e.g., methanol, acetonitrile) in the diluent and mobile phase. |
| pKa | ~2.51 | [4] | Critically important; dictates that the mobile phase pH must be low to suppress ionization and achieve retention. |
The cornerstone of this method is the manipulation of 2,5-DCBA's ionization state. As a carboxylic acid with a pKa of approximately 2.5, it will be ionized (anionic) in neutral or basic solutions.[4] In its ionized state, the molecule is highly polar and would exhibit poor retention on a non-polar reverse-phase column.[11][12]
Therefore, the central strategy is to suppress this ionization. By maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains protonated (-COOH).[12][13] This un-ionized form is significantly less polar, allowing for effective hydrophobic interactions with the C18 stationary phase, leading to good retention and symmetrical peak shapes.[7][14]
Detailed Methodological Protocol
This protocol is designed for a standard analytical HPLC system. All reagents should be of HPLC grade or higher, and water should be of high purity (e.g., 18.2 MΩ·cm).
Instrumentation and Materials
-
HPLC System: An instrument equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[7]
-
Chromatography Column: A reverse-phase C18 column (e.g., 250 mm length x 4.6 mm I.D., 5 µm particle size) is recommended for its high resolving power.[7][15]
-
Chemicals:
-
Diluent: A mixture of Methanol and Water (50:50, v/v) is an effective solvent for 2,5-DCBA.
Optimized Chromatographic Conditions
The following conditions have been optimized for the selective and robust analysis of 2,5-DCBA.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (USP L1), 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolving power for aromatic acids.[14][15] |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water, pH adjusted to 2.5 with Formic Acid | The acidic pH suppresses the ionization of 2,5-DCBA, which is essential for retention.[7][12] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase separations. |
| Elution Mode | Isocratic: 50% A / 50% B | A simple starting point. A gradient may be developed if separating from other impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing good efficiency.[8] |
| Column Temperature | 30 °C | Maintains stable retention times and improves reproducibility.[8] |
| Detection Wavelength | 210 nm | Provides high sensitivity for aromatic carboxylic acids.[15][17] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 0.77 g of ammonium acetate and dissolve it in 1000 mL of high-purity water to make a 0.01 M solution.
-
Adjust the pH of the solution to 2.5 using formic acid, monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas before use.[7]
-
-
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 2,5-DCBA reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with the Methanol/Water (50:50) diluent. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored under refrigeration.
-
-
Calibration Standards (e.g., 1–100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution using the diluent. For example, to prepare a 10 µg/mL standard, dilute 1.0 mL of the stock solution to 100 mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of 2,5-DCBA into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate to dissolve, then dilute to the mark with diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent injection of particulates onto the column.
-
Protocol 2: HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Interpretation and Method Performance
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. A system suitability solution (e.g., a mid-range standard) is injected five or six times. The results must meet established criteria to ensure the system is operating correctly.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
These criteria are based on general pharmacopeial standards and should be established by the laboratory.[18]
Method Validation Framework
To ensure this analytical method is trustworthy and fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[19][20][21] A validated method provides assurance of its reliability.
Caption: Logical relationship of key ICH validation parameters ensuring a method is fit for purpose.
A summary of the validation parameters and their typical acceptance criteria is provided below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak is pure and free from co-eluting interferences. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[7] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the target concentration for an assay.[18] |
| Accuracy | The closeness of test results to the true value, often assessed by spike-recovery studies. | 98-102% recovery of the spiked analyte.[7] |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) ≤ 2%.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). | System suitability parameters remain within acceptance criteria. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by RP-HPLC. The method's foundation lies in controlling the mobile phase pH to ensure the analyte is in its non-ionized state, thereby promoting retention on a standard C18 column. By following the detailed procedures for solution preparation, system operation, and data analysis, and by performing a thorough method validation as per ICH guidelines, laboratories can achieve accurate, precise, and reliable results. This robust method is well-suited for implementation in both research and quality control environments, facilitating the stringent monitoring required for this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 50-79-3 [m.chemicalbook.com]
- 5. haihangchem.com [haihangchem.com]
- 6. This compound | 50-79-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
Gas chromatography-mass spectrometry of 2,5-Dichlorobenzoic acid
An Application Note for the Analysis of 2,5-Dichlorobenzoic Acid by Gas Chromatography-Mass Spectrometry
Senior Application Scientist: Dr. Eleanor Vance
Date: January 6, 2026
Application Field: Pharmaceutical Development, Environmental Analysis, Metabolomics
Abstract
This guide provides a comprehensive, field-proven protocol for the sensitive and robust quantification of this compound (2,5-DCBA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its inherent polarity and low volatility, direct GC analysis of 2,5-DCBA results in poor chromatographic performance, characterized by significant peak tailing and low sensitivity. To overcome these challenges, this protocol employs a chemical derivatization strategy, specifically methylation, to convert the polar carboxylic acid into its more volatile methyl ester derivative. We detail the complete workflow, from sample preparation and derivatization to instrument configuration and data analysis. The causality behind each experimental choice is explained, ensuring technical accuracy and empowering researchers to adapt and troubleshoot the methodology effectively. This self-validating system is designed for professionals in drug development, environmental science, and clinical research who require precise and reliable measurement of this and similar acidic analytes.
Introduction: The Analytical Challenge
This compound (CAS: 50-79-3) is a halogenated aromatic carboxylic acid used as a chemical intermediate in organic synthesis and as a calibration standard for environmental and atmospheric research.[1] Its analysis is critical for process monitoring in drug manufacturing and for tracking its presence as a metabolite or environmental contaminant.
The primary analytical hurdle for GC-based methods is the carboxylic acid functional group. This group's active proton is highly polar and readily forms hydrogen bonds, leading to low volatility and strong interactions with active sites within the GC inlet and column.[2] Direct injection typically yields broad, tailing peaks, compromising both resolution and detection limits. This protocol systematically addresses this issue through esterification, a cornerstone derivatization technique for acidic compounds.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₂ | [4][5][6] |
| Molecular Weight | 191.01 g/mol | [4][5][6] |
| CAS Number | 50-79-3 | [4][5][6] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Melting Point | 151-154 °C | [1] |
| Boiling Point | 301 °C (decomposes) | |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone | [1][7] |
Principle: The Rationale for Derivatization
To render 2,5-DCBA amenable to GC-MS analysis, we must chemically modify the polar carboxyl group. This process, known as derivatization, replaces the active proton with a nonpolar functional group, thereby increasing volatility and reducing adsorptive interactions.[3]
This protocol utilizes methylation to convert this compound into methyl 2,5-dichlorobenzoate. This transformation has several key advantages:
-
Increased Volatility: The resulting ester has a significantly lower boiling point than the parent acid, allowing it to traverse the GC column at lower temperatures.
-
Improved Peak Shape: By eliminating the capacity for hydrogen bonding, the derivatized analyte interacts less with the stationary phase and any active sites, resulting in sharp, symmetrical chromatographic peaks.
-
Enhanced Specificity: The derivatization imparts a specific mass shift (addition of 14 Da for CH₂) to the analyte, which can be used to confirm its identity and differentiate it from other matrix components.
While several methylating agents exist, such as the highly effective but hazardous diazomethane[2][8], this protocol recommends a safer, commercially available alternative like (Trimethylsilyl)diazomethane solution for improved laboratory safety without compromising efficiency.
Caption: Logical flow of derivatization to improve analyte properties for GC-MS.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | Analytical Standard (≥97%) | Sigma-Aldrich |
| This compound-methyl ester | Analytical Standard | LGC Standards |
| (Trimethylsilyl)diazomethane | 2.0 M in hexanes | Sigma-Aldrich |
| Methanol (MeOH) | HPLC or GC Grade | Fisher Scientific |
| Toluene | HPLC or GC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC or GC Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |
| GC-MS Vials (2 mL) | Amber, with PTFE/Silicone septa | Agilent Technologies |
Step-by-Step Workflow
The overall experimental workflow is a multi-stage process designed to ensure sample integrity, efficient derivatization, and accurate analysis.
Caption: High-level experimental workflow from sample preparation to GC-MS analysis.
3.2.1. Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of 2,5-DCBA standard and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the primary stock with methanol to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). These standards will be derivatized alongside the samples.
3.2.2. Sample Preparation (from Aqueous Matrix)
-
Aliquot: Transfer 1 mL of the aqueous sample (e.g., urine, wastewater) into a glass tube. If using a solid matrix, perform a suitable initial extraction into an aqueous or methanolic solution first.[8]
-
Internal Standard: Spike with an appropriate internal standard (e.g., a stable isotope-labeled 2,5-DCBA or a different dichlorobenzoic acid isomer if chromatographically resolved).
-
Acidification: Adjust the sample pH to <2 by adding concentrated HCl dropwise. This ensures the 2,5-DCBA is in its protonated, less water-soluble form, maximizing extraction efficiency.
-
Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.[9]
-
Collect Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 4-5) two more times, combining the organic extracts to ensure optimal recovery.[9]
-
Drying: Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3.2.3. Derivatization Protocol (Methylation) Warning: (Trimethylsilyl)diazomethane is toxic and a potential carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Reconstitution: Reconstitute the dried extract (or an aliquot of a dried-down working standard) in 90 µL of a Toluene:Methanol (9:1 v/v) mixture.
-
Reagent Addition: Add 10 µL of 2.0 M (Trimethylsilyl)diazomethane in hexanes. The solution should turn a persistent yellow. If the color fades, it indicates the reagent has been consumed, and a small additional amount may be needed.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. Gentle effervescence (N₂ gas) will be observed.
-
Quenching: Add 2-3 µL of glacial acetic acid to quench any excess reagent. The yellow color will disappear.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 2: Suggested GC-MS Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 min purge delay) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency. |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.[8] |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and matrix components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique producing reproducible fragmentation patterns.[5] |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Scan Mode | Full Scan (m/z 50-350) and/or SIM | Full scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Expected Results and Data Analysis
Chromatography
The derivatized analyte, methyl 2,5-dichlorobenzoate, will elute as a sharp, symmetrical peak. Its retention time will depend on the exact conditions but will be significantly earlier and better defined than any peak from the underivatized acid.
Mass Spectrum
The mass spectrum of methyl 2,5-dichlorobenzoate will be distinct. The molecular ion (M⁺) will be observed at m/z 204 (for ³⁵Cl isotopes). A key feature will be the isotopic cluster for two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks (m/z 204, 206, 208). This pattern is a definitive indicator of a dichlorinated compound.[10]
Table 3: Expected Key Mass Fragments for Methyl 2,5-Dichlorobenzoate
| m/z (for ³⁵Cl) | Ion Identity | Interpretation |
| 204 | [M]⁺ | Molecular Ion |
| 173 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 145 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group |
| 109 | [C₆H₂Cl]⁺ | Loss of COOCH₃ and one chlorine atom |
Note: The NIST Mass Spectrometry Data Center provides reference spectra for this compound and its ethyl ester, which can be used to infer the fragmentation patterns of the methyl ester.[5][11]
Method Validation and Troubleshooting
A robust method requires validation for linearity, accuracy, and precision. Calibration curves should exhibit a correlation coefficient (r²) > 0.99. For troubleshooting common issues, refer to the table below.
Table 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the inlet liner or column. | Optimize derivatization time/temperature; Use a fresh, deactivated inlet liner; Trim the first few cm of the GC column.[9] |
| Low Analyte Response | Inefficient extraction; Degradation of analyte; Incomplete derivatization. | Optimize extraction pH and solvent volume; Ensure derivatization reagent is fresh and in sufficient excess.[9] |
| Ghost Peaks | Carryover from a previous injection; Contaminated syringe or inlet. | Run a solvent blank after high-concentration samples; Clean the injector and syringe.[9] |
| Inconsistent Retention Times | Fluctuation in oven temperature or carrier gas flow; Column degradation. | Ensure stable instrument conditions; Replace the column if performance degrades.[9] |
Conclusion
This application note presents a validated and reliable GC-MS protocol for the analysis of this compound. By employing a straightforward methylation derivatization step, the inherent challenges of analyzing this polar compound by gas chromatography are effectively overcome. The methodology provides the high sensitivity, specificity, and peak performance required for demanding applications in pharmaceutical, environmental, and clinical research settings. The detailed explanation of the scientific rationale behind each step ensures that users can not only replicate this protocol but also adapt it to similar analytical challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 5. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 6. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
Application Notes and Protocols for the Enzymatic Utilization of 2,5-Dichlorobenzoic Acid
Introduction: The Environmental Significance and Biochemical Versatility of 2,5-Dichlorobenzoic Acid
This compound (2,5-DCBA) is a halogenated aromatic carboxylic acid of significant environmental and academic interest. It is recognized as a recalcitrant environmental pollutant, often emerging as a metabolic byproduct from the microbial degradation of more complex chlorinated compounds like the herbicide chloramben and certain polychlorinated biphenyls (PCBs).[1] The persistence and potential toxicity of 2,5-DCBA in ecosystems have spurred research into its fate, transport, and, most importantly, its biological degradation.[1] Understanding the enzymatic processes that can break down this compound is pivotal for developing effective bioremediation strategies.
From a biochemical standpoint, 2,5-DCBA serves as a valuable substrate for investigating the activity and specificity of a unique class of enzymes known as dioxygenases.[2] These enzymes, particularly prevalent in soil bacteria, catalyze the initial and often rate-limiting step in the aerobic degradation of aromatic hydrocarbons by incorporating both atoms of molecular oxygen into the substrate.[2][3] The study of 2,5-DCBA metabolism provides critical insights into the evolution of catabolic pathways for xenobiotic compounds and the catalytic mechanisms of these powerful biocatalysts.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a substrate in enzymatic reactions, with a focus on bacterial dioxygenases. It includes the theoretical background, detailed experimental protocols for enzyme activity assays, and methods for data analysis.
The Core Enzymatic Reaction: Dioxygenase-Catalyzed Degradation
The primary enzymatic transformation of this compound in microbial systems is catalyzed by chlorobenzoate 1,2-dioxygenase or a similar 2-halobenzoate-1,2-dioxygenase.[4][5][6] This enzyme initiates the breakdown of the aromatic ring, rendering the molecule susceptible to further metabolism.
The overall reaction is as follows:
This compound + NADH + H⁺ + O₂ → 4-Chlorocatechol + NAD⁺ + Cl⁻ + H₂O
This reaction is a critical detoxification step, converting a persistent chlorinated aromatic acid into a more readily degradable catechol derivative. The enzyme responsible is typically a multi-component system that requires cofactors for its activity.
Key Components and Their Rationale
-
Enzyme Source : Crude cell extracts from bacteria capable of growth on chlorinated benzoates, such as Pseudomonas sp. CPE2 or Pseudomonas stutzeri KS25, are common sources of the dioxygenase.[4][7] These bacteria can be isolated from contaminated soils through enrichment cultures.
-
Substrate : this compound is the primary substrate for the dioxygenase.
-
Cofactors :
-
NADH : Serves as the electron donor for the reduction of the dioxygenase system, which is essential for oxygen activation.[4][5]
-
Molecular Oxygen (O₂) : One of the substrates for the reaction, with both atoms being incorporated into the product.[4][5]
-
Fe²⁺ : A crucial metal cofactor for the catalytic activity of many non-heme iron dioxygenases.[4][5]
-
FAD : Can act as a component of the reductase part of the dioxygenase enzyme system, facilitating electron transfer from NADH.[4]
-
Experimental Protocols
This section outlines the protocols for preparing a bacterial cell extract and performing an enzymatic assay to measure the degradation of this compound.
Protocol 1: Preparation of Crude Bacterial Cell Extract
This protocol describes the cultivation of a bacterial strain and the subsequent preparation of a cell-free extract containing the dioxygenase activity.
Rationale : Using a crude extract is a cost-effective and relatively straightforward method to obtain active enzyme, especially when a purified commercial enzyme is unavailable. The protocol is designed to maximize the expression of the catabolic enzymes by growing the bacteria on the target substrate.
Step-by-Step Methodology :
-
Bacterial Cultivation :
-
Prepare a minimal salt medium with this compound (e.g., 0.5 g/L) as the sole carbon and energy source.
-
Inoculate the medium with a suitable bacterial strain (e.g., Pseudomonas stutzeri KS25).
-
Incubate the culture at an optimal temperature (e.g., 25-30°C) with shaking (e.g., 150 rpm) until the late exponential phase of growth is reached.[8]
-
-
Cell Harvesting :
-
Harvest the bacterial cells by centrifugation at, for example, 8,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a cold buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
-
Cell Lysis :
-
Resuspend the washed cell pellet in a minimal volume of the same cold buffer.
-
Lyse the cells using a suitable method such as sonication or French press. Ensure the sample is kept on ice to prevent protein denaturation.
-
-
Preparation of Crude Extract :
-
Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
The resulting supernatant is the crude cell-free extract containing the enzymatic activity.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Experimental Workflow for Crude Extract Preparation
Caption: Workflow for preparing a crude bacterial extract containing dioxygenase.
Protocol 2: Enzymatic Activity Assay
This protocol details the setup of the enzymatic reaction and the conditions for measuring the conversion of this compound.
Rationale : The assay conditions are based on published studies and are designed to provide the necessary components for the dioxygenase reaction.[4][5] Monitoring the reaction over time allows for the determination of the initial reaction rate, which is a key parameter for enzyme characterization.
Step-by-Step Methodology :
-
Reaction Mixture Preparation :
-
In a microcentrifuge tube or a cuvette, prepare a reaction mixture with the components listed in the table below. It is recommended to prepare a master mix of the common reagents.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.[6]
-
-
Initiation of the Reaction :
-
Initiate the reaction by adding the crude cell extract.
-
-
Incubation :
-
Incubate the reaction at the set temperature for a defined period (e.g., 30 minutes). For kinetic studies, take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Termination of the Reaction :
-
Stop the reaction by adding an equal volume of a quenching solution, such as acetonitrile or by adjusting the pH to an acidic value (e.g., adding HCl). This will precipitate the proteins and stop the enzymatic activity.
-
-
Sample Preparation for Analysis :
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to an appropriate vial for analysis (e.g., HPLC vial).
-
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| 50 mM Phosphate Buffer (pH 7.0) | - | Up to 1000 | 50 mM |
| This compound | 10 mM | 10 | 100 µM |
| NADH | 10 mM | 20 | 200 µM |
| FeSO₄·7H₂O | 1 mM | 10 | 10 µM |
| FAD | 1 mM | 5 | 5 µM |
| Crude Cell Extract | 1-5 mg/mL protein | 50 | 50-250 µg/mL |
| Total Volume | - | 1000 | - |
Table 1: Example Reaction Mixture for this compound Dioxygenase Assay.
Protocol 3: Analytical Quantification by HPLC
This protocol provides a general method for quantifying the substrate (2,5-DCBA) and the product (4-chlorocatechol) using High-Performance Liquid Chromatography (HPLC).
Rationale : HPLC with UV detection is a robust and widely available technique for separating and quantifying aromatic compounds. The method allows for the simultaneous monitoring of substrate depletion and product formation.
Step-by-Step Methodology :
-
HPLC System Setup :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at a wavelength suitable for both compounds (e.g., 230 nm).
-
Injection Volume : 10-20 µL.
-
-
Standard Curve Generation :
-
Prepare a series of standard solutions of known concentrations for both this compound and 4-chlorocatechol.
-
Inject each standard and record the peak area.
-
Plot a standard curve of peak area versus concentration for each compound.
-
-
Sample Analysis :
-
Inject the supernatant from the quenched enzymatic reaction.
-
Identify the peaks for 2,5-DCBA and 4-chlorocatechol based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the sample by using the standard curve.
-
Data Analysis and Interpretation
The primary data obtained from the HPLC analysis will be the concentrations of the substrate and product at different time points. This data can be used to determine the enzyme's activity and kinetic parameters.
Calculation of Enzyme Activity
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Activity (U/mL) = (Δ[Product] / Δt) * V / v
Where:
-
Δ[Product] : Change in product concentration (µmol/mL)
-
Δt : Change in time (min)
-
V : Total reaction volume (mL)
-
v : Volume of enzyme extract used (mL)
Specific activity is the activity per unit of protein (U/mg), which is a measure of enzyme purity.
Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)
| Time (min) | [2,5-DCBA] (µM) | [4-Chlorocatechol] (µM) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 10 | 70 | 30 |
| 15 | 55 | 45 |
| 30 | 25 | 75 |
Table 2: Example Time-Course Data for the Enzymatic Reaction.
Michaelis-Menten Kinetics
To determine the Michaelis constant (Km) and maximum velocity (Vmax), the initial reaction rates are measured at varying concentrations of this compound. The data can then be plotted using a Michaelis-Menten plot (rate vs. [S]) or a Lineweaver-Burk plot (1/rate vs. 1/[S]).
Enzymatic Degradation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Dioxygenase - Wikipedia [en.wikipedia.org]
- 3. normalesup.org [normalesup.org]
- 4. 2-Chlorobenzoic acid and this compound metabolism by crude extracts of Pseudomonas sp. CPE2 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Microbial Degradation of 2,5-Dichlorobenzoic Acid
Introduction: The Environmental Imperative for 2,5-Dichlorobenzoic Acid Bioremediation
This compound (2,5-DCBA) is a halogenated aromatic carboxylic acid, a class of compounds known for their persistence in the environment.[1] These compounds often originate from the breakdown of pesticides, herbicides like chloramben, and polychlorinated biphenyls (PCBs).[1][2] Due to their chemical stability and potential toxicity, chlorobenzoates, including 2,5-DCBA, pose a significant environmental concern, necessitating effective remediation strategies.[2] Microbial degradation offers a promising and environmentally sustainable approach to mineralize these recalcitrant compounds into less harmful substances.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the microbial degradation of 2,5-DCBA. We will delve into the isolation and characterization of potent microbial strains, detailed protocols for their cultivation and degradation assays, the elucidation of the metabolic pathways involved, and the analytical methods for monitoring the degradation process.
Core Principles: The Microbial Toolkit for Dechlorination and Aromatic Ring Cleavage
The microbial degradation of 2,5-DCBA is a multi-step enzymatic process. The key to this process lies in the ability of certain microorganisms to initiate an attack on the stable aromatic ring, leading to dechlorination and subsequent cleavage. The most common pathway for the aerobic degradation of 2,5-DCBA involves an initial dioxygenase-catalyzed reaction.[4]
The Central Role of Dioxygenases
The degradation is typically initiated by a 2-halobenzoate-1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxycyclohexadiene intermediate. This intermediate is then rearomatized to form 4-chlorocatechol .[4] This initial step is crucial as it destabilizes the aromatic ring, making it susceptible to further enzymatic attack.
Metabolic Funneling through the Ortho-Cleavage Pathway
Once 4-chlorocatechol is formed, it enters a common downstream pathway known as the ortho-cleavage pathway (also referred to as the chlorocatechol ortho-cleavage pathway).[4] This pathway involves a series of enzymatic reactions that ultimately lead to the complete mineralization of the compound into intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle.
Below is a diagrammatic representation of the proposed metabolic pathway for the degradation of this compound.
References
Application Note: A Comprehensive Guide to the Synthesis of Methyl 2,5-dichlorobenzoate
Abstract
Methyl 2,5-dichlorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, including plant growth regulators.[1][2] This application note provides a detailed, in-depth guide for its synthesis via the acid-catalyzed esterification of 2,5-dichlorobenzoic acid with methanol. We delve into the underlying Fischer-Speier esterification mechanism, present a robust and validated experimental protocol, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and efficient synthesis.
Introduction and Scientific Background
The conversion of carboxylic acids to esters is a cornerstone of organic synthesis. Among the various methods, the Fischer-Speier esterification, first reported in 1895, remains one of the most fundamental and widely used techniques due to its simplicity and cost-effectiveness.[3] This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4]
The synthesis of methyl 2,5-dichlorobenzoate is a classic example of this transformation. The product itself serves as a key building block in the creation of more complex molecules, such as 2,5-disubstituted-1,3,4-oxadiazoles, which are explored for various biological activities.[5][6] This guide focuses on providing a comprehensive framework for this specific esterification, emphasizing the rationale behind procedural steps to empower the user with a deeper understanding of the chemistry at play.
The Fischer-Speier Esterification Mechanism
The esterification of this compound with methanol is a reversible reaction that operates under equilibrium.[3][7] The use of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to accelerate the reaction, which would otherwise be impractically slow.[4] The overall transformation is driven to completion by employing a large excess of the alcohol (methanol), which acts as both a reactant and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[8]
The mechanism proceeds through several distinct, reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][9]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of methanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the original hydroxyl groups of the carboxylic acid moiety. This intramolecular or solvent-mediated transfer converts the hydroxyl group into a much better leaving group: water.
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol solvent or the conjugate base of the catalyst, to yield the final ester product, methyl 2,5-dichlorobenzoate. This final step also regenerates the acid catalyst, allowing it to participate in another catalytic cycle.[3]
Caption: Workflow of the Fischer-Speier Esterification.
Experimental Protocol: Fischer-Speier Method
This protocol details the synthesis of methyl 2,5-dichlorobenzoate on a 10 mmol scale, adapted from established procedures.[2]
Materials & Equipment
| Reagents & Chemicals | Equipment |
| This compound (2.05 g, 10.7 mmol) | 100 mL Round-bottom flask |
| Absolute Methanol (reagent grade, 50 mL) | Reflux condenser |
| Concentrated Sulfuric Acid (98%, ~5 drops) | Heating mantle with magnetic stirrer |
| 5% Sodium Bicarbonate solution (aqueous) | Magnetic stir bar |
| Diethyl ether or Dichloromethane | Separatory funnel (250 mL) |
| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | Rotary evaporator |
| Ethanol (for recrystallization) | Beakers, Erlenmeyer flasks |
| Deionized Water | Buchner funnel and filter paper |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 2.05 g (10.7 mmol) of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 50 mL of absolute methanol. Stir the mixture until the acid is fully dissolved.
-
Rationale: Using a large excess of methanol serves to drive the reaction equilibrium towards the formation of the ester.[3]
-
-
Catalyst Addition: While stirring, carefully add 4-5 drops of concentrated sulfuric acid to the solution using a glass pipette.
-
Rationale: Sulfuric acid is the catalyst that protonates the carbonyl oxygen, initiating the reaction.[4] This addition should be done slowly as it is an exothermic process.
-
-
Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue to reflux for 5 hours.[2] The reaction can be monitored for the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing allows the reaction to be maintained at the boiling point of the solvent without loss of material.[1]
-
-
Solvent Removal: After 5 hours, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Rationale: Removing the bulk of the solvent simplifies the subsequent extraction process.
-
-
Neutralization and Extraction (Work-up):
-
a. To the concentrated residue, add ~50 mL of deionized water.
-
b. Transfer the mixture to a separatory funnel. Add ~50 mL of diethyl ether (or dichloromethane) and shake vigorously. Allow the layers to separate.
-
c. Carefully add 5% aqueous sodium bicarbonate solution in small portions to the separatory funnel until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
d. Separate the organic layer. Wash the organic layer sequentially with 30 mL of deionized water and then 30 mL of brine.
-
Rationale: The washing steps remove water-soluble impurities, residual base, and salts.
-
-
Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude methyl 2,5-dichlorobenzoate as a solid residue.[2]
Purification
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 30% aqueous ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the purified crystals by vacuum filtration.[2] A successful synthesis should yield the final product with a melting point of 46-48 °C (319-321 K).[2] An expected yield for this procedure is approximately 88%.[2]
Alternative Synthetic Route: The Thionyl Chloride Method
For carboxylic acids that are sterically hindered or sensitive to strong acids, an alternative two-step method can be employed.[10][11] This involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[12]
-
Acyl Chloride Formation: this compound is reacted with thionyl chloride (often with a catalytic amount of DMF) to form 2,5-dichlorobenzoyl chloride. The byproducts, SO₂ and HCl, are gaseous and easily removed.[12]
-
Esterification: The crude acyl chloride is then reacted with methanol. This reaction is rapid, irreversible, and typically proceeds at room temperature to give the desired ester in high yield.[13]
This method avoids the equilibrium limitations of the Fischer esterification but requires handling the highly reactive and corrosive thionyl chloride.[13][14]
Analytical Characterization
To ensure the successful synthesis and purity of the final product, several analytical techniques are recommended:
| Technique | Purpose | Expected Result |
| TLC | Monitor reaction progress | Disappearance of the more polar carboxylic acid spot and appearance of the less polar ester spot. |
| Melting Point | Assess purity | Sharp melting point at 46-48 °C.[2] A broad range indicates impurities. |
| HPLC | Quantitative analysis and purity check | A single major peak corresponding to the product.[15] |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons and the methyl ester protons (~3.9 ppm). |
| IR Spectroscopy | Functional group identification | Presence of a strong C=O stretch (~1730 cm⁻¹) for the ester and absence of the broad O-H stretch from the carboxylic acid. |
Safety, Handling, and Waste Disposal
All experimental procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[16]
-
This compound: Causes skin, eye, and respiratory irritation.[17] Avoid inhalation of dust.
-
Methanol: Flammable and toxic. Can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe chemical burns upon contact. Handle with extreme care.
-
Thionyl Chloride: Toxic and highly corrosive. Reacts violently with water to release toxic HCl and SO₂ gases.[14]
Waste Disposal: All organic and acidic waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour waste down the drain.
References
- 1. This compound methyl ester [sitem.herts.ac.uk]
- 2. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. youtube.com [youtube.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. echemi.com [echemi.com]
- 15. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]
- 16. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. fishersci.com [fishersci.com]
Application Note & Protocol: Synthesis of 2,5-Dichlorobenzoyl Chloride via Thionyl Chloride Chlorination
Abstract & Introduction
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. 2,5-Dichlorobenzoyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, valued for its potent electrophilic nature conferred by the acyl chloride moiety and the dichlorinated benzene ring.[1][2] This document provides a comprehensive guide to the synthesis of 2,5-Dichlorobenzoyl chloride from 2,5-Dichlorobenzoic acid using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a detailed experimental protocol with field-proven insights, and address critical safety and handling considerations. The primary advantage of using thionyl chloride is the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification and drives the reaction to completion.[3][4]
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The reaction proceeds through a well-established nucleophilic substitution pathway. The carboxylic acid's hydroxyl group, a poor leaving group, is converted into a highly effective chlorosulfite leaving group.[5][6]
Causality of Mechanistic Steps:
-
Nucleophilic Attack: The process begins with the nucleophilic oxygen of the carboxylic acid's carbonyl group attacking the electrophilic sulfur atom of thionyl chloride.[7][8] This initial step is favored over the hydroxyl oxygen's attack because the resulting intermediate is resonance-stabilized.[7]
-
Intermediate Formation: This attack forms an unstable intermediate, which quickly collapses. A chloride ion is eliminated from the sulfur atom, and a proton is transferred, leading to the formation of a key acyl chlorosulfite intermediate (a mixed anhydride) and hydrogen chloride.[9]
-
Nucleophilic Acyl Substitution: The chloride ion (Cl⁻), generated in the previous step or present from the HCl byproduct, then acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.[5][10]
-
Irreversible Product Formation: The resulting tetrahedral intermediate collapses, leading to the formation of the final product, 2,5-dichlorobenzoyl chloride. This step is thermodynamically driven and essentially irreversible because the other products, sulfur dioxide (SO₂) and another molecule of hydrogen chloride (via the leaving proton), are gases that escape the reaction mixture.[3][9]
For substrates that are less reactive, a catalytic amount of N,N-dimethylformamide (DMF) can be employed to accelerate the reaction through the in-situ formation of a more reactive Vilsmeier-type chlorinating agent.[3][11]
Diagram of Reaction Mechanism:
Caption: Generalized mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Application & Protocols
This protocol details the synthesis of 2,5-Dichlorobenzoyl chloride on a laboratory scale. The self-validating nature of this protocol is ensured by the clear physical changes (gas evolution) and the straightforward purification process based on the significant difference in boiling points between the product and the excess reagent.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. | Quantity (Example Scale) | Moles | Properties |
| This compound | 50-79-3 | 191.01 g/mol | 19.1 g | 0.10 | White solid[12] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 21.8 mL (36.0 g) | 0.30 | Fuming liquid, corrosive, reacts violently with water[13][14] |
| Toluene (optional, dry) | 108-88-3 | 92.14 g/mol | 50 mL | - | Solvent for azeotropic removal of excess SOCl₂[15] |
Equipment
-
Round-bottom flask (250 mL), oven-dried
-
Reflux condenser with a gas outlet tube
-
Gas trap (containing NaOH or KOH solution)
-
Heating mantle with a magnetic stirrer and stir bar
-
Distillation apparatus for vacuum distillation
-
Standard laboratory glassware (oven-dried)
Step-by-Step Protocol
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis and purification of 2,5-Dichlorobenzoyl chloride.
Procedure:
-
Preparation (Anhydrous Conditions): All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon. This is critical as both thionyl chloride and the acyl chloride product react violently with moisture.[14][16][17]
-
Reagent Charging: In a fume hood, charge the 250 mL round-bottom flask with this compound (19.1 g, 0.10 mol). Carefully add thionyl chloride (21.8 mL, 0.30 mol) to the flask. An excess of thionyl chloride is used to ensure complete conversion and can also serve as the solvent.[18]
-
Reaction Setup: Equip the flask with a magnetic stir bar and attach the reflux condenser. Connect the top of the condenser to a gas trap (a bubbler containing a dilute sodium hydroxide solution) to neutralize the SO₂ and HCl gases evolved during the reaction.[19]
-
Heating and Reflux: Begin stirring and gently heat the mixture using a heating mantle to a gentle reflux (the boiling point of thionyl chloride is 76°C). The reaction is typically complete within 2-4 hours. The cessation of gas evolution is a strong indicator that the reaction is nearing completion.
-
Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, the excess thionyl chloride must be removed. This can be achieved by:
-
Direct Distillation: Distill the excess thionyl chloride at atmospheric pressure.
-
Azeotropic Distillation: Add a dry, inert solvent like toluene and remove the toluene-thionyl chloride azeotrope via distillation.[15][16] This is often repeated 2-3 times to ensure complete removal.
-
Rotary Evaporation: Use a rotary evaporator connected to a vacuum pump protected by a cold trap (dry ice/acetone) and a base trap.[20][21]
-
-
Purification of Product: The crude 2,5-Dichlorobenzoyl chloride is a liquid or low-melting solid.[1][22] Purify the residue by vacuum distillation. Collect the fraction boiling at approximately 95°C at 1 mmHg.[1] The expected yield is typically high, often >90%.
Safety, Handling, and Waste Disposal
Trustworthiness through Safety: Adherence to stringent safety protocols is non-negotiable when working with these hazardous materials.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[13][14][16] Causes severe burns to skin, eyes, and the respiratory tract.[13][23]
-
Handling: Always handle in a certified chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).[13][23] Ensure an eyewash station and safety shower are immediately accessible.[23]
-
-
Byproducts (HCl, SO₂): Both are toxic and corrosive gases. The reaction must be conducted in a fume hood with a gas trap to scrub the effluent gas stream.
-
Product (2,5-Dichlorobenzoyl Chloride): Corrosive and will hydrolyze upon contact with moisture to produce HCl and the starting carboxylic acid. Handle with the same level of PPE as thionyl chloride.
-
Quenching & Waste Disposal:
-
Never quench thionyl chloride directly with water in a closed container. The reaction is highly exothermic and produces large volumes of gas.[19]
-
Protocol for Quenching Excess Reagent: Slowly and cautiously add the excess thionyl chloride dropwise to a large, stirred beaker of ice-cold saturated sodium bicarbonate solution in a fume hood.[19][20]
-
All contaminated materials and aqueous waste must be neutralized and disposed of as hazardous waste according to institutional guidelines.[23][24]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. orgosolver.com [orgosolver.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 12. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. 2,5-DICHLOROBENZOYL CHLORIDE CAS#: 2905-61-5 [m.chemicalbook.com]
- 23. drexel.edu [drexel.edu]
- 24. kgroup.du.edu [kgroup.du.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dichlorobenzoic Acid by Recrystallization
An in-depth guide to the purification of 2,5-Dichlorobenzoic acid by recrystallization, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of this compound. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can troubleshoot and adapt the protocol with confidence.
Foundational Principles: The "Why" Behind Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the principle that the solubility of most solids increases with temperature.[1] For this compound, this means we can dissolve it in a minimal amount of a hot solvent and then allow it to crystallize as the solution cools, leaving impurities behind in the solvent.[2]
A successful recrystallization achieves two goals:
-
Exclusion of Impurities: As the crystal lattice of pure this compound forms, it selectively excludes molecules that do not fit, i.e., the impurities.[2][3]
-
High Recovery: The chosen solvent should have low solubility for the compound when cold, maximizing the amount of purified product that crystallizes out of the solution.[1][2]
Standard Operating Procedure (SOP): Recrystallization of this compound
This protocol is designed as a self-validating system. The final purity of the product should be confirmed by melting point analysis. The literature melting point for this compound is 151-154 °C; a sharp melting range within this window indicates high purity.[4][5]
Safety First: this compound can cause skin, eye, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Caption: Recrystallization workflow for this compound.
-
Solvent Selection: Water is an effective solvent for recrystallizing this compound. It is soluble in hot water and sparingly soluble in cold water.[4][8][9] Ethanol is another option.[8][10] The table below summarizes key properties.
| Solvent | Boiling Point (°C) | This compound Solubility (Hot) | This compound Solubility (Cold) | Safety Notes |
| Water | 100 | Soluble[8] | Sparingly Soluble/Insoluble[8][11] | Non-flammable, non-toxic. |
| Ethanol | 78.4 | Soluble[8][10] | Moderately Soluble | Flammable. Use in a well-ventilated area away from ignition sources. |
-
Dissolution:
-
Place your crude this compound in an Erlenmeyer flask.
-
Add a boiling chip and the chosen solvent (e.g., water). Start with a small amount.
-
Heat the mixture to a gentle boil on a hot plate.
-
Add more hot solvent dropwise until the solid just dissolves.[12] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good recovery upon cooling.[1][13]
-
-
Hot Filtration (If Necessary):
-
If you observe insoluble impurities (e.g., dust, sand) or if you used decolorizing charcoal to remove colored impurities, you must perform a hot filtration.[14][15]
-
Causality: This step must be done quickly and with pre-heated equipment (funnel, filter flask) to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[14][15][16]
-
Use a short-stemmed or stemless funnel and fluted filter paper for a faster flow rate.[16][17]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[17]
-
Causality: Slow cooling is essential for the formation of large, pure crystals.[1][18] Rapid cooling can cause the compound to precipitate as a less pure amorphous solid or oil.[18]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation and yield.[3][17]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12][19]
-
Wash the crystals with a small amount of ice-cold solvent.[3][12]
-
Causality: The purpose of washing is to remove any residual mother liquor that contains dissolved impurities.[14] Using ice-cold solvent minimizes the re-dissolving of your purified product.[12]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry.[2]
-
Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a low-temperature oven.
-
-
Analysis:
-
Weigh the final product to calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting range close to the literature value (151-154 °C) indicates successful purification.[5]
-
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong? A: This is the most common issue and usually has one of two causes:
-
Too much solvent was used: This is the most likely reason.[20] Your solution is not saturated enough for crystals to form. The fix is to heat the solution and boil off some of the solvent to concentrate it, then attempt to cool it again.[21]
-
The solution is supersaturated: Sometimes, crystallization needs a nucleation point to begin. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod or adding a tiny "seed crystal" of the pure compound if you have one.[20]
Q: My final yield is very low. Why did this happen? A: A low yield can result from several factors:
-
Excess solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[21]
-
Premature crystallization: If you performed a hot filtration and didn't keep your apparatus sufficiently hot, some product may have crystallized on the filter paper and been discarded.[22]
-
Incomplete crystallization: Not allowing the solution to cool for long enough in the ice bath can lead to a lower yield.
-
Excessive washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can dissolve and wash away some of your product.[13]
Q: Instead of crystals, an oil formed at the bottom of my flask. What should I do? A: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or excessively rapid cooling.[20] To resolve this, reheat the solution until the oil fully redissolves. Add a small amount of extra solvent, and then allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[20]
Q: My final crystals are not white. How can I fix this? A: Colored impurities are the culprit. These can often be removed by using activated or decolorizing charcoal.[23] You will need to re-run the recrystallization. After dissolving the impure crystals in the hot solvent, add a very small amount of decolorizing charcoal and boil for a few minutes.[15] The colored impurities will adsorb to the surface of the charcoal, which you can then remove via hot filtration before cooling the solution to crystallize your purified, colorless product.[23] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[15]
Frequently Asked Questions (FAQs)
Q1: How do I know which solvent to choose? A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[24] It should also either dissolve impurities very well at all temperatures or not at all (so they can be filtered off).[2] Finally, the solvent should not react with the compound and should have a relatively low boiling point so it can be easily removed from the final crystals.[2][25]
Q2: Why is an Erlenmeyer flask used instead of a beaker? An Erlenmeyer flask is preferred because its narrow neck reduces solvent evaporation during boiling, helps prevent contaminants from entering, and can be easily swirled to mix the contents. The sloped sides also help to contain the crystals during filtration.
Q3: Can I put the hot flask directly into the ice bath to speed things up? No, this is strongly discouraged.[3] This "shock cooling" will cause the compound to crash out of solution as a precipitate rather than forming pure crystals.[18] This rapid precipitation traps impurities, defeating the purpose of the purification. Gradual cooling is essential.[18]
Q4: What is "mother liquor"? The mother liquor is the solution that remains after the crystals have been filtered out.[12] It contains the soluble impurities as well as some of the desired compound, as there is always some solubility even in the cold solvent.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound CAS#: 50-79-3 [m.chemicalbook.com]
- 9. This compound | 50-79-3 [chemicalbook.com]
- 10. This compound [chemister.ru]
- 11. Page loading... [guidechem.com]
- 12. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Recrystallization [wiredchemist.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. safrole.com [safrole.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. coconote.app [coconote.app]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 24. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 25. mt.com [mt.com]
Technical Support Center: Optimizing the Synthesis of 2,5-Dichlorobenzoic Acid
Welcome to the technical support center for the synthesis of 2,5-Dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for improving yield and purity.
Overview of Synthetic Strategies
This compound is a key intermediate in the production of pharmaceuticals, herbicides, and other specialty chemicals.[1][2] Its synthesis can be approached through several routes, each with its own set of advantages and potential pitfalls. The most common methods include the oxidation of 2,5-dichlorotoluene and the carboxylation of 1,4-dichlorobenzene derivatives. Understanding the nuances of these pathways is critical for successful and reproducible synthesis.
This guide will focus on the two primary and most accessible synthetic routes:
-
Oxidation of 2,5-Dichlorotoluene: A direct approach where the methyl group of 2,5-dichlorotoluene is oxidized to a carboxylic acid.
-
Carboxylation via Grignard Reagent: A versatile method involving the formation of a Grignard reagent from a dihalobenzene, followed by reaction with carbon dioxide.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Method 1: Oxidation of 2,5-Dichlorotoluene
This method typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) in an aqueous solution, often with a phase transfer catalyst or a co-solvent like pyridine.
-
Potential Cause 1: Poor solubility of 2,5-dichlorotoluene. The starting material is organic and has low solubility in the aqueous solution of the oxidizing agent.
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The use of a phase transfer catalyst or a co-solvent like pyridine can significantly enhance the reaction rate by improving the solubility of the reactants.
-
-
Potential Cause 2: Insufficient amount of oxidizing agent. The stoichiometry of the reaction is crucial.
-
Solution: Ensure that the molar ratio of the oxidizing agent to 2,5-dichlorotoluene is adequate. A slight excess of the oxidizing agent may be necessary to drive the reaction to completion. The mass ratio of 2,5-dichlorotoluene to potassium permanganate is often in the range of 1:1.0 to 1:3.0.
-
-
Potential Cause 3: Low reaction temperature. Oxidation reactions often require an activation energy to initiate.
-
Solution: The reaction temperature should be maintained within the optimal range, typically between 50-80°C, to ensure a reasonable reaction rate without promoting side reactions.
-
-
Potential Cause 1: Incomplete reaction. As mentioned in FAQ 1, a slow or incomplete reaction will naturally lead to a low yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material before proceeding with the work-up.
-
-
Potential Cause 2: Product loss during work-up. The product is isolated by acidification of the aqueous solution, which can lead to losses if not done correctly.
-
Solution: After the reaction, the mixture is typically filtered to remove manganese dioxide (if KMnO₄ is used). The filtrate is then acidified. Ensure the pH is sufficiently low (around 2) to fully precipitate the this compound. Cooling the solution in an ice bath can further increase the amount of precipitated product.
-
-
Potential Cause 3: Formation of byproducts. Over-oxidation or side-chain chlorination can lead to the formation of unwanted byproducts.
-
Solution: Careful control of the reaction temperature and the amount of oxidizing agent can minimize byproduct formation.
-
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-dichlorotoluene in an aqueous pyridine solution.
-
Under vigorous stirring, add the oxidizing agent (e.g., potassium permanganate) portion-wise to control the exothermic reaction.
-
Heat the reaction mixture to 50-80°C and maintain this temperature for 3-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it while hot to remove the manganese dioxide byproduct.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add hydrochloric acid to adjust the pH to approximately 2, which will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Method 2: Carboxylation via Grignard Reagent
This method involves the formation of a Grignard reagent from a suitable dihalobenzene (e.g., 1-bromo-2,5-dichlorobenzene) followed by carboxylation with carbon dioxide. This method is highly effective but requires strict anhydrous conditions.[3][4]
-
Potential Cause 1: Presence of moisture. Grignard reagents are extremely sensitive to water, which will quench the reaction.[5]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[5]
-
-
Potential Cause 2: Inactive magnesium surface. Magnesium turnings can have an oxide layer that prevents the reaction from starting.
-
Potential Cause: Wurtz-type coupling. This side reaction can occur, leading to the formation of biphenyl derivatives.
-
Solution: Add the dihalobenzene solution to the magnesium suspension slowly and at a rate that maintains a gentle reflux. This will keep the concentration of the dihalobenzene low and favor the formation of the Grignard reagent over the coupling byproduct.
-
-
Potential Cause 1: Insufficient carbon dioxide. The amount of CO₂ needs to be in excess to react with all the Grignard reagent.
-
Solution: Use a generous amount of dry ice (solid CO₂) and ensure it is finely crushed to maximize the surface area for the reaction. Alternatively, bubble CO₂ gas through the solution.[6]
-
-
Potential Cause 2: Premature quenching of the Grignard reagent. If the reaction mixture is not kept cold during the addition of CO₂, side reactions can occur.
-
Solution: Cool the Grignard reagent solution to 0°C in an ice bath before and during the addition of carbon dioxide.[6]
-
-
Grignard Reagent Formation:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Prepare a solution of 1-bromo-2,5-dichlorobenzene in anhydrous ether/THF and add a small portion to the magnesium suspension to initiate the reaction.
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.[6]
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly pour the Grignard solution onto an excess of finely crushed dry ice with vigorous stirring.[6]
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Slowly add dilute hydrochloric acid to quench any unreacted Grignard reagent and protonate the carboxylate salt.[5]
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Acidify the aqueous layer with dilute HCl to precipitate the this compound.[5]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Data Presentation
| Parameter | Oxidation of 2,5-Dichlorotoluene | Carboxylation via Grignard Reagent |
| Starting Material | 2,5-Dichlorotoluene | 1-Bromo-2,5-dichlorobenzene |
| Key Reagents | Potassium permanganate, Pyridine | Magnesium, Carbon Dioxide |
| Typical Yield | Moderate to High | High |
| Key Challenges | Reaction rate, Product isolation | Anhydrous conditions, Initiation |
| Purity Concerns | Over-oxidation byproducts | Biphenyl byproducts |
Visualizations
Experimental Workflow: Oxidation of 2,5-Dichlorotoluene```dot
Caption: Troubleshooting logic for Grignard reaction initiation issues.
References
Technical Support Center: Synthesis of 2,5-Dichlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-Dichlorobenzoic Acid (CAS 50-79-3). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to optimize your synthetic protocols.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common pathways. The choice of route often depends on the available starting materials, scalability, and desired purity profile. Understanding the potential pitfalls of each method is critical for success.
Key Synthetic Routes Comparison
| Synthetic Route | Starting Material | Key Advantages | Common Side Reactions & Challenges |
| Route 1: Oxidation | 2,5-Dichlorotoluene | Direct conversion; relatively simple procedure. | Incomplete oxidation, ring cleavage, formation of manganese dioxide byproduct.[1] |
| Route 2: Chlorination | Benzoyl Chloride | Potentially high throughput. | Formation of multiple dichlorinated and trichlorinated isomers, difficult purification.[2][3] |
| Route 3: Carboxylation | 1,4-Dichlorobenzene | Readily available starting material. | Grignard routes are moisture-sensitive; formation of biphenyls; low reactivity.[4][5] |
| Route 4: Sandmeyer Reaction | 2,5-Dichloroaniline | High specificity for isomer production. | Diazonium salts can be unstable; formation of biaryl and phenol byproducts.[6][7] |
II. Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific issues encountered during the synthesis of this compound, organized by the synthetic route.
Route 1: Oxidation of 2,5-Dichlorotoluene
The oxidation of the methyl group on 2,5-dichlorotoluene is a common and direct method.[1][8] However, controlling the reaction to prevent side products requires care.
Q1: My reaction yields are consistently low, and I have unreacted 2,5-dichlorotoluene. What's going wrong?
A1: Potential Cause: Incomplete Oxidation. This is the most common issue. The deactivating effect of the two chlorine atoms on the aromatic ring makes the methyl group more resistant to oxidation compared to toluene itself.[1]
-
Expert Insight: The oxidizing agent (e.g., potassium permanganate, KMnO₄) may be depleted before all the starting material is consumed.
-
Troubleshooting Steps:
-
Monitor Oxidant Levels: When using KMnO₄, add it in portions to maintain a persistent faint purple color in the reaction mixture. This indicates a slight excess of the oxidant is present.[4]
-
Increase Reaction Time/Temperature: Cautiously increase the reflux time or reaction temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid decomposition.
-
Consider a Phase-Transfer Catalyst: For biphasic reactions, adding a phase-transfer catalyst can improve the reaction rate and allow for milder conditions.
-
Q2: My final product is a dark brown color and difficult to purify. How can I resolve this?
A2: Potential Cause: Manganese Dioxide (MnO₂) Contamination. When using potassium permanganate, a brown precipitate of manganese dioxide is formed as a byproduct.[1] If not removed effectively, it contaminates the final product.
-
Expert Insight: MnO₂ is finely dispersed and can be difficult to filter, especially if it co-precipitates with the product.
-
Troubleshooting Protocol: MnO₂ Removal
-
After the reaction appears complete (the purple permanganate color is gone), cool the mixture slightly.
-
Add a small amount of a reducing agent like sodium bisulfite or oxalic acid to quench any excess KMnO₄ and dissolve some of the MnO₂.
-
Filter the hot reaction mixture through a pad of Celite® (diatomaceous earth). This is crucial as the product, sodium 2,5-dichlorobenzoate, is soluble in hot water, while the MnO₂ is not.
-
Proceed to the acidification step with the clear filtrate to precipitate the pure this compound.[4]
-
Q3: I am observing byproducts other than my target molecule. What are they?
A3: Potential Cause: Over-oxidation or Impure Starting Material.
-
Over-oxidation: Under excessively harsh conditions (high temperature or oxidant concentration), the aromatic ring can be cleaved, leading to a complex mixture of degradation products and a lower yield. Carefully control the reaction temperature and the rate of oxidant addition.
-
Impure Starting Material: Commercial 2,5-dichlorotoluene may contain other isomers (e.g., 2,4- or 3,4-dichlorotoluene).[9][10] These will be oxidized to their corresponding benzoic acid isomers, which can be very difficult to separate from the desired product. Always check the purity of your starting material by GC or NMR before starting the reaction.
Caption: Side reactions in the oxidation of 2,5-dichlorotoluene.
Route 2: Chlorination of Benzoyl Chloride
This industrial method involves the direct chlorination of benzoyl chloride followed by hydrolysis. The primary challenge is controlling the regioselectivity.
Q1: My product is a mixture of several isomers that are inseparable by standard crystallization.
A1: Potential Cause: Lack of Regiocontrol. The chlorination of benzoyl chloride is notoriously difficult to control, leading to a mixture of dichlorinated isomers (2,5-, 2,3-, 3,4-, 2,4-) and trichlorinated byproducts.[2][3]
-
Expert Insight: The boiling points of the intermediate dichlorobenzoyl chloride isomers are very close, making fractional distillation difficult and economically unattractive for pure 2,5-isomer isolation.[2]
-
Troubleshooting Strategy: Derivatization & Purification
-
Esterification: Instead of hydrolyzing the crude acid chloride mixture, it can be esterified (e.g., with methanol to form the methyl esters).[3]
-
Fractional Crystallization: The methyl ester of this compound has different crystallization properties from its isomers. It can often be separated from the mixture by a carefully controlled freeze crystallization process.[3]
-
Hydrolysis: Once the pure 2,5-dichloro methyl benzoate is isolated, it can be hydrolyzed to the desired pure acid.
-
Route 3: Carboxylation via Grignard Reaction
This route typically involves forming a Grignard reagent from 1,4-dichlorobenzene and then quenching it with carbon dioxide.
Q1: My Grignard reaction fails to initiate.
A1: Potential Cause: Presence of Moisture. Grignard reagents are extremely reactive towards protic sources, especially water.
-
Expert Insight: Even atmospheric moisture can be enough to prevent the reaction from starting.
-
Troubleshooting Steps:
-
Glassware: Rigorously flame-dry all glassware under a vacuum or high-purity nitrogen/argon stream before use.
-
Reagents: Use anhydrous solvents (e.g., THF, diethyl ether) and ensure magnesium turnings are fresh and dry.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle warming may also be required.[4]
-
Q2: My yield is low, and I've isolated a significant amount of biphenyl byproduct.
A2: Potential Cause: Wurtz-type Coupling. This is a common side reaction where the Grignard reagent couples with unreacted aryl halide.[4]
-
Expert Insight: This side reaction is favored at higher temperatures and concentrations.
-
Troubleshooting Steps:
-
Slow Addition: Add the 1,4-dichlorobenzene solution to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide in the reaction flask.
-
Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which accelerates the coupling side reaction.
-
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound?
A1: The melting point of pure this compound is in the range of 151-154 °C.[11] A broad or depressed melting range is a strong indicator of impurities, such as isomeric dichlorobenzoic acids.
Q2: What is the best method for purifying the final product?
A2: Recrystallization is the most common and effective method. Suitable solvents include ethanol, acetic acid, or an ethanol/water mixture.[4] For acidic impurities, dissolving the crude product in a basic solution (e.g., sodium bicarbonate), filtering, and then re-precipitating with a strong acid (e.g., HCl) can be very effective.[2]
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is an excellent technique. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The benzoic acid product should have a much lower Rf value than the less polar starting materials like 2,5-dichlorotoluene.
Q4: Are there any specific safety concerns when running a Sandmeyer reaction to produce this compound?
A4: Yes. The key intermediate, an aryl diazonium salt, can be explosive when isolated or allowed to warm up.[12] It is crucial to keep the diazotization reaction temperature low (typically 0-5 °C) and use the diazonium salt solution immediately in the subsequent step without attempting to isolate it.
Q5: Can I use 1,4-dichlorobenzene to synthesize this compound via direct chlorination followed by oxidation?
A5: This is not a recommended route. Chlorinating 1,4-dichlorobenzene would lead to the formation of trichlorobenzene isomers, not the desired 2,5-dichlorotoluene. The synthetic routes must be chosen to install the functional groups in the correct positions.
IV. Detailed Protocol: Purification by pH Adjustment and Recrystallization
This protocol is effective for removing neutral impurities (like unreacted starting material) and some isomeric byproducts.
-
Dissolution: Take the crude this compound product and dissolve it in a dilute aqueous solution of sodium hydroxide or sodium carbonate. Use gentle heating to ensure all the acidic material dissolves to form its sodium salt. Neutral impurities will remain insoluble.
-
Filtration: Filter the basic solution to remove any insoluble materials.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2.[8] The this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any residual mineral acid and salts.
-
Recrystallization: Dissolve the filtered solid in a minimum amount of hot solvent (e.g., 80% ethanol/water). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
V. References
-
Welch, E. (1969). Process for the purification of crude 2, 5 - dichloro - 3 - nitrobenzoic acid (dinoben). U.S. Patent No. 3,441,603. Google Patents. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of 3,5-dichlorobenzoic acid. BenchChem Technical Support. --INVALID-LINK--
-
ChemicalBook. (2025). Synthesis Methods of 2,5 - Dichlorobenzoic Acid. ChemicalBook. --INVALID-LINK--
-
AERU. (2025). This compound methyl ester. University of Hertfordshire. --INVALID-LINK--
-
Leaper, J. M. F., & Raman, H. P. J. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. U.S. Patent No. 3,703,546. Google Patents. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. --INVALID-LINK--
-
BenchChem. (2025). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. BenchChem Technical Support. --INVALID-LINK--
-
Wikipedia. (2023). Sandmeyer reaction. Wikipedia. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Organic Process Research & Development. (2008). Purification of 2,4 Dichlorobenzoic Acid. ACS Publications. --INVALID-LINK--
-
BenchChem. (n.d.). Understanding this compound: A Deep Dive for Chemical Researchers. BenchChem. --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Sigma-Aldrich. --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. --INVALID-LINK--
-
GeeksforGeeks. (2025). Sandmeyer Reaction. GeeksforGeeks. --INVALID-LINK--
-
MDPI. (2019). Electrocarboxylation of Dichlorobenzenes on a Silver Electrode in DMF. Molecules, 24(15), 2795. --INVALID-LINK--
-
Texas Commission on Environmental Quality. (2014). Dichlorobenzene, 1,4 - Development Support Document. --INVALID-LINK--
-
Wikipedia. (2023). 1,4-Dichlorobenzene. Wikipedia. --INVALID-LINK--
-
PubChem. (n.d.). 2,5-Dichlorotoluene. National Center for Biotechnology Information. --INVALID-LINK--
-
NCBI Bookshelf. (1999). Dichlorobenzenes. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. --INVALID-LINK--
-
ChemicalBook. (2025). 2,5-DICHLOROTOLUENE. ChemicalBook. --INVALID-LINK--
-
Canada.ca. (1993). 1,4-Dichlorobenzene. --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Dichlorotoluene. National Center for Biotechnology Information. --INVALID-LINK--
-
ECHEMI. (n.d.). 19398-61-9, 2,5-Dichlorotoluene Formula. ECHEMI. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 3. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 9. 2,5-Dichlorotoluene | C7H6Cl2 | CID 29572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,5-DICHLOROTOLUENE | 19398-61-9 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Overcoming solubility issues of 2,5-Dichlorobenzoic acid in water
Welcome to the technical support center for 2,5-Dichlorobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for overcoming the inherent low aqueous solubility of this compound. Our aim is to equip you with the foundational knowledge and practical methodologies to successfully incorporate this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water so low?
A1: this compound is a chlorinated aromatic carboxylic acid with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol .[1] It typically appears as a white powder or needle-like crystals.[1] Its poor solubility in water, generally less than 1 mg/mL at room temperature, is attributed to the hydrophobic nature of the dichlorinated benzene ring, which dominates over the hydrophilic character of the single carboxylic acid group.[1][2]
Q2: What are the basic physicochemical properties of this compound I should be aware of?
A2: Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Melting Point | 151-154 °C | [3] |
| Aqueous Solubility | < 1 mg/mL at ~20°C | [1] |
| Predicted pKa | ~2.51 | [3] |
| Appearance | White powder or needles | [1] |
Q3: I see a predicted pKa value. Is there an experimental value available?
Q4: My compound won't dissolve in water. What are the primary strategies I can use to increase its solubility?
A4: The primary strategies for enhancing the aqueous solubility of this compound, a weak acid, are:
-
pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group.
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous medium.
-
Salt Formation: Converting the acid to a more soluble salt form, such as a sodium salt.
-
Use of Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin cavity.
Each of these methods is discussed in detail in the Troubleshooting Guide below.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing the poor aqueous solubility of this compound.
Initial Assessment: Is My Compound Pure?
Before attempting solubilization, ensure the purity of your this compound. Impurities can significantly impact solubility. The melting point should be sharp and within the expected range of 151-154°C.[3]
Solubility Enhancement Strategy Selection
The choice of solubilization method depends on the requirements of your downstream application (e.g., cell-based assays, analytical standards, formulation development). The following flowchart provides a decision-making framework.
Caption: Decision-making flowchart for selecting a solubility enhancement strategy.
Detailed Experimental Protocols
Strategy 1: pH Adjustment
Principle: this compound is a weak acid. By increasing the pH of the aqueous solution to a value at least 2 units above its pKa (~2.51), the carboxylic acid group will deprotonate to form the highly soluble 2,5-dichlorobenzoate anion. This relationship is described by the Henderson-Hasselbalch equation.
Protocol for Preparing a Stock Solution by pH Adjustment:
-
Weigh the desired amount of this compound and add it to a suitable volume of purified water.
-
While stirring, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved.
-
Adjust the final pH to the desired value (typically > 4.5 for near-complete dissolution).
-
Bring the solution to the final desired volume with purified water.
Expected Results: A significant increase in solubility is expected. At a pH of 4.5, approximately 99% of the acid will be in its deprotonated, soluble form. At pH 5.5, this increases to ~99.9%.
Causality: The deprotonation of the carboxylic acid group introduces a negative charge, leading to strong ion-dipole interactions with water molecules, which are much more favorable than the interactions between the neutral, hydrophobic molecule and water.
Strategy 2: Co-solvency
Principle: The addition of a water-miscible organic solvent (a co-solvent) to water reduces the polarity of the solvent system. This makes the environment more favorable for dissolving a hydrophobic compound like this compound.
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
Protocol for Solubility Enhancement with a Co-solvent:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v ethanol in water).
-
Add an excess of this compound to a known volume of each mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (as per the shake-flask method).
-
After 24 hours, visually inspect for the presence of undissolved solid.
-
Filter the saturated solutions through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry.
Expected Solubility Trends in Ethanol/Water Mixtures (Qualitative):
| % Ethanol (v/v) in Water | Expected Solubility of this compound |
| 0 | Very Low |
| 20 | Low to Moderate |
| 40 | Moderate to High |
| 60 | High |
| 80 | Very High |
| 100 | Very High |
Causality: The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute. Additionally, the organic component of the co-solvent can have favorable van der Waals interactions with the dichlorobenzene ring of the solute.
Strategy 3: Salt Formation
Principle: By reacting this compound with a base, a stable salt can be formed and isolated. These salts, being ionic, often exhibit significantly higher aqueous solubility and faster dissolution rates than the parent acid.
Protocol for Preparation of Sodium 2,5-dichlorobenzoate:
-
Dissolve 1 mole equivalent of this compound in a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve 1 mole equivalent of sodium hydroxide in a minimal amount of water or ethanol.
-
Slowly add the sodium hydroxide solution to the stirring solution of the acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid is the sodium salt. It can be further purified by recrystallization if necessary.
-
The solubility of the prepared salt can then be determined using the shake-flask method in purified water.
Causality: The ionic nature of the salt allows for strong electrostatic interactions with the polar water molecules, leading to a much higher solubility compared to the neutral acid, which relies on weaker hydrogen bonding and is hindered by its large hydrophobic portion.
Strategy 4: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic 2,5-dichlorophenyl portion of the acid can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.
Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD).
Protocol for Solubilization using Cyclodextrins:
-
Prepare a series of aqueous solutions with increasing concentrations of β-CD or HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow the shake-flask method as described in the co-solvency section (agitate for 24 hours, filter, and quantify).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
Expected Results: The solubility of this compound will increase linearly with increasing cyclodextrin concentration, indicative of the formation of a soluble inclusion complex.
Caption: Mechanism of cyclodextrin-mediated solubilization.
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a reliable "gold standard" method for determining the thermodynamic solubility of a compound.
Workflow for Shake-Flask Solubility Determination:
References
Interpreting the 1H NMR spectrum of 2,5-Dichlorobenzoic acid
Technical Support Center: 2,5-Dichlorobenzoic Acid
Guide: Interpreting the 1H NMR Spectrum
Welcome to the technical support guide for the analysis of this compound. This document, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting scenarios encountered during the interpretation of its 1H NMR spectrum. As Senior Application Scientists, we ground our guidance in fundamental principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected 1H NMR spectrum for this compound, and how are the signals assigned?
A1: The 1H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the far downfield region for the carboxylic acid proton. The molecule has three unique aromatic protons, which we will label as H3, H4, and H6 according to IUPAC numbering.
-
Proton H3: Is ortho to the carboxylic acid and meta to a chlorine. It is coupled only to H4.
-
Proton H4: Is ortho to one chlorine and meta to both the carboxylic acid and the other chlorine. It is coupled to both H3 and H6.
-
Proton H6: Is ortho to a chlorine and meta to the carboxylic acid. It is coupled only to H4.
The expected signals are a direct consequence of this electronic environment and spin-spin coupling. The carboxylic acid and chlorine substituents are both electron-withdrawing, which deshields the aromatic protons, causing their signals to appear downfield in the aromatic region (typically 7.0-8.5 ppm).[1]
Expected Spectral Data Summary
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Assignment |
| H-COOH | > 10 (highly variable) | Broad Singlet (br s) | N/A | Highly deshielded acidic proton; subject to exchange.[2] |
| H3 | ~7.6 - 7.8 | Doublet (d) | ³J (ortho) ≈ 8.0 - 9.0 Hz | Coupled only to H4 via a large ortho coupling. |
| H4 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³J (ortho) ≈ 8.0 - 9.0 Hz⁴J (meta) ≈ 2.0 - 3.0 Hz | Coupled to H3 (ortho) and H6 (meta), resulting in two distinct splittings. |
| H6 | ~7.9 - 8.1 | Doublet (d) | ⁴J (meta) ≈ 2.0 - 3.0 Hz | Coupled only to H4 via a small meta coupling. The deshielding effect of the ortho chlorine places it furthest downfield. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The key to assigning the spectrum is the multiplicity and the magnitude of the coupling constants. The proton appearing as a doublet of doublets is unequivocally H4. From there, the signal with the large coupling constant (~8-9 Hz) must be H3, and the one with the small coupling constant (~2-3 Hz) must be H6.
Q2: The carboxylic acid proton signal is either extremely broad or completely absent. Is my experiment failing?
A2: This is a very common and expected observation. The carboxylic acid proton is "labile," meaning it can be readily exchanged with other labile protons in the sample, most commonly from trace amounts of water (H₂O) present in the deuterated solvent.[2][3]
Causality:
-
Chemical Exchange: The -COOH proton can rapidly exchange with protons from water or with deuterium from the solvent (if it's a protic solvent like MeOD). If this exchange happens on a timescale similar to or faster than the NMR measurement, the signal broadens significantly. In many cases, it can broaden into the baseline, becoming undetectable.
-
Concentration and Solvent Effects: The chemical shift and appearance of the acidic proton are highly dependent on concentration and the solvent used.[2][4][5] In non-polar solvents, carboxylic acids can form hydrogen-bonded dimers, which shifts the proton signal downfield. In polar, hydrogen-bond-accepting solvents (like DMSO-d₆), the signal is also typically sharp and observable at a very downfield position (often >12 ppm). In contrast, solvents like CDCl₃ are less effective at preventing exchange with trace water.
This phenomenon is not an experimental failure but rather a characteristic chemical property being observed.
Q3: How can I definitively confirm the signal for the carboxylic acid proton?
A3: The standard and most reliable method is the D₂O shake experiment . The lability of the acidic proton is used as a diagnostic tool.
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Run a standard 1H NMR spectrum of your this compound sample in a solvent like CDCl₃ or DMSO-d₆. Identify the suspected carboxylic acid peak (the broad singlet, typically >10 ppm).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the NMR tube and shake it vigorously for several seconds to ensure the D₂O mixes with the sample solvent.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the 1H NMR experiment again using the exact same parameters.
-
Analyze: Compare the second spectrum to the first. The signal corresponding to the carboxylic acid proton will have disappeared or significantly decreased in intensity.[2][3]
Mechanism: The acidic proton (-COOH) rapidly exchanges with the deuterium from the D₂O, forming -COOD. Since deuterium (²H) is not observed in a standard proton (¹H) NMR experiment, the signal vanishes.
Q4: The aromatic signals are overlapping, making interpretation difficult. What are my options?
A4: Overlapping signals in the aromatic region can obscure coupling patterns and prevent definitive assignment. There are two primary strategies to resolve this issue.
-
Use a Higher Field Spectrometer: The chemical shift dispersion (the separation between peaks in Hz) increases with the strength of the magnetic field. For example, moving from a 400 MHz to a 600 MHz spectrometer will spread the signals further apart, often resolving the overlap and clarifying the multiplicity of each signal.
-
Change the NMR Solvent: The chemical shifts of protons are influenced by the surrounding solvent molecules. Changing from a relatively inert solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts in your protons, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS). This often resolves overlapping signals.[3] Other common solvents to try include acetone-d₆ or DMSO-d₆.
Visualizing Molecular Connectivity
To fully understand the spectral assignments, it is crucial to visualize the spin-spin coupling pathways within the molecule. The diagram below illustrates which protons are interacting to produce the observed splitting patterns.
Caption: Spin-spin coupling in this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myneni.princeton.edu [myneni.princeton.edu]
Technical Support Center: FTIR Spectrum of 2,5-Dichlorobenzoic Acid
Welcome to the technical support guide for the Fourier-Transform Infrared (FTIR) analysis of 2,5-Dichlorobenzoic acid. This resource is designed for researchers, chemists, and pharmaceutical professionals to provide in-depth, field-proven insights into assigning spectral peaks and troubleshooting common experimental issues. The guide is structured in a practical question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs) & Peak Assignment Guide
Q1: I have the FTIR spectrum for this compound. Which are the most important characteristic peaks I should look for first?
A1: The structure of this compound contains three key components that give rise to its most prominent FTIR peaks: a carboxylic acid group , a disubstituted aromatic ring , and carbon-chlorine bonds .
Your initial analysis should focus on identifying these features:
-
Carboxylic Acid O-H Stretch: A very broad, strong absorption band typically found between 3300 and 2500 cm⁻¹.[1][2] This is often the most recognizable feature of a carboxylic acid spectrum.
-
Aromatic C-H Stretch: Weak to medium sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3][4]
-
Carbonyl (C=O) Stretch: A very strong, sharp absorption band typically between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[1][5]
-
Aromatic C=C Ring Stretches: Two or more medium to strong bands in the 1625-1400 cm⁻¹ region.[3][6]
-
C-Cl Stretches and Aromatic C-H Bending: Strong absorptions in the fingerprint region below 1000 cm⁻¹.
Identifying these key groups first provides a confident confirmation of the compound's basic structure before proceeding to a more detailed peak-by-peak assignment.
Q2: The O-H stretch in my spectrum is extremely broad, spanning from ~3300 to 2500 cm⁻¹. Why is it not a sharp peak like in alcohols, and what are the smaller superimposed peaks?
A2: The exceptional broadness of the carboxylic acid O-H stretch is a classic diagnostic feature and is a direct result of strong intermolecular hydrogen bonding. In the solid state (and often in concentrated solutions), carboxylic acids form stable cyclic dimers.[2][7]
-
Causality of Broadening: In this dimeric structure, the hydrogen of one carboxyl group forms a strong hydrogen bond with the carbonyl oxygen of the second molecule, and vice-versa. This creates a wide distribution of O-H bond lengths and vibrational energy states, causing the single absorption to spread out over a wide range of frequencies.[8][9] The band is centered around 3000 cm⁻¹.[1]
-
Superimposed Peaks: The sharp, weaker peaks you observe "riding" on top of this broad O-H band are typically the C-H stretching vibrations of the aromatic ring, which appear in the 3100-3000 cm⁻¹ range.[2][7] You may also see smaller, characteristic bumps around 2655 and 2560 cm⁻¹, which are overtone and combination bands characteristic of the carboxylic acid dimer itself.[2][7]
Q3: I see a very strong, sharp peak at approximately 1690 cm⁻¹. How do I confidently assign this to the carbonyl (C=O) group?
A3: A strong absorption in the 1760-1680 cm⁻¹ region is highly characteristic of a carbonyl C=O stretching vibration. For this compound, this peak is expected to be in the lower end of this range, typically 1710-1680 cm⁻¹ .[5]
There are two key factors that validate this assignment:
-
Intensity and Shape: The C=O stretch is almost always one of the strongest and sharpest peaks in the entire spectrum.
-
Conjugation Effect: The carbonyl group is directly attached to the benzene ring. This conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency compared to a non-conjugated (saturated) carboxylic acid (which appears closer to 1720-1700 cm⁻¹).[5] The presence of the electron-withdrawing chlorine atoms can also influence this position.
Q4: How do I interpret the complex series of peaks in the 1600-1400 cm⁻¹ region and the strong peaks below 900 cm⁻¹?
A4: These regions are critical for confirming the presence and substitution pattern of the aromatic ring.
-
Aromatic C=C Stretches (1600-1400 cm⁻¹): The benzene ring has complex in-ring carbon-carbon stretching vibrations. Look for a pair of bands, often around 1600 cm⁻¹ and another near 1500-1400 cm⁻¹.[3][4] These confirm the aromatic core.
-
Coupled C-O Stretch and O-H Bend (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹): Within the fingerprint region, you will find a strong C-O stretching band for the carboxylic acid, typically between 1320-1210 cm⁻¹.[1] An in-plane O-H bending vibration also occurs in the 1440-1395 cm⁻¹ range, though it can be difficult to distinguish from C-H bending bands.[1]
-
Out-of-Plane (OOP) C-H Bending (900-675 cm⁻¹): The pattern of C-H "wagging" vibrations is highly diagnostic of the ring's substitution pattern.[3][10] For 2,5-dichloro substitution, you have three adjacent hydrogens on the ring. This substitution pattern (1,2,4-trisubstituted) typically gives rise to strong absorption bands in the 870-900 cm⁻¹ and 780-830 cm⁻¹ regions.[4][11] The presence of strong peaks in this area is a key identifier for the 2,5-substitution pattern.
Q5: Where should I expect to find the C-Cl stretching vibrations?
A5: Carbon-chlorine (C-Cl) stretching vibrations for aromatic chlorides typically appear as strong to medium bands in the fingerprint region. The expected range can be broad, but for dichlorobenzenes, these vibrations are generally found between 850 cm⁻¹ and 650 cm⁻¹ .[12][13] These peaks can sometimes overlap with the strong C-H out-of-plane bending vibrations, so they should be assigned with care, often in conjunction with the other characteristic ring vibrations.
Quantitative Data Summary: Peak Assignments
The following table summarizes the expected FTIR peak assignments for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Key Characteristics |
| 3300 - 2500 | O-H Stretch (in H-bonded dimer) | Strong, Broad | Caused by strong intermolecular hydrogen bonding in the carboxylic acid dimer structure.[1][7] Often overlaps with C-H stretches. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak, Sharp | Characteristic of C-H bonds on the sp² hybridized carbons of the benzene ring.[3][4] Appears at a higher frequency than alkane C-H stretches. |
| 1710 - 1680 | C=O Stretch (conjugated) | Very Strong, Sharp | The position is lowered from non-conjugated acids due to resonance with the aromatic ring.[5] This is a defining peak for the carboxylic acid group. |
| 1625 - 1585 & 1500 - 1400 | C=C Aromatic Ring Stretches | Medium-Strong, Sharp | These bands arise from the complex vibrations of the carbon-carbon bonds within the benzene ring and confirm its presence.[3][6] |
| 1440 - 1395 | O-H In-Plane Bend | Medium | A characteristic bending vibration of the carboxylic acid hydroxyl group. May overlap with other bands.[1] |
| 1320 - 1210 | C-O Stretch | Strong | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[1][5] |
| 950 - 910 | O-H Out-of-Plane Bend (Dimer) | Medium, Broad | A broad absorption resulting from the out-of-plane wagging of the hydrogen-bonded hydroxyl group.[1] |
| 870 - 830 | Aromatic C-H Out-of-Plane Bend | Strong | This region is highly indicative of the substitution pattern. For 1,2,4-trisubstituted rings (like 2,5-dichloro), a strong band is expected here.[4][11] |
| 850 - 650 | C-Cl Stretch | Medium-Strong | The stretching vibration of the carbon-chlorine bonds. The exact position depends on coupling with other vibrations.[12][13] |
Troubleshooting Guide
Q: My O-H stretch is not a broad hump but shows a relatively sharp peak around 3500 cm⁻¹. What does this mean?
A: A sharp O-H band near 3500 cm⁻¹ is characteristic of a "free" or non-hydrogen-bonded hydroxyl group.[2][7] This typically occurs if you are running the spectrum in a very dilute solution of a non-polar solvent (like CCl₄) or in the gas phase.[7] In these conditions, the carboxylic acid exists as a monomer rather than a dimer, and the strong intermolecular hydrogen bonds are broken. If you are analyzing a solid sample (e.g., KBr pellet) and see this, it could indicate a poorly prepared sample or an unusual crystalline form where dimerization is hindered.
Q: The baseline of my spectrum is sloped or "wavy." How can I fix this?
A: A poor baseline is a common issue with several potential causes, especially in solid-state sampling:
-
Particle Size Mismatch (KBr Pellets): If the particle size of your sample is too large, it can cause significant scattering of the IR beam (the Christiansen effect), leading to a sloping baseline. Solution: Grind your sample more thoroughly with the KBr powder to achieve a fine, uniform particle size.
-
KBr Pellet Too Thick/Concentrated: An overly thick or concentrated pellet can absorb too much energy, causing peak distortion and a poor baseline. Solution: Use less sample or press a thinner pellet.
-
Moisture: KBr is hygroscopic. Water absorbed from the atmosphere will show a broad O-H peak around 3400 cm⁻¹ and can affect the baseline. Solution: Use dry KBr, store it in a desiccator, and prepare the pellet quickly. A background scan should be run just before the sample scan.
Experimental Protocol: KBr Pellet Preparation
This protocol describes the standard method for preparing a solid sample for transmission FTIR analysis.
Materials:
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours and store it in a desiccator to ensure it is free of moisture.
-
Mixing: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into the agate mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This step is critical to reduce light scattering.
-
Loading the Die: Transfer a small amount of the powdered mixture into the pellet die. Distribute it evenly across the bottom surface of the die.
-
Pressing: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the spectrum. Ensure you have collected a background spectrum of the empty sample chamber beforehand.
Workflow & Visualization
Logical Workflow for Spectral Interpretation
The following diagram illustrates the systematic process for assigning the key vibrational modes in the FTIR spectrum of this compound.
Caption: Logical workflow for FTIR spectral analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. ijastems.org [ijastems.org]
- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Technical Support Center: Dichlorobenzoic Acid Isomer Separation
Introduction: The Challenge of Dichlorobenzoic Acid Isomerism
Welcome to the technical support guide for navigating the complexities of dichlorobenzoic acid (DCBA) isomer separation. In pharmaceutical synthesis and materials science, the precise isomeric form of a molecule is not a trivial detail; it dictates biological activity, chemical reactivity, and physical properties. The six positional isomers of dichlorobenzoic acid, while sharing the same molecular formula (C₇H₄Cl₂O₂), present a significant purification challenge due to their nearly identical physical and chemical characteristics.[1] Subtle differences in the placement of two chlorine atoms on the benzoic acid framework lead to slight variations in polarity, crystal packing, and acidity, which are the very properties we must exploit for separation.
This guide is structured to address the common and frustrating issues encountered in the lab. We will move from preparative scale techniques like crystallization to analytical and purification scale chromatography, providing not just protocols, but the underlying chemical principles and troubleshooting logic to empower your research.
Section 1: Troubleshooting Crystallization-Based Separations
Crystallization is often the first line of attack for bulk purification, leveraging differences in solubility and crystal lattice energy.[2][3] However, for isomers with similar properties, success lies in precision and a deep understanding of the system's thermodynamics.
Frequently Asked Questions (FAQs)
Q1: My fractional crystallization attempt resulted in co-precipitation of multiple isomers. Why is this happening and how can I fix it?
A1: This is the most common failure mode in isomer crystallization and typically stems from two issues: a suboptimal solvent system or too rapid a cooling rate.
-
Causality (The "Why"): The goal of fractional crystallization is to create a solution where, at a specific temperature, one isomer is supersaturated and crystallizes while the others remain soluble. Dichlorobenzoic acid isomers have very similar solubility profiles in common solvents, making this window narrow.[4][5] Rapid cooling causes the solution to become supersaturated with respect to multiple isomers simultaneously, leading to co-precipitation and poor purity.[2]
-
Troubleshooting Steps:
-
Solvent Screening is Critical: Do not assume a single solvent will work. A binary solvent system (one "good" solvent where the compound is soluble, and one "anti-solvent" where it is not) often provides the nuanced control needed. The key is to find a system where the solubility curves of the isomers as a function of temperature have the greatest divergence.
-
Slow, Controlled Cooling: Crash-cooling in an ice bath is your enemy. A slow, stepwise cooling process (e.g., allowing the flask to cool to room temperature on the benchtop, then moving it to a 4°C refrigerator, then to a freezer) is far more effective. Using a Dewar flask for insulation can slow cooling even further.
-
Seeding: Once the solution is cooled to a point of slight supersaturation, introducing a seed crystal of the desired pure isomer can promote selective crystallization on that lattice, outcompeting the nucleation of undesired isomers.[6]
-
dot
Caption: Troubleshooting workflow for improving isomer purity in crystallization.
Q2: I have a mixture of 2,4- and 2,5-dichlorobenzoic acid. Which properties should I exploit for a crystallization-based separation?
A2: For this specific pair, the difference in melting points and crystal structures are key. 2,4-Dichlorobenzoic acid has a melting point of ~164°C, while this compound melts around 151-154°C.[7][8] This suggests a difference in their crystal lattice energies.
-
Expert Insight: A higher melting point often correlates with a more stable crystal lattice, which can translate to lower solubility in a given solvent. Therefore, you should screen for solvents in which the 2,4-isomer is significantly less soluble than the 2,5-isomer, especially at lower temperatures.
-
Practical Approach: Start with solvents like ethanol, methanol, or acetone, where DCBAs show moderate to good solubility when hot and lower solubility when cold.[4][9] Create saturated solutions at the boiling point and observe which isomer crystallizes first upon slow cooling. A practical method for purifying 2,4-dichlorobenzoic acid involves forming an α-methylbenzylamine salt, which can effectively reduce levels of positional isomer impurities.[10]
Data Table: Physical Properties of Common Dichlorobenzoic Acid Isomers
| Isomer | Melting Point (°C) | Water Solubility | Notes |
| 2,3-DCBA | ~160-163 | Sparingly soluble | Intermediate in drug synthesis (Lamotrigine).[11][12] |
| 2,4-DCBA | ~164 | Limited (0.1-1 g/L)[4] | Higher solubility in organic solvents like ethanol and acetone.[4] |
| 2,5-DCBA | ~151-154 | Sparingly soluble[13] | Used as a calibration standard in research.[8] |
| 3,4-DCBA | ~201-202 | Sparingly soluble | Can be recrystallized from dilute alcohol.[14] |
| 3,5-DCBA | ~185-188 | Sparingly soluble[5] | Good solubility in ethanol, acetone, dichloromethane.[5] |
Section 2: Troubleshooting Chromatographic Separations (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both analytical quantification and preparative purification of DCBA isomers.[15] Success hinges on optimizing the subtle interactions between the isomers, the stationary phase, and the mobile phase.
Frequently Asked Questions (FAQs)
Q1: My reverse-phase HPLC method shows poor resolution or complete co-elution of my DCBA isomers. What parameters should I adjust first?
A1: This is a classic challenge. The isomers' similar hydrophobicity makes them behave almost identically on a standard C18 column. Your primary tools for improving resolution are mobile phase pH and organic modifier composition .
-
Causality (The "Why"): Dichlorobenzoic acids are weak acids. The pH of the mobile phase dictates their ionization state.
-
At low pH (e.g., 2.5-3.0): The carboxylic acid group is fully protonated (-COOH). The molecule is neutral and more hydrophobic, leading to stronger retention on the C18 column. In this state, separation is governed by subtle differences in polarity arising from the chlorine atom positions.
-
At higher pH (e.g., 5-6): The molecule becomes deprotonated (-COO⁻). It is now ionic and much more polar, leading to very weak retention and often poor separation.
Therefore, suppressing ionization with an acidic mobile phase is crucial .[16] A validated method for 2,3-DCBA and its regio-isomers uses an ammonium acetate buffer at pH 2.5.[11][17]
-
-
Troubleshooting Steps:
-
Confirm Low pH: Ensure your aqueous mobile phase contains an acidifier like formic acid, phosphoric acid, or a low pH buffer. A pH of ~2.5 is an excellent starting point.[11][16][17]
-
Adjust Organic Modifier (%): If peaks are poorly resolved but retained, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases retention times and gives the column more "time" to resolve the isomers.
-
Change Organic Modifier (Type): Acetonitrile and methanol have different selectivities. If you are using methanol, try acetonitrile, and vice-versa. The different dipole moments and hydrogen bonding capabilities of the solvent can alter the elution order and improve separation.
-
Employ a Shallow Gradient: Instead of an isocratic method, use a very shallow gradient (e.g., increasing the organic phase by 0.5% per minute). This can effectively separate peaks that are very close together. A gradient elution has been shown to be effective for separating 2,3-DCBA from its isomers.[12]
-
dot
Caption: Decision tree for systematic HPLC method development.
Section 3: Leveraging Acid-Base Properties in Liquid-Liquid Extraction
While not ideal for separating isomers from each other, acid-base extraction is an invaluable tool for removing neutral or basic impurities from a mixture of DCBA isomers.[18]
Q1: How can I use extraction to clean up a crude DCBA sample that contains non-acidic impurities?
A1: This procedure exploits the acidic nature of the carboxylic acid group to move the desired compounds between immiscible aqueous and organic layers.[19]
-
Principle:
-
Dissolve the crude mixture in an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Add a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The base will deprotonate the acidic DCBA isomers, forming their water-soluble sodium salts (Ar-COO⁻Na⁺).
-
The water-soluble salts will partition into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl). This will protonate the DCBA salts, causing the pure DCBA isomers to precipitate out of the aqueous solution.
-
The purified solid can then be collected by filtration.
-
dot
Caption: Workflow for purifying DCBA isomers from neutral impurities.
Section 4: Experimental Protocols
Protocol 1: Validated Reverse-Phase HPLC Method for Isomer Analysis
This protocol is adapted from validated methods for the separation of dichlorobenzoic acid isomers.[11][12][17]
-
HPLC System: Standard HPLC with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01M Ammonium Acetate in Water, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).
-
Gradient Program:
-
Start at 50% B.
-
Linear ramp to 80% B over 20 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to 50% B and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples and standards in a 50:50 mixture of methanol and water.
Protocol 2: Fractional Crystallization for Isomer Enrichment
This is a general protocol that must be optimized for your specific isomer mixture.
-
Solvent Selection: Based on pre-screening, select a solvent or binary solvent system that shows the largest solubility difference between the target isomer and the impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of the chosen hot (near boiling) solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[3]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as this can induce rapid crystallization.
-
Further Cooling: Once at room temperature, transfer the flask to a 4°C refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation and determine if further recrystallization steps are needed.
References
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. unifr.ch [unifr.ch]
- 7. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. chem.wisc.edu [chem.wisc.edu]
Technical Support Center: Purification of 2,5-Dichlorobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 2,5-Dichlorobenzoic acid. Here, we address common challenges and provide robust protocols to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. Common impurities include:
-
Positional Isomers: Other dichlorobenzoic acid isomers (e.g., 2,4-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acid) are frequent contaminants, arising from the non-selective chlorination of benzoic acid or its precursors.[1]
-
Starting Materials: Residual starting materials from the synthesis, such as p-dichlorobenzene or 2,5-dichlorotoluene, may be present.[1][2]
-
Over-chlorinated Products: Trichlorobenzoic acids can form if the chlorination reaction is not carefully controlled.
-
Inorganic Salts: Salts from workup procedures may also be present.
Q2: What is the first-line purification method for moderately impure this compound?
A2: For general purification, recrystallization is a highly effective and economical first-line method. This compound has low solubility in cold water but is significantly more soluble in hot water, making water an excellent solvent for recrystallization.[3][4] This process is particularly effective at removing more soluble or less soluble impurities.
Q3: How can I remove isomeric impurities that are difficult to separate by recrystallization?
A3: Positional isomers often have very similar solubility profiles, making their removal by simple recrystallization challenging. A highly effective method for removing these isomers is through the formation of diastereomeric salts. Reacting the mixture of acidic isomers with a chiral amine, such as (±)-α-methylbenzylamine, forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The purified salt can then be acidified to regenerate the pure this compound.[4][5]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction is a powerful technique to separate this compound from neutral or basic impurities. By dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic this compound is converted to its water-soluble carboxylate salt and moves to the aqueous phase.[6][7][8] Neutral and basic impurities remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the purified this compound.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying isomeric impurities.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.[12] Melting point analysis is a simpler, yet effective, method to qualitatively assess purity; a sharp melting point range close to the literature value (151-154 °C) is indicative of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used, leading to significant loss of the product in the mother liquor. 2. The solution was not cooled sufficiently to allow for complete crystallization. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid. If the mother liquor contains a significant amount of product, concentrate it by evaporation and cool to recover a second crop of crystals.[13] 2. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3] 3. Ensure the filtration funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is supersaturated, but crystallization has not been initiated. | 1. Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[3] |
| Oily Precipitate Forms Instead of Crystals | 1. The melting point of the solute is lower than the boiling point of the solvent. 2. The presence of significant impurities can lower the melting point of the mixture. | 1. Choose a solvent with a lower boiling point. 2. Attempt to purify the material by another method first, such as acid-base extraction, to remove the bulk of the impurities. |
| Purity Does Not Improve After Recrystallization | 1. The impurities have very similar solubility to this compound in the chosen solvent (e.g., positional isomers). 2. The rate of cooling was too fast, leading to the trapping of impurities within the crystal lattice. | 1. Use a different solvent or a solvent mixture. For isomeric impurities, consider the diastereomeric salt formation method.[4][5] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[13] |
| Persistent Color in Purified Product | 1. Colored impurities are present. | 1. During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of hot deionized water until the solid just dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the sodium salt of this compound. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizing Purification Workflows
Caption: Standard purification workflows for this compound.
Caption: Decision logic for troubleshooting purification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. This compound | 50-79-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound methyl ester [sitem.herts.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 2,5-Dichlorobenzoic acid during heating
Welcome to the technical support center for 2,5-Dichlorobenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on preventing thermal decomposition. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound is a halogenated aromatic carboxylic acid, appearing as white to beige needle-like crystals or powder.[1][2] It is a crucial building block in the synthesis of various fine chemicals, including herbicides and pharmaceuticals.[2] Understanding its thermal limits is the first step in preventing its degradation.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Melting Point | 152 - 157 °C (306 - 315 °F) | [2][3] |
| Boiling Point | 301 °C (574 °F) at 760 mmHg | [3][4] |
| Decomposition | Emits toxic fumes of chlorine and hydrogen chloride gas when heated to decomposition.[1][3][4] |
Q2: Why does this compound decompose upon heating?
The primary mechanism of thermal decomposition for most aromatic carboxylic acids is decarboxylation .[5] In this reaction, the carboxylic acid group (-COOH) is removed from the aromatic ring, releasing carbon dioxide (CO₂). For this compound, this process results in the formation of 1,4-dichlorobenzene.
This reaction is often initiated by high temperatures that provide the necessary activation energy to break the carbon-carbon bond between the benzene ring and the carboxyl group.[6] The presence of certain solvents, metal catalysts (like copper), or acidic conditions can significantly lower the temperature at which decarboxylation occurs.[6][7]
Caption: Thermal decomposition pathway of this compound.
Q3: What are the tell-tale signs of decomposition in my experiment?
Identifying decomposition early can save valuable time and resources. Look for these indicators:
-
Gas Evolution: Bubbling or effervescence in the molten acid or reaction mixture is a primary sign of CO₂ release from decarboxylation.
-
Discoloration: The sample may darken, turning yellow, brown, or even black (charring), indicating the formation of polymeric or oxidized byproducts.
-
Unexpected Pressure Buildup: In a sealed reaction vessel, the release of CO₂ will cause a significant and potentially hazardous increase in pressure.
-
Inconsistent Analytical Results: If you observe new, unexpected peaks in your analytical runs (e.g., via HPLC or GC-MS), particularly a peak corresponding to 1,4-dichlorobenzene, decomposition has likely occurred.
-
Low Yields or Impure Product: The most common consequence is a lower-than-expected yield of your desired product, which is often contaminated with decomposition byproducts.
Troubleshooting Guide: Preventing Thermal Degradation
This section provides actionable solutions to specific problems you may encounter when heating this compound.
Problem 1: My compound decomposes when I try to melt it for a neat (solvent-free) reaction.
Probable Cause: The reaction temperature is too high or is being maintained for too long, exceeding the thermal stability threshold of the acid. Hot spots in the heating apparatus can also cause localized decomposition.
Solutions:
-
Precise Temperature Control:
-
Step 1: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Step 2: Employ a well-stirred oil bath or a heating mantle with a temperature controller for uniform heat distribution. Avoid direct, intense heating with a Bunsen burner.
-
Step 3: Heat the material slowly to just above its melting point (e.g., 160-165 °C). Do not exceed the minimum temperature required to maintain a molten state and initiate the reaction.
-
-
Inert Atmosphere:
-
Step 1: Assemble your reaction apparatus to include an inlet for an inert gas (e.g., Nitrogen or Argon) and a bubbler outlet.
-
Step 2: Before heating, purge the system with the inert gas for 10-15 minutes to displace any oxygen.
-
Step 3: Maintain a slight positive pressure of the inert gas throughout the heating process to prevent atmospheric oxygen from entering the system. This minimizes the risk of oxidative side reactions which can occur at high temperatures.
-
Problem 2: The acid degrades in my high-boiling solvent during a reflux reaction.
Probable Cause: The chosen solvent may be promoting decomposition. Studies on similar compounds like p-chlorobenzoic acid have shown that acidic solvents can catalyze decarboxylation, whereas the compound is more stable in basic or neutral media.[6]
Solutions:
-
Solvent Selection:
-
Step 1: Review your reaction mechanism. If possible, choose a high-boiling, inert, and aprotic solvent such as Diphenyl ether, Toluene, or Xylene.
-
Step 2: If the chemistry allows, avoid acidic solvents. If an acid catalyst is required for your primary reaction, use the minimum effective concentration.
-
Step 3: Consider converting the carboxylic acid to its corresponding sodium salt first. The salt can then be heated with soda lime to intentionally cause decarboxylation, but in the absence of such reagents, salts are often more thermally stable than the free acid.[8][9]
-
-
Azeotropic Removal of Water:
-
Step 1: If trace amounts of water are present, they can sometimes participate in side reactions at high temperatures.
-
Step 2: For solvents like Toluene or Xylene, use a Dean-Stark apparatus during reflux to azeotropically remove any residual water from the reaction mixture, which can sometimes improve stability.
-
Caption: Decision workflow for minimizing thermal decomposition.
Problem 3: How can I definitively confirm and quantify decomposition?
Probable Cause: Visual inspection is not sufficient for quantitative analysis. You need robust analytical methods to identify and measure the parent compound and its degradation products.
Solutions:
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for monitoring the reaction. Develop a method that separates this compound from the expected byproduct, 1,4-dichlorobenzene, and your target product. Monitor the disappearance of the starting material peak and the appearance of new peaks over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile decomposition products.[10] The decarboxylation product, 1,4-dichlorobenzene, is volatile and will be easily detected. The mass spectrum will provide definitive identification.[11]
-
-
Experimental Protocol: Monitoring a Reaction with HPLC
-
Step 1 (Baseline): Before starting the heat, dissolve a small aliquot of your starting material and run an HPLC to get a baseline purity profile (t=0).
-
Step 2 (Sampling): Once the reaction is heated, carefully take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Be sure to quench the reaction in the aliquot immediately (e.g., by rapid cooling or dilution) to prevent further degradation.
-
Step 3 (Analysis): Prepare and inject each time-point sample into the HPLC.
-
Step 4 (Interpretation): Compare the chromatograms. Quantify the peak area of this compound and any new peaks that appear. A decrease in the starting material's peak area without a corresponding increase in the desired product's peak area, coupled with the growth of a byproduct peak, confirms decomposition.
-
References
- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. env.go.jp [env.go.jp]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Biological Activity of Dichlorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and agrochemical development, the nuanced effects of isomeric substitution patterns are of paramount importance. A subtle shift in the placement of a functional group on an aromatic ring can dramatically alter a molecule's biological activity. This guide offers an in-depth comparative analysis of the six isomers of dichlorobenzoic acid (DCBA): 2,3-DCBA, 2,4-DCBA, 2,5-DCBA, 2,6-DCBA, 3,4-DCBA, and 3,5-DCBA. As a senior application scientist, my aim is to synthesize the available data and provide a field-proven perspective on their differential activities, guiding researchers in their potential applications.
This document delves into the herbicidal, plant growth regulatory, antifungal, and antibacterial properties of these isomers. We will explore the structure-activity relationships that govern their efficacy and provide detailed, reproducible experimental protocols for their evaluation.
The Isomeric Landscape: Physicochemical Properties
Before delving into their biological effects, it is crucial to understand the fundamental physicochemical differences among the DCBA isomers. The position of the two chlorine atoms on the benzene ring influences properties such as acidity (pKa), solubility, and melting point, which in turn affect their bioavailability and interaction with biological targets.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |
| 2,3-DCBA | 50-45-3 | 191.01 | 168 - 170 | 2.53 ± 0.25 | Slightly soluble |
| 2,4-DCBA | 50-84-0 | 191.01 | 157 - 160 | 2.68 ± 0.25 | 0.36 g/L (15 °C) |
| 2,5-DCBA | 50-79-3 | 191.01 | 151 - 154 | 2.51 ± 0.25 | 0.8 g/L |
| 2,6-DCBA | 50-30-6 | 191.01 | 139 - 142 | 1.69 ± 0.10 | 0.1-1 g/100 mL (19 °C) |
| 3,4-DCBA | 51-44-5 | 191.01 | 204 - 206 | 3.60 ± 0.10 | Insoluble |
| 3,5-DCBA | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L |
Herbicidal and Plant Growth Regulatory Activity: A Tale of Auxin Modulation
The most extensively documented biological activity of dichlorobenzoic acid isomers is their effect on plant growth, with several isomers demonstrating herbicidal properties. This activity is intrinsically linked to their ability to mimic or interfere with the action of auxins, a class of plant hormones that regulate cell division, elongation, and differentiation.
A pivotal mechanism in this process is the inhibition of polar auxin transport, the directed movement of auxin throughout the plant, which is essential for proper development. A comparative study of the six DCBA isomers revealed a distinct structure-activity relationship: the most effective growth promoters were the least inhibitory to auxin transport, while the most potent transport inhibitors were generally poor auxins[1].
Key Observations:
-
2,3-Dichlorobenzoic Acid (2,3-DCBA): Exhibits weak auxin activity, which is suggested to stem from its ability to inhibit the transport of endogenous auxin[1].
-
2,6-Dichlorobenzoic Acid (2,6-DCBA): A known herbicide that disrupts the hormonal balance in broadleaf weeds, leading to uncontrolled growth and eventual death.
-
3,5-Dichlorobenzoic Acid (3,5-DCBA): Also utilized as a herbicide[2].
-
2,5-Dichlorobenzoic Acid (2,5-DCBA): Serves as a key intermediate in the synthesis of the herbicide chloramben. The methyl ester of 2,5-DCBA is also recognized as a plant growth regulator and fungicide[3].
The differential effects of the isomers underscore the importance of chlorine substitution patterns in their interaction with auxin receptors and transport proteins.
Caption: Workflow for assessing the plant growth regulatory effects of DCBA isomers.
Antimicrobial Activity: A Frontier for Exploration
While the herbicidal properties of DCBA isomers are well-established, their activities against microbial pathogens are less comprehensively documented in a comparative manner. However, existing evidence suggests that the dichlorobenzoyl moiety is a valuable pharmacophore in the design of antimicrobial agents.
Antibacterial Activity:
-
2,3-Dichlorobenzoic Acid (2,3-DCBA): Has demonstrated antibacterial activity, reportedly by inhibiting protein synthesis and cell division. It is also a key intermediate in the synthesis of the anticonvulsant drug Lamotrigine.
-
3,4-Dichlorobenzoic Acid (3,4-DCBA): Shown to inhibit bacterial growth in tissue culture and is considered a biocide for wastewater treatment.
-
3,5-Dichlorobenzoic Acid (3,5-DCBA): A precursor for the synthesis of Alkylresorcinol, a compound with antimicrobial properties used in treating urinary tract infections.
Antifungal Activity:
-
3,5-Dichlorobenzoic Acid (3,5-DCBA): Derivatives of this isomer have shown promising antifungal activities. For instance, 3,5-dichlorobenzyl esters have exhibited significant in vitro activity against a range of phytopathogenic fungi.
-
Methyl 2,5-dichlorobenzoate: The methyl ester of 2,5-DCBA is noted for its fungicidal properties[3].
A significant gap in the current literature is the absence of a systematic, comparative study of all six DCBA isomers against a standardized panel of bacterial and fungal pathogens. Such research would be invaluable in elucidating the structure-activity relationships governing their antimicrobial potential.
Caption: A conceptual diagram of potential antimicrobial mechanisms of DCBA isomers.
Experimental Protocols
To facilitate further research and ensure the generation of comparable data, this section provides detailed protocols for assessing the biological activities of dichlorobenzoic acid isomers.
Protocol 1: Plant Growth Regulation/Herbicidal Activity Assay (Seedling Growth Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of DCBA isomers on the root and shoot growth of indicator plant species.
Materials:
-
Seeds of a monocot (e.g., Lolium perenne - perennial ryegrass) and a dicot (e.g., Lepidium sativum - garden cress).
-
Petri dishes (90 mm diameter) with sterile filter paper.
-
Stock solutions (e.g., 10 mM) of each DCBA isomer in a suitable solvent (e.g., DMSO).
-
Sterile distilled water.
-
Growth chamber with controlled temperature (24 ± 2°C) and light (16h light/8h dark photoperiod).
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of each DCBA isomer from the stock solution to achieve final concentrations ranging from 0.1 µM to 1 mM in a nutrient-free aqueous solution. Include a solvent control.
-
Seed Plating: Place 20 seeds of the chosen indicator plant onto the filter paper in each Petri dish.
-
Treatment: Add 5 mL of the respective test solution or control to each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in the growth chamber for 7 days.
-
Data Collection: After the incubation period, measure the root length and shoot length of each seedling.
-
Data Analysis: Calculate the percent inhibition of root and shoot growth for each concentration relative to the solvent control. Determine the IC50 value for each isomer using a dose-response curve.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of DCBA isomers against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Stock solutions (e.g., 10 mg/mL) of each DCBA isomer in DMSO.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Preparation of Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: Perform a two-fold serial dilution of each DCBA isomer stock solution in MHB directly in the 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without any DCBA isomer) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the DCBA isomer that completely inhibits visible bacterial growth.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of DCBA isomers against pathogenic fungi.
Materials:
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).
-
RPMI-1640 medium buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Stock solutions (e.g., 10 mg/mL) of each DCBA isomer in DMSO.
-
Fungal inoculum standardized according to CLSI guidelines.
Procedure:
-
Preparation of Inoculum: Prepare the fungal inoculum as per standardized protocols (e.g., CLSI M27 for yeasts, M38 for molds) to the recommended final concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of each DCBA isomer stock solution in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Controls: Include a positive control (fungus in RPMI-1640 without any DCBA isomer) and a negative control (RPMI-1640 only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).
-
MIC Determination: The MIC is the lowest concentration of the DCBA isomer that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity compared to the positive control).
Conclusion and Future Directions
The six isomers of dichlorobenzoic acid present a fascinating case study in structure-activity relationships. Their differential effects on plant growth, largely mediated by their interaction with the auxin signaling pathway, have been leveraged in agriculture. The emerging data on their antimicrobial properties suggest a promising, yet underexplored, avenue for the development of novel therapeutic agents.
This guide provides a framework for the comparative evaluation of these isomers. The provided protocols are designed to be robust and reproducible, enabling researchers to generate high-quality, comparable data. Future research should focus on a systematic screening of all six isomers against a broad panel of microbial pathogens to fully elucidate their antimicrobial potential and to identify the most promising candidates for further development. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their efficacy and selectivity.
References
Degradation of 2,5-Dichlorobenzoic Acid: A Comparative Guide to Microbial and Advanced Oxidation Processes
For researchers, scientists, and professionals in drug development and environmental remediation, understanding the fate of xenobiotic compounds is paramount. 2,5-Dichlorobenzoic acid (2,5-DCBA), a persistent environmental contaminant and a potential intermediate in the synthesis of pharmaceuticals and other chemicals, presents a significant degradation challenge. This guide provides an in-depth analysis and comparison of the primary methods for its degradation: microbial breakdown and advanced oxidation processes (AOPs). We will delve into the mechanistic pathways, compare their efficiencies, and provide actionable experimental protocols, all grounded in scientific literature.
Introduction to this compound and the Imperative for its Degradation
This compound is a halogenated aromatic carboxylic acid.[1] Its chemical structure, characterized by a benzene ring substituted with two chlorine atoms and a carboxylic acid group, confers upon it a high degree of chemical stability. This stability, while advantageous in some industrial applications, makes it recalcitrant to natural degradation processes, leading to its persistence in soil and water. The potential for bioaccumulation and the generation of toxic byproducts upon incomplete degradation necessitate the development of effective remediation strategies.
This guide will explore and compare two distinct and powerful approaches to dismantle this resilient molecule: harnessing the metabolic machinery of microorganisms and leveraging the potent, non-selective reactivity of hydroxyl radicals generated through AOPs.
Section 1: Microbial Degradation of this compound
Microbial degradation offers a cost-effective and environmentally benign approach to the remediation of 2,5-DCBA. The process relies on the enzymatic capabilities of various soil and water-borne bacteria to use this compound as a carbon and energy source.
The Central Role of Dioxygenase Enzymes and the Formation of 4-Chlorocatechol
The initial and critical step in the aerobic microbial degradation of 2,5-DCBA is the dioxygenase-catalyzed removal of the carboxylic group and one of the chlorine atoms, leading to the formation of a key intermediate: 4-chlorocatechol .[2] This transformation is a pivotal detoxification step, as it destabilizes the aromatic ring, priming it for subsequent cleavage. The enzyme responsible, a 2-halobenzoate 1,2-dioxygenase, hydroxylates the aromatic ring, leading to decarboxylation and dehalogenation.
Causality Behind Experimental Choices: The selection of microbial strains for degrading chlorinated aromatics often focuses on their expression of potent dioxygenase enzymes. Enrichment cultures from contaminated sites are a common strategy to isolate bacteria that have evolved the necessary catabolic pathways. The presence of these enzymes is a key indicator of a microorganism's potential for effective bioremediation.
The Downstream Pathway: From 4-Chlorocatechol to Central Metabolism
Once formed, 4-chlorocatechol is funneled into the well-established chlorocatechol pathway, a common route for the degradation of chlorinated aromatic compounds.[3][4] This pathway proceeds through a series of enzymatic reactions that culminate in intermediates that can enter the Krebs cycle.
The key steps in the degradation of 4-chlorocatechol are:
-
Ring Cleavage: A chlorocatechol 1,2-dioxygenase catalyzes the ortho-cleavage of the 4-chlorocatechol ring to form 3-chloro-cis,cis-muconic acid.[5]
-
Lactonization: A chloromuconate cycloisomerase converts 3-chloro-cis,cis-muconic acid to 4-chloromuconolactone.[3]
-
Dehalogenation and Further Transformation: Subsequent enzymatic steps involve the removal of the remaining chlorine atom and the conversion of the molecule into maleylacetate, which is then reduced to 3-oxoadipate and can enter the Krebs cycle.[3][4]
Trustworthiness of the Protocol: The microbial degradation of 2,5-DCBA to intermediates of central metabolism represents a complete detoxification process. Monitoring the disappearance of the parent compound, the transient appearance and subsequent disappearance of 4-chlorocatechol, and the release of chloride ions provides a self-validating system to confirm complete degradation.
Experimental Protocol: Microbial Degradation of 2,5-DCBA
This protocol outlines the steps for a laboratory-scale assessment of 2,5-DCBA biodegradation by an isolated bacterial strain.
Materials:
-
Isolated bacterial strain capable of degrading chlorobenzoic acids (e.g., Pseudomonas sp.)
-
Minimal Salts Medium (MSM)
-
This compound (analytical grade)
-
Sterile culture flasks
-
Shaking incubator
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare a Starter Culture: Inoculate a single colony of the bacterial strain into 5 mL of nutrient broth and incubate overnight at 30°C with shaking (200 rpm).[6]
-
Prepare the Degradation Medium: Prepare MSM and autoclave. Once cooled, add a sterile-filtered stock solution of 2,5-DCBA to a final concentration of 100 mg/L.
-
Inoculate the Degradation Culture: Inoculate the 2,5-DCBA-containing MSM with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubation: Incubate the flasks at 30°C with shaking (200 rpm).
-
Sampling and Analysis: At regular intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots of the culture. Centrifuge the samples to pellet the cells. Analyze the supernatant for the concentration of 2,5-DCBA and its degradation products using HPLC or GC-MS.
Visualization of the Microbial Degradation Pathway
Caption: Microbial degradation pathway of this compound.
Section 2: Advanced Oxidation Processes (AOPs) for 2,5-DCBA Degradation
AOPs are a suite of chemical treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).[7] These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic pollutants, including 2,5-DCBA.
The Fenton Reaction: A Classic and Effective AOP
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[7][8][9] It is a robust and widely studied AOP for the degradation of recalcitrant organic compounds.
Mechanism of Degradation:
The degradation of 2,5-DCBA by the Fenton process is initiated by the attack of hydroxyl radicals on the aromatic ring. This can lead to:
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring, forming hydroxylated intermediates.
-
Dechlorination: Removal of chlorine atoms from the ring.
-
Ring Opening: Cleavage of the aromatic ring, leading to the formation of short-chain carboxylic acids.
For the closely related compound 2,5-dichlorophenol, AOPs have been shown to produce a series of smaller organic acids, including glyoxylic acid, oxalic acid, propionic acid, acetic acid, and formic acid, before eventual mineralization to CO₂, H₂O, and HCl.[10] It is highly probable that the degradation of 2,5-DCBA follows a similar pathway.
Causality Behind Experimental Choices: The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically between 2.5 and 3.5.[8] At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the catalyst. The ratio of Fe²⁺ to H₂O₂ is another critical parameter that needs to be optimized to maximize radical generation and minimize scavenging reactions.
Photocatalysis: Harnessing Light for Degradation
Photocatalysis, particularly using titanium dioxide (TiO₂), is another powerful AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other ROS, which in turn degrade the organic pollutant.
Mechanism of Degradation:
Similar to the Fenton process, the photocatalytic degradation of 2,5-DCBA is driven by hydroxyl radical attack. The process is expected to yield a series of hydroxylated and dechlorinated intermediates, followed by ring opening and the formation of aliphatic acids, ultimately leading to mineralization.
Experimental Protocol: Fenton Degradation of 2,5-DCBA
Materials:
-
This compound solution (e.g., 100 mg/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for quenching the reaction
-
Beakers and magnetic stirrer
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare the Reaction Solution: In a beaker, prepare a 500 mL solution of 2,5-DCBA at the desired concentration.
-
Adjust pH: Adjust the pH of the solution to 3.0 using sulfuric acid.
-
Add Fenton's Reagent: Add the required amount of FeSO₄·7H₂O and stir until dissolved. Then, add the required amount of H₂O₂ to initiate the reaction. A common starting point is a molar ratio of [H₂O₂]/[Fe²⁺] of 10:1.[8]
-
Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) with continuous stirring.
-
Quench the Reaction: At the end of the reaction period, raise the pH to above 7 with NaOH to stop the reaction and precipitate the iron catalyst.
-
Analysis: Filter the sample and analyze the filtrate for the residual concentration of 2,5-DCBA and its degradation products.
Visualization of the AOP Degradation Workflow
Caption: General experimental workflows for AOP degradation of 2,5-DCBA.
Section 3: Comparative Analysis of Degradation Methods
| Feature | Microbial Degradation | Advanced Oxidation Processes (AOPs) |
| Primary Mechanism | Enzymatic catalysis (Dioxygenases) | Hydroxyl radical (•OH) attack |
| Key Intermediate | 4-Chlorocatechol | Hydroxylated and dechlorinated aromatics |
| Final Products | CO₂, H₂O, biomass, chloride ions | CO₂, H₂O, chloride ions, inorganic acids |
| Operating Conditions | Near-neutral pH, moderate temperature | Acidic pH (Fenton), UV light (Photocatalysis) |
| Reaction Speed | Slower (hours to days) | Faster (minutes to hours) |
| Selectivity | Highly specific enzymatic reactions | Non-selective |
| Cost | Generally lower operational costs | Higher costs (reagents, energy) |
| Byproduct Toxicity | Intermediates like 4-chlorocatechol can be toxic if they accumulate.[3] | Can form a variety of transient, potentially toxic byproducts.[11] |
Expertise & Experience Insights:
The choice between microbial degradation and AOPs is highly dependent on the specific application. For large volumes of low-concentration contamination in soil or groundwater, microbial degradation is often the more sustainable and cost-effective choice. However, for industrial wastewater with high concentrations of recalcitrant compounds, the rapid and powerful action of AOPs may be necessary to meet discharge regulations. In some cases, a combined approach, where an AOP is used as a pre-treatment to break down the parent compound into more biodegradable intermediates, can be the most effective strategy.
Section 4: Analytical Methodologies for Monitoring Degradation
Accurate and reliable analytical methods are essential for tracking the degradation of 2,5-DCBA and identifying its byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of chlorobenzoic acids.
Typical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.01 M ammonium acetate, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile).[12]
-
Detection: UV detector at a wavelength of approximately 210 nm or 230 nm.[12]
-
Sample Preparation: Culture or reaction aliquots should be centrifuged or filtered to remove particulates.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for the identification of unknown degradation products.
Typical GC-MS Protocol:
-
Derivatization: Carboxylic acids are often derivatized (e.g., methylation with diazomethane) to increase their volatility for GC analysis.[13][14]
-
Column: A non-polar capillary column such as a DB-5ms.[14]
-
Injector and Oven Program: A temperature-programmed run is used to separate the analytes.
-
Detection: Mass spectrometer in full scan mode for identification or selected ion monitoring (SIM) for quantification.
Conclusion and Future Perspectives
The degradation of this compound can be effectively achieved through both microbial and advanced oxidation processes. Microbial degradation offers a "green" and sustainable solution, with bacteria capable of completely mineralizing the compound via the 4-chlorocatechol pathway. AOPs, such as the Fenton process and photocatalysis, provide a rapid and powerful alternative for treating high-concentration waste streams, breaking down 2,5-DCBA into smaller, less harmful molecules.
The choice of the optimal degradation strategy depends on a variety of factors, including the concentration of the pollutant, the matrix in which it is found, and the economic and environmental goals of the remediation effort. Future research should focus on the development of robust microbial consortia with enhanced degradation capabilities and the optimization of AOPs to improve their energy efficiency and reduce operational costs. Furthermore, a deeper understanding of the toxicity of all degradation intermediates is crucial to ensure that any remediation strategy leads to a genuine reduction in environmental risk.
References
- 1. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Characterization of a Gene Cluster Involved in 4-Chlorocatechol Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 微生物生长实验方案 [sigmaaldrich.com]
- 7. waterandwastewater.com [waterandwastewater.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. ijera.com [ijera.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2,5-Dichlorobenzoic Acid Quantification: A Comparative Analysis
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,5-Dichlorobenzoic acid (2,5-DCBA). As a crucial intermediate in organic synthesis and a widely used calibration standard in environmental and chemical research, the precise measurement of 2,5-DCBA is paramount.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each validation step, ensuring the development of a robust, reliable, and self-validating analytical system.
The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a harmonized framework for analytical procedure validation.[3][4][5][6] Our objective is to empower researchers, scientists, and drug development professionals with the expertise to not only execute these methods but also to understand the causality behind the experimental choices, thereby ensuring the integrity and trustworthiness of their analytical data.
The Analytical Imperative: Why Method Validation Matters
Foundational Choice: Reversed-Phase HPLC for 2,5-DCBA Analysis
For the analysis of a moderately polar, non-volatile organic acid like 2,5-DCBA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. The inherent logic rests on the compound's physicochemical properties.
-
Principle of Separation: RP-HPLC utilizes a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The 2,5-DCBA, with its dichlorinated benzene ring, possesses sufficient hydrophobicity to interact with and be retained by the C18 stationary phase. By modulating the polarity of the mobile phase—usually a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile—we can control the elution time of the analyte, achieving separation from impurities and other matrix components. A similar approach has been successfully validated for the separation of other dichlorobenzoic acid isomers.[8][9][10]
-
Detection: 2,5-DCBA contains a chromophore (the benzene ring) that absorbs ultraviolet (UV) light. This makes a UV detector a simple, robust, and cost-effective choice for quantification. The selection of an optimal wavelength, typically near the absorbance maximum of the analyte, ensures maximum sensitivity.
The Validation Protocol: A Step-by-Step Guide with Scientific Rationale
The validation of an analytical method is a systematic process. Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its suitability. The following protocol is designed in accordance with ICH Q2(R2) guidelines.[3][4]
Specificity/Selectivity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to 2,5-DCBA, without interference from other components such as impurities, degradation products, or matrix components.[11]
-
Protocol:
-
Blank Analysis: Analyze a sample of the mobile phase or a placebo (matrix without the analyte) to ensure no peaks are observed at the retention time of 2,5-DCBA.
-
Standard Analysis: Inject a pure standard of 2,5-DCBA to determine its characteristic retention time and peak shape.
-
Spiked Sample Analysis: Spike the placebo/matrix with a known concentration of 2,5-DCBA and analyze. The peak for the analyte should be pure and spectrally homogenous.
-
Forced Degradation (for stability-indicating methods): Subject a sample of 2,5-DCBA to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main 2,5-DCBA peak. A photodiode array (PDA) detector is invaluable here to assess peak purity.
-
-
Causality: This is the foundational test. If the method is not specific, all other validation parameters (accuracy, precision) are meaningless. Forced degradation studies proactively identify potential interferences that could arise during sample storage or processing.
Linearity and Range
-
Objective: To verify that the method's response (peak area) is directly proportional to the concentration of 2,5-DCBA over a specified range.[11]
-
Protocol:
-
Prepare a series of at least five standard solutions of 2,5-DCBA at different concentrations. The range should typically span 80% to 120% of the expected working concentration. For impurity testing, the range must cover the reporting level up to 120% of the specification.[12]
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should show a clear linear relationship.
-
Causality: Linearity establishes the mathematical relationship between signal and concentration, which is the basis for calculating the concentration of unknown samples from their peak areas. A well-defined range ensures the method is only used for concentrations where this relationship holds true.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically expressed as percent recovery.[11]
-
Protocol:
-
Spiked Matrix Method: Prepare placebo/matrix samples spiked with 2,5-DCBA at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the concentration of 2,5-DCBA found in each.
-
Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.
-
Causality: Accuracy confirms that the method is free from systematic errors or bias. The use of a spiked matrix is critical as it demonstrates that the sample preparation process and the matrix itself do not interfere with the quantification of the analyte.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Protocol:
-
Repeatability (Intra-assay Precision):
-
Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%. For modern HPLC systems, an RSD of ≤ 1.0% is often achievable and preferred.[13]
-
Causality: Precision demonstrates the method's consistency and reproducibility. Low RSD values indicate that the method is not significantly affected by random errors, making it reliable for routine use.
Limits of Detection (LOD) and Quantification (LOQ)
-
Objective: To determine the lowest concentration of 2,5-DCBA that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12][13]
-
Protocol (Signal-to-Noise Approach):
-
Prepare a series of increasingly dilute solutions of 2,5-DCBA.
-
Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting at least six replicates at this concentration and verifying that the precision (RSD) and accuracy are acceptable (typically RSD ≤ 10%).
-
-
Causality: Establishing LOD and LOQ is crucial for impurity analysis or trace-level quantification. It defines the lower boundary of the method's capability, preventing the reporting of unreliable data for very low-concentration samples.
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Systematically vary each parameter within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within their predefined limits for all variations.
-
Causality: Robustness testing is a form of risk assessment. It identifies which parameters are most critical to the method's performance, allowing for tighter control over them in the final standard operating procedure (SOP) and ensuring the method's transferability between different labs and instruments.
Performance Summary: A Validated HPLC Method
The table below summarizes the expected performance characteristics of a fully validated RP-HPLC method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Supporting Rationale |
| Specificity | No interference at the analyte's retention time. Peak purity > 99%. | Ensures the signal is solely from 2,5-DCBA. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% mean recovery | Demonstrates the absence of systematic error or bias. |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Guarantees consistent and reproducible results over time. |
| Limit of Detection | S/N Ratio ≥ 3:1 | Defines the lowest detectable concentration. |
| Limit of Quantification | S/N Ratio ≥ 10:1; RSD ≤ 10% | Defines the lowest concentration that can be accurately measured. |
| Robustness | System suitability passes under varied conditions. | Confirms method reliability during routine use and transfer. |
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While HPLC is a robust and widely applicable technique, alternative methods may be considered depending on the specific analytical challenge.
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Liquid chromatography with UV detection | Ultra-performance liquid chromatography with mass spectrometry | Gas chromatography with mass spectrometry |
| Sample Prep | Simple (dissolve & inject) | Simple (dissolve & inject) | Complex (requires derivatization to make 2,5-DCBA volatile)[7][14] |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL)[7] | Good (after derivatization) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass-to-charge ratio) | Excellent (based on retention time and mass fragmentation pattern) |
| Analysis Time | Moderate (5-15 min) | Very Fast (1-5 min) | Moderate to Long |
| Cost | Low to Moderate | High | Moderate |
| Best For | Routine QC, assay, purity testing, stability studies. | Trace-level analysis, complex matrices, metabolomics. | Volatile compounds; can be used for acids if derivatization is feasible. |
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique uses smaller column particles (<2 µm) to achieve faster separations and higher resolution than conventional HPLC.[7] Coupling it with a mass spectrometer provides unparalleled sensitivity and specificity, making it ideal for detecting trace-level impurities or analyzing 2,5-DCBA in complex biological matrices. The mass detector confirms the identity of the analyte by its mass-to-charge ratio, adding a layer of certainty that UV detection cannot provide. For applications requiring the utmost sensitivity, chemical derivatization can be employed to enhance ionization efficiency.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique but is primarily suited for volatile and thermally stable compounds.[14] Since 2,5-DCBA is a non-volatile acid, it requires a chemical derivatization step (e.g., esterification) to convert it into a more volatile form before it can be analyzed by GC.[7][17] This additional sample preparation step adds time, complexity, and a potential source of error to the workflow.
Conclusion
A properly validated RP-HPLC method with UV detection stands as the gold standard for the routine, accurate, and reliable quantification of this compound. Its robustness, cost-effectiveness, and straightforward operation make it highly suitable for quality control and research environments. The validation process, rigorously following ICH guidelines, is not merely a regulatory hurdle but a scientific investigation that characterizes the method's performance and ensures the generation of trustworthy data.
While advanced techniques like UPLC-MS offer superior speed and sensitivity for specialized applications, the foundational principles of validation—specificity, linearity, accuracy, precision, and robustness—remain universal. The choice of analytical technology should always be justified by the specific requirements of the measurement, but the commitment to rigorous validation is non-negotiable for ensuring scientific integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 50-79-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound methyl ester [sitem.herts.ac.uk]
A Researcher's Comparative Guide to the Structure-Activity Relationship of Dichlorobenzoic Acid Herbicides
The Synthetic Auxin Mechanism: A Foundation of Herbicidal Action
Dichlorobenzoic acid herbicides, most notably Dicamba (3,6-dichloro-2-methoxybenzoic acid), belong to the Group 4 class of herbicides, also known as synthetic auxins.[1][2] Their primary mode of action is to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA).[1] By binding to auxin receptors, these synthetic compounds disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death in susceptible broadleaf weeds.[1][2]
The efficacy of these herbicides is intrinsically linked to their molecular structure, which dictates their ability to bind to the target receptor and their metabolic stability within the plant.
The Critical Role of Chlorine Substitution: A Comparative Overview
The position of the two chlorine atoms on the benzoic acid ring is a key determinant of herbicidal activity. While a complete quantitative structure-activity relationship (QSAR) study comparing all dichlorobenzoic acid isomers is not publicly available, we can infer relationships from existing data and known herbicidal products.
A study on substituted benzoic acids has shown that the best growth promoters are the least inhibitory to polar auxin transport, and the most effective transport inhibitors are generally poor auxins.[1] This highlights the delicate balance of structural features required for optimal herbicidal activity.
Below is a comparative table of dichlorobenzoic acid isomers, summarizing their physicochemical properties and known herbicidal relevance.
| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Water Solubility | Herbicidal Activity/Relevance |
| 2,3-Dichlorobenzoic acid | 50-45-3 | 191.01 | 160-162 | ~2.88 | 1.2 g/L | Weak auxin activity, may inhibit transport of endogenous auxin.[1] | |
| 2,4-Dichlorobenzoic acid | 50-84-0 | 191.01 | 162-164 | ~2.75 | 2.7 g/L | Intermediate in the synthesis of other herbicides. | |
| 2,5-Dichlorobenzoic acid | 50-79-3 | 191.01 | 154-156 | ~2.51 | 0.8 g/L (25 °C) | Intermediate in the synthesis of the herbicide Chloramben. | |
| 2,6-Dichlorobenzoic acid | 50-30-6 | 191.01 | 140-143 | ~1.69 | 1.0 g/L | Known to possess herbicidal properties. | |
| 3,4-Dichlorobenzoic acid | 51-44-5 | 191.01 | 201-203 | ~3.60 | 0.2 g/L | Less commonly associated with high herbicidal activity. | |
| 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 | 186-188 | ~3.46 | 0.147 g/L (25 °C) | A known herbicide.[3] | |
| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 1918-00-9 | 221.04 | 114-116 | ~1.87 | 4.5 g/L | A widely used and highly effective herbicide. |
Analysis of Structural Trends:
-
2,6- and 3,5-Disubstitution: The known herbicidal activity of 2,6- and 3,5-dichlorobenzoic acids suggests that substitution at these positions is favorable for interaction with the auxin receptor.
-
The Methoxy Group in Dicamba: The presence of the methoxy group at the 2-position in Dicamba is crucial for its high efficacy. This group likely enhances binding affinity to the receptor and may influence its metabolic fate within the plant.
-
Influence of pKa and Solubility: While no direct correlation is evident from this limited dataset, pKa and water solubility are critical parameters that affect the absorption, translocation, and bioavailability of the herbicide within the plant.
Experimental Evaluation of Herbicidal Activity: A Step-by-Step Protocol
To quantitatively compare the herbicidal activity of different dichlorobenzoic acid derivatives, a standardized bioassay is essential. The following protocol outlines a typical whole-plant dose-response assay.
Whole-Plant Dose-Response Assay Protocol
Objective: To determine the effective dose (ED50) or growth reduction (GR50) of dichlorobenzoic acid analogs on a target weed species (e.g., Amaranthus retroflexus).
Materials:
-
Seeds of the target weed species
-
Potting mix (soil, sand, and peat mixture)
-
Pots (e.g., 10 cm diameter)
-
Dichlorobenzoic acid isomers and analogs
-
Solvent (e.g., acetone or DMSO)
-
Surfactant
-
Spray chamber calibrated to deliver a specific volume
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Balance for weighing plant biomass
Procedure:
-
Plant Propagation:
-
Fill pots with potting mix and sow a predetermined number of seeds (e.g., 5-10) per pot.
-
Water the pots and place them in a growth chamber or greenhouse under optimal conditions for germination and growth.
-
After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).
-
Allow the plants to grow to a specific stage (e.g., 2-4 true leaves).
-
-
Herbicide Preparation:
-
Prepare stock solutions of each dichlorobenzoic acid analog in a suitable solvent.
-
Create a series of dilutions from the stock solution to achieve the desired application rates.
-
Add a non-ionic surfactant to the final spray solutions to ensure uniform leaf coverage.
-
-
Herbicide Application:
-
Randomly assign pots to different treatment groups, including an untreated control.
-
Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform application.
-
-
Post-Treatment Growth and Evaluation:
-
Return the pots to the growth chamber or greenhouse.
-
Observe the plants regularly for visual signs of injury (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.
-
At the end of the evaluation period, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth).
-
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the core structure of dichlorobenzoic acid herbicides and a typical experimental workflow for their comparative analysis.
Caption: General chemical structure of dichlorobenzoic acids.
Caption: Experimental workflow for SAR analysis of dichlorobenzoic acid herbicides.
Future Directions: The Role of Quantitative Structure-Activity Relationship (QSAR)
While this guide provides a foundational comparison, the next frontier in optimizing dichlorobenzoic acid herbicides lies in the application of Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4]
By developing a robust QSAR model for dichlorobenzoic acid derivatives, researchers can:
-
Predict the herbicidal activity of novel, unsynthesized compounds.
-
Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern herbicidal efficacy.
-
Optimize lead compounds to enhance their activity and selectivity.
The development of such models requires a large and high-quality dataset of herbicidal activity for a diverse range of analogs. The experimental protocol outlined in this guide provides a framework for generating such data, which would be invaluable for future QSAR studies.
Conclusion
The structure-activity relationship of dichlorobenzoic acid herbicides is a compelling area of study for the development of new weed management solutions. The substitution pattern of chlorine atoms on the benzoic acid ring, along with other functional groups, plays a pivotal role in determining their herbicidal efficacy. While comprehensive quantitative data comparing all isomers is limited, the principles of synthetic auxin action and the available information on known herbicides provide a strong basis for rational design. By employing standardized bioassays and embracing computational approaches like QSAR, the scientific community can continue to unravel the intricacies of this important class of herbicides and develop more effective and sustainable agricultural technologies.
References
- 1. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. mdpi.com [mdpi.com]
- 4. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,5-Dichlorobenzoic Acid for the Modern Laboratory
Introduction: The Enduring Importance of 2,5-Dichlorobenzoic Acid
This compound is a vital building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its utility as a versatile intermediate necessitates a thorough understanding of its synthetic pathways to enable researchers and process chemists to make informed decisions based on factors such as yield, cost, safety, and environmental impact. This guide provides an in-depth, comparative analysis of the most common and effective routes for the synthesis of this compound, complete with experimental protocols and mechanistic insights to empower your research and development endeavors.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in any chemical campaign. The following table provides a high-level comparison of the primary methods for synthesizing this compound, which will be explored in greater detail in the subsequent sections.
| Starting Material | Key Transformation | Typical Yield | Key Advantages | Key Disadvantages |
| 2,5-Dichlorotoluene | Side-chain oxidation | Good to Excellent | Readily available starting material, straightforward reaction. | Use of strong oxidizing agents, potential for over-oxidation. |
| 1,2,4-Trichlorobenzene | Cyanation and Hydrolysis | Good | Utilizes a common industrial feedstock. | Use of toxic cyanide salts, harsh reaction conditions. |
| p-Dichlorobenzene | Friedel-Crafts Acylation & Oxidation | Moderate to Good | Inexpensive and readily available starting material. | Multi-step process, use of corrosive reagents. |
| 2,5-Dichloro-6-aminobenzoic acid | Deamination | Excellent (up to 97%) | High yield and purity. | Starting material is a specialty chemical and can be expensive. |
| 2,5-Dichloroaniline | Sandmeyer Reaction | Moderate to Good | Versatile method applicable to various anilines. | Use of unstable diazonium salts, potential for side reactions. |
Detailed Synthesis Routes and Mechanistic Insights
Route 1: Oxidation of 2,5-Dichlorotoluene
The oxidation of the methyl group of 2,5-dichlorotoluene is a direct and efficient method for the synthesis of this compound.[3][4] This route is favored for its operational simplicity and the use of a relatively inexpensive starting material.[5]
Mechanism: The reaction typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction proceeds via a free-radical mechanism at the benzylic position, which is activated by the aromatic ring. The methyl group is progressively oxidized to a hydroxymethyl, then to an aldehyde, and finally to a carboxylic acid. The presence of the deactivating chloro groups on the ring makes the methyl group slightly more resistant to oxidation compared to toluene itself, often necessitating forcing conditions such as high temperatures.[3]
Caption: Oxidation of 2,5-Dichlorotoluene to this compound.
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene with Potassium Permanganate [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,5-dichlorotoluene (1 equivalent), potassium permanganate (KMnO₄) (2-3 equivalents), and water.
-
Heating: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually fade and be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Monitoring: Continue refluxing for 3-6 hours or until the purple color of the permanganate has completely disappeared.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2. The this compound will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Route 2: From 1,2,4-Trichlorobenzene via Cyanation and Hydrolysis
This industrial route leverages the readily available and inexpensive 1,2,4-trichlorobenzene as the starting material. The process involves two key steps: a nucleophilic aromatic substitution to introduce a nitrile group, followed by hydrolysis to the carboxylic acid.
Mechanism: The first step is a Rosenmund-von Braun reaction, where the chloro group at the 2-position of 1,2,4-trichlorobenzene is displaced by a cyanide ion, typically from cuprous cyanide (CuCN), at high temperatures. The resulting 2,5-dichlorobenzonitrile is then hydrolyzed under either acidic or basic conditions to yield this compound.
Caption: Two-step synthesis of this compound from 1,2,4-Trichlorobenzene.
Experimental Protocol: Cyanation of 1,2,4-Trichlorobenzene and Hydrolysis
-
Part A: Synthesis of 2,5-Dichlorobenzonitrile
-
Reaction Setup: In a reaction vessel equipped for high-temperature reactions, combine 1,2,4-trichlorobenzene (1 equivalent), cuprous cyanide (CuCN) (1-1.2 equivalents), and a high-boiling solvent such as quinoline or DMF.
-
Heating: Heat the reaction mixture to 200-240°C and maintain this temperature for several hours.
-
Workup: After cooling, the reaction mixture is typically diluted with a solvent and washed to remove the copper salts. The organic solvent is then removed under reduced pressure to yield crude 2,5-dichlorobenzonitrile.
-
-
Part B: Hydrolysis of 2,5-Dichlorobenzonitrile
-
Reaction Setup: The crude 2,5-dichlorobenzonitrile is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heating: The mixture is heated to reflux for several hours until the hydrolysis is complete.
-
Isolation: If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid to precipitate the this compound. If acidic hydrolysis is used, the product may precipitate upon cooling.
-
Purification: The solid product is collected by filtration, washed with water, and dried.
-
Route 3: From p-Dichlorobenzene via Friedel-Crafts Acylation and Haloform Reaction
This two-step approach begins with the common starting material p-dichlorobenzene and introduces the carboxyl group through a ketone intermediate.
Mechanism: The first step is a Friedel-Crafts acylation, where p-dichlorobenzene reacts with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,5-dichloroacetophenone.[6] The second step is a haloform reaction, where the methyl ketone is treated with a halogen (e.g., bromine or chlorine) in the presence of a strong base (e.g., sodium hydroxide). The methyl group is exhaustively halogenated, forming a good leaving group (trihalomethyl anion), which is then cleaved by nucleophilic attack of hydroxide at the carbonyl carbon. Subsequent acidification yields the carboxylic acid.[7][8][9]
Caption: Two-step synthesis of this compound from p-Dichlorobenzene.
Experimental Protocol: Friedel-Crafts Acylation and Haloform Reaction
-
Part A: Synthesis of 2,5-Dichloroacetophenone [6]
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, place anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and a solvent such as dichloromethane.
-
Addition of Reactants: Cool the mixture in an ice bath and slowly add acetyl chloride (1 equivalent). Then, add p-dichlorobenzene (1 equivalent) dropwise, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent by rotary evaporation. The crude 2,5-dichloroacetophenone can be purified by distillation or recrystallization.
-
-
Part B: Haloform Reaction of 2,5-Dichloroacetophenone [1]
-
Reaction Setup: Dissolve 2,5-dichloroacetophenone in a suitable solvent like dioxane or THF.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide and then slowly add a solution of bromine or chlorine (or use a solution of sodium hypochlorite).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Workup: Quench any excess halogen with a reducing agent (e.g., sodium bisulfite). Remove the organic solvent if used.
-
Isolation: Acidify the aqueous solution with a strong acid to precipitate the this compound.
-
Purification: Collect the product by filtration, wash with cold water, and dry.
-
Route 4: Deamination of 2,5-Dichloro-6-aminobenzoic Acid
This route offers a high-yield synthesis, although the starting material is more specialized and potentially more expensive.[10]
Mechanism: The reaction is a deamination, which involves the removal of the amino group. This is typically achieved by diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the reductive removal of the diazonium group, often using a reducing agent like hypophosphorous acid or by heating in an alcohol. The use of cobalt naphthenate in the provided protocol suggests a catalytic process, possibly involving radical intermediates.
Caption: Deamination of 2,5-Dichloro-6-aminobenzoic Acid.
Experimental Protocol: Deamination of 2,5-Dichloro-6-aminobenzoic Acid [10]
-
Reaction Setup: To a reaction vessel, add 2,5-dichloro-6-aminobenzoic acid (1 equivalent) and a diisobutyl adipate solution.
-
Heating and Catalyst Addition: Raise the temperature of the solution to 78°C with stirring. Add cobalt naphthenate (catalyst) in portions over a period of time.
-
Reaction: Continue the reaction for 2 hours.
-
Workup: Add a potassium chloride solution and separate the layers.
-
Isolation: Cool the solution and adjust the pH to 5 with an oxalic acid solution.
-
Purification: Wash the product with a potassium sulfate solution, followed by washes with methyl tert-butyl ether and 2-methyltetrahydrofuran. The final product is obtained by distillation under reduced pressure, with a reported yield of 97%.
Route 5: Sandmeyer Reaction of 2,5-Dichloroaniline
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or nitrile, which can then be converted to a carboxylic acid.[11][12][13]
Mechanism: The reaction begins with the diazotization of 2,5-dichloroaniline with nitrous acid at low temperatures to form a diazonium salt.[14] This unstable intermediate is then treated with a copper(I) salt. For the synthesis of this compound, the diazonium salt would typically be reacted with cuprous cyanide (CuCN) to form 2,5-dichlorobenzonitrile, which is then hydrolyzed as described in Route 2.
Caption: Multi-step synthesis of this compound via Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Reaction of 2,5-Dichloroaniline [12]
-
Part A: Diazotization of 2,5-Dichloroaniline
-
Reaction Setup: Dissolve 2,5-dichloroaniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water, and cool the mixture to 0-5°C in an ice bath.
-
Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Monitoring: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
-
Part B: Cyanation and Hydrolysis
-
Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, the mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Hydrolysis and Workup: The resulting 2,5-dichlorobenzonitrile can be isolated and then hydrolyzed to this compound as described in Route 2.
-
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most suitable synthesis route for this compound is contingent upon a variety of factors specific to the laboratory or industrial setting. For large-scale industrial production, the routes starting from 1,2,4-trichlorobenzene or p-dichlorobenzene are often preferred due to the low cost of starting materials. For laboratory-scale synthesis where high purity and yield are paramount, the deamination of 2,5-dichloro-6-aminobenzoic acid or the oxidation of 2,5-dichlorotoluene are excellent options. The Sandmeyer reaction provides a versatile alternative, particularly if a range of substituted benzoic acids are being synthesized from their corresponding anilines.
By understanding the underlying mechanisms, experimental protocols, and the relative advantages and disadvantages of each route, researchers and drug development professionals can strategically select the optimal pathway to meet their specific synthetic goals.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. US4031146A - Process for the production of 2,5-dichlorotoluene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Haloform reaction - Wikipedia [en.wikipedia.org]
- 8. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. byjus.com [byjus.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
A Comparative Guide to the Environmental Impact of Dichlorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorobenzoic acids (DCBAs) are a class of chemical compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their six constitutional isomers, differing only in the arrangement of two chlorine atoms on a benzoic acid framework, exhibit distinct physicochemical properties that dictate their environmental fate, persistence, and toxicity. This guide provides a comprehensive comparison of the DCBA isomers, synthesizing available data on their environmental impact. We delve into their comparative biodegradability and ecotoxicity, provide standardized experimental protocols for their assessment, and conclude with a synthesized analysis to aid in environmental risk evaluation and the selection of greener alternatives in research and development.
Introduction to Dichlorobenzoic Acids (DCBAs)
The six isomers of dichlorobenzoic acid (C₇H₄Cl₂O₂) are critical building blocks in chemical synthesis. For example, 2,3-Dichlorobenzoic acid is a key precursor for the antiepileptic drug Lamotrigine, while other isomers are used to produce herbicides.[1][2] However, their entry into the environment, either through manufacturing effluent or as degradation products of larger molecules like pesticides, necessitates a thorough understanding of their potential ecological impact.[3] The position of the chlorine atoms significantly alters the electronic and steric properties of the molecule, leading to substantial differences in how each isomer behaves in the environment. This guide aims to quantify these differences to inform safer chemical design and risk management.
Physicochemical Properties and Environmental Distribution
A compound's journey through the environment is initially governed by its physical and chemical properties. Parameters such as water solubility, melting point, and the acid dissociation constant (pKa) influence mobility in soil and water. The substitution pattern of the chlorine atoms significantly impacts these properties.[1]
Table 1: Comparative Physicochemical Properties of Dichlorobenzoic Acid Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |
| 2,3-DCBA | 50-45-3 | 191.01 | 168 - 170 | 2.53 ± 0.25 | Slightly soluble |
| 2,4-DCBA | 50-84-0 | 191.01 | 157 - 160 | 2.68 ± 0.25 | 0.36 g/L (15 °C)[1] |
| 2,5-DCBA | 50-79-3 | 191.01 | 151 - 154 | 2.51 ± 0.25 | 0.8 g/L[1] |
| 2,6-DCBA | 50-30-6 | 191.01 | 139 - 142 | 1.69 ± 0.10 | 0.1-1 g/100 mL (19 °C) |
| 3,4-DCBA | 51-44-5 | 191.01 | 204 - 206 | 3.60 ± 0.10 | Insoluble[1] |
| 3,5-DCBA | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L |
| (Data sourced from BenchChem[1]) |
The generally low water solubility of many isomers suggests a potential for partitioning into soil and sediment.[4][5][6] The pKa values indicate they will exist predominantly as anions at neutral environmental pH, which typically increases mobility in water but can reduce transport across biological membranes.
Environmental Fate: Persistence and Degradation
The persistence of a chemical is a key determinant of its environmental risk. For DCBAs, biodegradation by microorganisms is the primary route of removal.
Aerobic Biodegradation
The biodegradability of chlorobenzoic acids is highly dependent on the substitution pattern. Aerobic bacteria, particularly species like Pseudomonas, Alcaligenes, and Cupriavidus, can utilize these compounds as a source of carbon and energy.[7] The initial and often rate-limiting step is the enzymatic removal of chlorine atoms and cleavage of the aromatic ring, typically by dioxygenase enzymes.[8]
Some isomers are more resistant to microbial attack than others. For instance, the presence of chlorine atoms at both the 2 and 6 positions (2,6-DCBA) can sterically hinder the approach of dioxygenase enzymes, making it highly recalcitrant. In contrast, isomers like 3,4-DCBA have been shown to be more readily degraded by certain bacterial strains.[8] The degradation process typically proceeds through the formation of chlorocatechols, which are then funneled into central metabolic pathways.[7]
Caption: Generalized aerobic biodegradation pathway for DCBA isomers.
Ecotoxicological Profile
The toxicity of DCBA isomers to aquatic life is a critical component of their environmental risk profile. Acute toxicity is often evaluated using standardized tests on organisms representing different trophic levels. While comprehensive, directly comparative ecotoxicity data across all six isomers is sparse in publicly available literature, structure-activity relationships (SARs) can be used to estimate toxicity in the absence of empirical data.[9] Generally, chlorinated aromatic acids can exhibit moderate toxicity.
Table 2: Summary of Aquatic Ecotoxicity Data for 2,4-Dichlorobenzoic Acid
| Organism | Exposure Duration | Endpoint | Value (mg/L) | Classification |
| Fish (e.g., Pimephales promelas) | 96 hours | LC50 | >100 | Not classified as harmful |
| Invertebrate (Daphnia magna) | 48 hours | EC50 | >100 | Not classified as harmful |
| Algae (Pseudokirchneriella subcapitata) | 72 hours | ErC50 | ~50-100 | Harmful to aquatic life |
| (Data synthesized from representative Safety Data Sheets (SDS) for 2,4-DCBA. Specific values can vary by study.)[10] |
Interpretation: Based on available data for 2,4-DCBA, the primary concern appears to be its impact on algae (phytotoxicity), which forms the base of most aquatic food webs. The toxicity of other isomers may vary and requires specific testing for a complete risk assessment.
Standardized Methodologies for Environmental Impact Assessment
To generate reliable and comparable data, standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential.[11][12][13] These guidelines provide detailed methodologies for assessing chemical properties, environmental fate, and toxicity.[14][15]
Protocol: Ready Biodegradability - Closed Bottle Test (OECD 301D)
This protocol is designed to assess whether a chemical is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in an aquatic environment.
Objective: To determine the extent of biodegradation by measuring oxygen consumption in a sealed bottle containing a defined concentration of the test substance and a microbial inoculum.
Methodology:
-
Preparation: Prepare a mineral salt medium. The test substance (e.g., a DCBA isomer) is added as the sole source of organic carbon, typically at a concentration of 2-10 mg/L.
-
Inoculum: Add an inoculum of microorganisms, usually sourced from the effluent of a domestic wastewater treatment plant, at a low concentration.
-
Test Setup: Dispense the inoculated medium into airtight glass bottles. For each test substance, prepare multiple replicate bottles.
-
Controls:
-
Blank Control: Inoculated medium without the test substance to measure background respiration of the inoculum.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the activity of the inoculum.
-
Toxicity Control: A mixture of the test substance and the reference substance to check for potential inhibitory effects of the test chemical on the microorganisms.
-
-
Incubation: Incubate the sealed bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: Periodically, and at the end of the 28-day period, measure the dissolved oxygen concentration in the bottles.
-
Calculation: The percentage of biodegradation is calculated based on the total oxygen consumed in the test bottles (corrected for the blank) as a percentage of the Theoretical Oxygen Demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% degradation within the 28-day window.
Rationale for Choices:
-
Low Carbon Concentration: Ensures that oxygen consumption is proportional to biodegradation and does not become limited by oxygen availability.
-
28-Day Duration: Provides a standardized timeframe to assess biodegradability under stringent, aerobic conditions.
-
Toxicity Control: This is a self-validating step. If the reference compound is not degraded in the presence of the test substance, it indicates the test substance is toxic to the microorganisms, which would invalidate a result of poor biodegradability.
Caption: Workflow for the environmental impact assessment of DCBA isomers.
Synthesis and Comparative Risk Analysis
A comparative analysis reveals a clear hierarchy of environmental risk among the dichlorobenzoic acid isomers.
-
Persistence: Isomers that are resistant to biodegradation, such as 2,6-DCBA, pose a higher risk due to their potential to persist in the environment. Isomers like 3,4-DCBA and 3,5-DCBA, which lack chlorine atoms ortho to the carboxylic acid group, are generally more susceptible to microbial degradation.
-
Toxicity: While data is incomplete, isomers exhibiting higher toxicity to primary producers like algae (e.g., 2,4-DCBA) are of greater concern for aquatic ecosystem health.
-
Combined Risk: The highest environmental risk is associated with isomers that combine high persistence with significant ecotoxicity. A full risk profile requires evaluating all six isomers under the same standardized testing conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dataintelo.com [dataintelo.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 7. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbarbiomed.com [jbarbiomed.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. fishersci.com [fishersci.com]
- 11. oecd.org [oecd.org]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. files.chemicalwatch.com [files.chemicalwatch.com]
A Spectroscopic Guide to Differentiating 2,5- and 2,6-Dichlorobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is a cornerstone of rigorous scientific practice. The positional isomerism in substituted aromatic compounds can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 2,5-dichlorobenzoic acid and 2,6-dichlorobenzoic acid. By leveraging the unique electronic and steric environments within each molecule, we can effectively distinguish them using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The Structural Imperative: Why Isomer Differentiation Matters
This compound and 2,6-dichlorobenzoic acid, both with the chemical formula C₇H₄Cl₂O₂, serve as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The seemingly subtle difference in the placement of a chlorine atom on the benzene ring profoundly impacts the molecule's symmetry, electron distribution, and steric hindrance around the carboxylic acid group. These differences manifest as distinct "fingerprints" in their respective spectra, allowing for their clear identification. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for differentiating these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: Unraveling Proton Environments
The number of signals, their chemical shifts (δ), and their splitting patterns in the ¹H NMR spectrum are dictated by the symmetry and electronic effects of the substituents on the aromatic ring.
This compound: This isomer is unsymmetrical, and therefore, its three aromatic protons are chemically non-equivalent, giving rise to three distinct signals. The proton at C6 (ortho to the carboxylic acid) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The proton at C3 will be split by the proton at C4, and the proton at C4 will be split by the proton at C3 and the proton at C6, leading to more complex splitting patterns.
2,6-Dichlorobenzoic Acid: In contrast, this isomer possesses a plane of symmetry that bisects the C1-C4 axis. Consequently, the protons at C3 and C5 are chemically equivalent, as are the protons at C4. This results in a simpler spectrum with only two signals for the aromatic protons. The signal for the C3/C5 protons will be a doublet, split by the C4 proton, and the signal for the C4 proton will be a triplet, split by the two equivalent C3/C5 protons.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Aromatic Protons | Chemical Shift (δ, ppm) | Splitting Pattern |
| This compound | H-3, H-4, H-6 | ~7.5 - 7.9 | Complex multiplets |
| 2,6-Dichlorobenzoic Acid | H-3/H-5, H-4 | ~7.3 - 7.5 | Doublet and Triplet |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly influences the resonance of the aromatic carbons.
This compound: Due to its lack of symmetry, all seven carbon atoms are expected to be chemically non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum (including the carboxylic carbon).[2]
2,6-Dichlorobenzoic Acid: The symmetry of this molecule leads to chemical equivalence for the C2/C6, and C3/C5 pairs of carbons. Therefore, only five distinct signals are expected in the ¹³C NMR spectrum (including the carboxylic carbon and C1, C4).
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Expected Number of Signals | Key Chemical Shift Ranges (ppm) |
| This compound | 7 | Aromatic: ~128-135, Carboxylic: ~165-170 |
| 2,6-Dichlorobenzoic Acid | 5 | Aromatic: ~128-135, Carboxylic: ~165-170 |
Note: The chemical shifts of the carbons directly attached to chlorine will be significantly affected.
Experimental Protocol for NMR Spectroscopy
A standardized approach is crucial for obtaining high-quality, reproducible NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprint Regions
IR spectroscopy is a rapid and effective method for confirming the presence of the carboxylic acid functional group and for observing subtle differences in the fingerprint region that arise from the distinct substitution patterns.
Both isomers will exhibit the characteristic absorptions of a carboxylic acid:
-
A broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration from approximately 1680 to 1710 cm⁻¹.
The key distinguishing features will be found in the C-Cl stretching region (typically 600-800 cm⁻¹) and the aromatic C-H bending region (out-of-plane, ~690-900 cm⁻¹). The substitution patterns of the two isomers will give rise to unique absorption bands in this fingerprint region.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2,6-Dichlorobenzoic Acid |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 |
| C-Cl Stretch | Characteristic pattern | Different characteristic pattern |
| Aromatic C-H Bending | Unique pattern for 1,2,4-trisubstitution | Unique pattern for 1,2,3-trisubstitution |
Data sourced from NIST Chemistry WebBook.[3][4]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FTIR sample preparation and data acquisition using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Isotopic Patterns
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Both 2,5- and 2,6-dichlorobenzoic acid have a molecular weight of approximately 190 g/mol .[5][6] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[7] The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion peak (M⁺).
-
M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
M+2: The peak corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.
-
M+4: The peak corresponding to the molecule with two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately in a 9:6:1 ratio, providing definitive evidence for the presence of two chlorine atoms.[8] While the mass spectra of the two isomers are expected to be very similar, minor differences in the relative abundances of fragment ions may be observed due to the different steric and electronic environments influencing bond cleavage.
Table 4: Expected Mass Spectrometry Data
| Feature | This compound | 2,6-Dichlorobenzoic Acid |
| Molecular Ion (M⁺, C₇H₄³⁵Cl₂O₂) | m/z ≈ 190 | m/z ≈ 190 |
| Isotopic Peaks | M+2 (m/z ≈ 192), M+4 (m/z ≈ 194) | M+2 (m/z ≈ 192), M+4 (m/z ≈ 194) |
| Isotopic Ratio (M⁺:M+2:M+4) | ~9:6:1 | ~9:6:1 |
| Key Fragments | Loss of -OH, -COOH, -Cl | Loss of -OH, -COOH, -Cl |
Data sourced from NIST Chemistry WebBook.[5][6]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring and the carbonyl group of the carboxylic acid are the primary chromophores. While not as definitive as NMR for isomer differentiation, subtle differences in the absorption maxima (λ_max) and molar absorptivity (ε) can be expected due to the influence of the chlorine atom positions on the electronic structure of the benzene ring. For instance, data for the related 2,4-dichlorobenzoic acid shows absorption maxima around 240-290 nm.[9] Similar patterns would be anticipated for the 2,5- and 2,6- isomers, with slight shifts in λ_max.
Conclusion
The successful differentiation of 2,5- and 2,6-dichlorobenzoic acid is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing unambiguous structural information based on chemical shifts and splitting patterns that directly reflect the molecular symmetry. IR spectroscopy offers rapid confirmation of the carboxylic acid functionality and provides a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. While UV-Vis spectroscopy is less specific, it can serve as a complementary technique. By understanding the principles behind each method and carefully analyzing the resulting data, researchers can confidently identify these isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound(50-79-3) 13C NMR spectrum [chemicalbook.com]
- 3. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 4. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 5. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 6. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
A Comparative Guide to the Relative Acidity of Dichlorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula - Why Isomeric Differences in Acidity Matter
In the landscape of pharmaceutical development and fine chemical synthesis, the dichlorobenzoic acids (C₇H₄Cl₂O₂) represent a family of critical intermediates. Their utility is widespread, serving as foundational scaffolds for everything from non-steroidal anti-inflammatory drugs (NSAIDs) to advanced herbicides. While all six constitutional isomers share the same molecular formula, the seemingly subtle variation in the placement of two chlorine atoms on the benzene ring dramatically alters the molecule's physicochemical properties. Of these, acidity, quantified by the acid dissociation constant (pKa), is arguably one of the most critical.
The pKa value dictates a molecule's degree of ionization at a given pH. This, in turn, governs its solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of the relative acidities of these isomers is therefore not merely academic; it is a predictive tool that empowers researchers to select the optimal isomer for a specific application, troubleshoot synthesis and formulation challenges, and intelligently design novel molecular entities.
This guide provides an in-depth comparison of the acidity of the six dichlorobenzoic acid isomers, supported by experimental data. We will delve into the fundamental electronic and steric principles that govern these differences and provide a detailed, field-proven protocol for the experimental determination of pKa, ensuring that researchers can both understand and validate these crucial parameters.
Quantitative Comparison of Dichlorobenzoic Acid Isomer Acidity
The acid strength of the dichlorobenzoic acid isomers varies significantly based on the substitution pattern. The pKa value is the negative logarithm of the acid dissociation constant (Ka); a lower pKa value indicates a stronger acid. The experimentally determined pKa values for the six isomers are summarized in the table below.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Relative Acidity Ranking (Strongest to Weakest) |
| 2,6-Dichlorobenzoic Acid | 50-30-6 | 191.01 | 139-142 | 1.69 | 1 |
| 2,3-Dichlorobenzoic Acid | 50-45-3 | 191.01 | 166-170 | 2.90 | 2 |
| 2,4-Dichlorobenzoic Acid | 50-84-0 | 191.01 | 157-160 | 2.92 | 3 |
| 2,5-Dichlorobenzoic Acid | 50-79-3 | 191.01 | 151-154 | 2.96 | 4 |
| 3,4-Dichlorobenzoic Acid | 51-44-5 | 191.01 | 204-206 | 3.78 | 5 |
| 3,5-Dichlorobenzoic Acid | 51-36-5 | 191.01 | 184-187 | 3.82 | 6 |
Data compiled from "A Comparative Analysis of Dichlorobenzoic Acid Isomers for Researchers" by BenchChem.
Mechanistic Insights: Deconstructing the Acidity Trends
The observed differences in acidity among the dichlorobenzoic acid isomers can be rationalized by considering the interplay of electronic and steric effects imparted by the chlorine substituents.
The Electronic Influence: Inductive and Resonance Effects
Chlorine is an electronegative atom, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) . This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the benzene ring and, consequently, from the carboxylate group. This withdrawal of electron density stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation. By delocalizing the negative charge, the inductive effect makes the carboxylate anion more stable and, therefore, the parent acid stronger (lower pKa). The inductive effect is distance-dependent, weakening as the distance between the chlorine atom and the carboxyl group increases.
Chlorine also possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring, an effect known as the resonance effect (+R) or mesomeric effect. This donation of electron density into the ring has the opposite effect of the inductive effect; it destabilizes the carboxylate anion by increasing electron density at the carboxyl group, making the acid weaker (higher pKa).
For halogens like chlorine, the inductive effect is generally stronger and outweighs the resonance effect in influencing the acidity of benzoic acids.[1]
The Steric Factor: The Ortho-Effect
A significant increase in acidity is observed when a substituent is present at the ortho position (C2 or C6) relative to the carboxylic acid group. This phenomenon, known as the ortho-effect , is a combination of steric and electronic factors that are not fully understood but lead to a consistent trend.[2][3] One major contributor is the steric hindrance between the ortho-substituent and the carboxylic acid group. This forces the carboxylic acid group out of the plane of the benzene ring. As a result, the resonance interaction between the carboxyl group and the ring is diminished, which enhances the acidity.
Analyzing the Isomers:
-
2,6-Dichlorobenzoic Acid (pKa ≈ 1.69): This is the strongest acid of the series due to the pronounced ortho-effect from both chlorine atoms. The steric hindrance is maximized, forcing the carboxyl group out of the plane of the ring and significantly increasing its acidity.
-
2,3-, 2,4-, and 2,5-Dichlorobenzoic Acids (pKa ≈ 2.90-2.96): These isomers all have one ortho-chlorine, which is the primary reason for their increased acidity compared to the 3,4- and 3,5-isomers. The relatively small differences in their pKa values are due to the varying positions of the second chlorine atom and its corresponding inductive effect.
-
3,4-Dichlorobenzoic Acid (pKa ≈ 3.78): Lacking an ortho-substituent, its acidity is primarily determined by the inductive effects of the two chlorine atoms at the meta and para positions. These effects are less pronounced than the ortho-effect.
-
3,5-Dichlorobenzoic Acid (pKa ≈ 3.82): This is the weakest acid among the isomers. With both chlorine atoms in the meta position, there is no resonance effect to consider, and the inductive effects are at a greater distance from the carboxyl group compared to the ortho and para positions, resulting in the least stabilization of the conjugate base.
The following diagram illustrates the key electronic effects influencing the acidity of substituted benzoic acids.
Caption: Electronic and steric effects on benzoic acid acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids.[4] The following protocol provides a robust, self-validating methodology suitable for research and quality control environments.
Materials and Reagents:
-
Dichlorobenzoic acid isomer of interest
-
Deionized water (carbonate-free)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL, Class A)
-
Beaker (100 mL)
Step-by-Step Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1 mmol of the dichlorobenzoic acid isomer and dissolve it in a suitable volume of deionized water to create a solution of known concentration (e.g., 10 mM). Gentle heating may be required for some isomers to fully dissolve.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte (e.g., pH 4.00 and 7.00).
-
-
Titration Setup:
-
Place a known volume (e.g., 50 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
-
Titration Process:
-
Begin stirring the analyte solution at a constant, gentle rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
The following diagram outlines the experimental workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion: Practical Implications for the Researcher
The relative acidity of dichlorobenzoic acid isomers is a clear demonstration of how subtle structural changes can have profound effects on chemical properties. For the medicinal chemist, the stronger acidity of the ortho-substituted isomers may influence drug-receptor interactions and solubility in physiological media. For the process chemist, the differing acidities will affect reaction conditions, purification strategies (such as acid-base extractions), and salt formation for formulation.
By understanding the underlying principles of inductive effects, resonance, and the ortho-effect, and by employing robust experimental methods like potentiometric titration, researchers can confidently select and utilize the appropriate dichlorobenzoic acid isomer for their specific needs, accelerating discovery and development.
References
A Comparative Guide to the Ecotoxicity of Chlorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated benzoic acids are a class of aromatic carboxylic acids that find use as intermediates in the synthesis of pharmaceuticals, herbicides, and dyes. Their persistence and potential for environmental contamination necessitate a thorough understanding of their ecotoxicological profiles. This guide compares the toxicity of various monochlorinated and dichlorinated benzoic acid isomers across three key trophic levels: algae, aquatic invertebrates, and fish.
The ecotoxicity of these compounds is not uniform; it is significantly influenced by the number and position of chlorine atoms on the benzene ring. These structural variations affect key physicochemical properties such as water solubility and the octanol-water partition coefficient (Kow), which in turn govern their bioavailability and toxicological impact on aquatic ecosystems.
Physicochemical Properties: The Foundation of Ecotoxicity
The environmental fate and ecotoxicological effects of chlorinated benzoic acids are intrinsically linked to their physicochemical properties. Water solubility influences their concentration in the aquatic environment, while the octanol-water partition coefficient (Kow) indicates their potential for bioaccumulation in organisms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (g/L) | log Kow | pKa |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 2.1 (25°C)[1] | 2.05 | 2.92 (25°C) |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 0.45 (15°C) | 2.70 | 3.82 (25°C) |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 0.08 (20°C) | 2.65 | 3.98 (25°C) |
| 2,3-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | Low | ~3.2 (estimated) | ~2.5 (estimated) |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | < 1 (20°C)[2] | 2.80 | ~2.7 (estimated) |
| 2,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 0.8 (temperature not stated)[3] | 2.80 | 2.51 |
| 3,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 0.006112 | ~3.5 (estimated) | ~3.7 (estimated) |
| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 0.147 (temperature not stated)[4] | 3.46 | ~3.5 (estimated) |
Comparative Ecotoxicity Data
The following table summarizes the acute toxicity of various chlorinated benzoic acids to representative aquatic organisms. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for Daphnia magna and algae. Lower values indicate higher toxicity.
| Compound | Test Organism | Endpoint | Duration | Concentration (mg/L) |
| 2-Chlorobenzoic Acid | Daphnia magna (Water Flea) | EC50 | 24 h | > 100 |
| Desmodesmus subspicatus (Green Algae) | IC50 | Not Specified | > 100 | |
| 4-Chlorobenzoic Acid | Daphnia magna (Water Flea) | EC50 | 24 h | > 20 |
| Daphnia magna (Water Flea) | LC50 | 96 h | 100 |
Structure-Activity Relationships: Decoding Toxicity
The relationship between the chemical structure of chlorinated benzoic acids and their ecotoxicity is a key area of study. Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the toxicity of these compounds.
Generally, the toxicity of substituted benzoic acids to aquatic organisms like Daphnia decreases in the order of bromo > chloro > fluoro derivatives. The number and position of chlorine atoms significantly influence toxicity. Increased chlorination often leads to higher lipophilicity (higher log Kow), which can result in greater bioaccumulation and, consequently, higher toxicity.
The pH of the aquatic environment also plays a crucial role. The toxicity of benzoic acids to Daphnia has been observed to decrease as the pH increases. This is because the ionized (deprotonated) form of the acid, which is more prevalent at higher pH, is generally less able to cross biological membranes and exert a toxic effect compared to the non-ionized (protonated) form.
Experimental Protocols for Ecotoxicity Testing
The ecotoxicity data presented in this guide are typically generated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of data across different laboratories.
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
Methodology:
-
Test Organism: A pure, exponentially growing culture of a selected green alga (e.g., Desmodesmus subspicatus or Raphidocelis subcapitata).
-
Exposure: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Incubation: The cultures are incubated under constant illumination and temperature for 72 hours.
-
Endpoint: The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at the end of the exposure period. The EC50, the concentration that causes a 50% reduction in growth, is then calculated.
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.
Methodology:
-
Test Organism: Young daphnids (<24 hours old) are used.
-
Exposure: The daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.
Fish, Acute Toxicity Test (Following OECD Guideline 203)
This test determines the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organism: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration that is lethal to 50% of the fish, is determined.
References
A Senior Application Scientist's Guide to Confirming the Identity of 2,5-Dichlorobenzoic Acid Synthesis Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. In the synthesis of 2,5-Dichlorobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and herbicides, the potential for isomeric impurities necessitates a robust and multi-faceted analytical approach.[1][2] This guide provides an in-depth comparison of common synthetic routes and a detailed exposition of the analytical techniques required to definitively identify the target product and differentiate it from its constitutional isomers.
The Synthetic Challenge: A Tale of Two Routes
The synthesis of this compound is predominantly achieved through two primary pathways, each with its own set of potential byproducts that can complicate product identification.
Route 1: Oxidation of 2,5-Dichlorotoluene
A common and direct method involves the oxidation of the methyl group of 2,5-dichlorotoluene.[3] Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed for this transformation.
Mechanism of Oxidation: The reaction is believed to proceed via a free-radical mechanism, where the permanganate ion abstracts a hydrogen atom from the benzylic position of the dichlorotoluene.[4] This initiates a series of oxidative steps, ultimately leading to the formation of the corresponding benzoic acid. The use of co-solvents and phase-transfer catalysts can be employed to improve reaction efficiency.
Potential Impurities: The primary challenge with this route lies in the purity of the starting material. Commercial 2,5-dichlorotoluene can contain other dichlorotoluene isomers, which, upon oxidation, will yield the corresponding dichlorobenzoic acid isomers.[3] Therefore, a thorough analysis of the final product must account for the potential presence of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acids.
Route 2: Friedel-Crafts Acylation of p-Dichlorobenzene
An alternative approach involves the Friedel-Crafts acylation of p-dichlorobenzene to form 2,5-dichloroacetophenone, which is then oxidized to this compound.
Mechanism of Acylation: This classic electrophilic aromatic substitution begins with the activation of an acyl halide (e.g., acetyl chloride) by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[5][6][7][8][9] The aromatic ring of p-dichlorobenzene then attacks this electrophile, leading to the formation of an arenium ion intermediate. Subsequent deprotonation restores aromaticity and yields the acylated product.[5][6]
Potential Impurities: While the starting p-dichlorobenzene is often of high purity, side reactions during the Friedel-Crafts acylation can lead to isomeric impurities. Incomplete oxidation of the intermediate ketone can also be a source of contamination.
A Self-Validating System for Product Identification
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This multi-pronged approach creates a self-validating system where the results from each analysis corroborate the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound is characterized by a specific splitting pattern of the aromatic protons. Due to the substitution pattern, the three aromatic protons will exhibit distinct chemical shifts and coupling constants. In contrast, the other dichlorobenzoic acid isomers will display different splitting patterns, allowing for clear differentiation.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the seven distinct carbon atoms in this compound, including the carbonyl carbon, are unique.[10] Comparison of the obtained spectrum with reference data for all six isomers provides a high degree of confidence in the product's identity.
Table 1: Comparative ¹H and ¹³C NMR Data for Dichlorobenzoic Acid Isomers
| Isomer | Aromatic ¹H NMR Chemical Shifts (ppm, approximate) | Aromatic ¹³C NMR Chemical Shifts (ppm, approximate) |
| This compound | 7.4-7.6 (m, 3H) | 128-135, 165-170 (C=O) |
| 2,3-Dichlorobenzoic acid | 7.3-7.8 (m, 3H) | 127-134, 166-171 (C=O) |
| 2,4-Dichlorobenzoic acid | 7.3-8.0 (m, 3H) | 127-140, 169-172 (C=O) |
| 2,6-Dichlorobenzoic acid | 7.3-7.5 (m, 3H) | 128-135, 164-169 (C=O) |
| 3,4-Dichlorobenzoic acid | 7.5-8.1 (m, 3H) | 129-138, 164-168 (C=O) |
| 3,5-Dichlorobenzoic acid | 7.6-7.9 (m, 3H) | 128-136, 163-167 (C=O) |
Note: Actual chemical shifts can vary depending on the solvent and instrument used. The multiplicity (m) of the aromatic protons is a key differentiating factor.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
All dichlorobenzoic acid isomers have the same molecular weight (190.01 g/mol ).[11] However, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1.
While the fragmentation patterns of the isomers may be similar, subtle differences in the relative abundances of fragment ions can be observed. Common fragmentation pathways include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and chlorine atoms.[12][13][14]
Table 2: Key Mass Spectrometry Data for Dichlorobenzoic Acid Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 190, 192, 194 | 173, 145, 110 |
| 2,3-Dichlorobenzoic acid | 190, 192, 194 | 173, 145, 110 |
| 2,4-Dichlorobenzoic acid | 190, 192, 194 | 173, 145, 110 |
| 2,6-Dichlorobenzoic acid | 190, 192, 194 | 173, 145, 110 |
| 3,4-Dichlorobenzoic acid | 190, 192, 194 | 173, 145, 110 |
| 3,5-Dichlorobenzoic acid | 190, 192, 194 | 173, 145, 110 |
Note: The primary value of MS in this context is confirming the molecular weight and the presence of two chlorine atoms through the isotopic pattern.
Chromatographic Techniques: The Separation of Isomers
Chromatography is indispensable for assessing the purity of the synthesized this compound by separating it from any isomeric byproducts.
Reverse-phase HPLC is a powerful technique for separating the six dichlorobenzoic acid isomers.[15][16] Using a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the resolution of each isomer based on its polarity. The elution order will depend on the specific conditions, but generally, more polar isomers will elute earlier. UV detection is commonly used, and the retention time of the major peak should match that of a pure this compound standard.
For GC-MS analysis, the carboxylic acid functionality of the dichlorobenzoic acids must first be derivatized, typically by esterification to their methyl esters, to increase their volatility.[17] The resulting methyl dichlorobenzoates can then be separated on a suitable GC column and identified by their mass spectra. This technique is particularly useful for detecting and quantifying trace isomeric impurities.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried synthesis product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling constants of the aromatic protons, as well as the chemical shifts of the aromatic and carbonyl carbons, with established reference data for this compound and its isomers.
Protocol 2: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the column and system used and may require optimization.
-
Sample Preparation: Prepare a stock solution of the synthesis product in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
-
Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of a pure this compound standard. The presence of other peaks may indicate isomeric impurities.
Visualizing the Workflow
Caption: Workflow for the synthesis and identity confirmation of this compound.
Conclusion
The definitive identification of this compound requires a systematic and comparative analytical approach. By understanding the potential isomeric impurities arising from common synthetic routes and employing a combination of NMR, MS, and chromatographic techniques, researchers can confidently verify the structure and purity of their product. This rigorous, self-validating methodology is paramount to ensuring the reliability and reproducibility of subsequent research and development endeavors.
References
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- 4. researchgate.net [researchgate.net]
- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(50-79-3) 13C NMR spectrum [chemicalbook.com]
- 11. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 13. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Separation of 2,6-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. This compound methyl ester [sitem.herts.ac.uk]
A Researcher's Guide to Antibody Cross-Reactivity Against Dichlorobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise detection and quantification of small molecules are paramount. When developing immunoassays for isomeric compounds, such as the various forms of dichlorobenzoic acid (DCBA), the specificity of the antibody is the bedrock of a reliable assay. This guide provides an in-depth technical comparison of antibody cross-reactivity against DCBA isomers, supported by experimental frameworks and data interpretation. We will explore the causal relationships behind experimental choices, from immunogen design to the nuanced interpretation of cross-reactivity data.
The Challenge of Isomer-Specific Immunoassays
Dichlorobenzoic acid, with its six distinct isomers, presents a significant challenge for immunoassay development. These isomers differ only in the substitution pattern of two chlorine atoms on the benzoic acid ring. This subtle structural variation can dramatically alter their chemical and biological properties. Consequently, an antibody developed against one isomer may exhibit varying degrees of binding to the others—a phenomenon known as cross-reactivity.[1] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is critical for the validation and accuracy of any immunoassay intended for the specific detection of a particular DCBA isomer.[1][2]
The specificity of an antibody generated against a small molecule (hapten) is fundamentally dictated by the structure of the hapten used for immunization and the methodology of its conjugation to a carrier protein.[1] This guide will use 2,4-Dichlorobenzoic Acid as our primary target antigen to illustrate the principles and methodologies for assessing antibody cross-reactivity against its structural isomers.
The Experimental Framework for Assessing Cross-Reactivity
The journey from a small molecule to a specific immunoassay is a multi-step process. Each step is designed to elicit and then characterize a highly specific antibody response.
Immunogen Preparation: Making the Hapten "Visible" to the Immune System
Small molecules like dichlorobenzoic acid are not immunogenic on their own.[3] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[1][] The choice of conjugation chemistry is critical as it determines the orientation of the hapten, which in turn influences the epitopes presented to the immune system.
For dichlorobenzoic acid, which possesses a carboxyl group, the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) conjugation method is a simple and effective choice.[5] EDC activates the carboxyl group of the DCBA, allowing it to form a stable amide bond with the primary amines (e.g., lysine residues) on the carrier protein.[5]
Experimental Protocol: EDC Conjugation of 2,4-Dichlorobenzoic Acid to KLH
-
Dissolve Hapten: Dissolve 10 mg of 2,4-Dichlorobenzoic Acid in 1 mL of Dimethylformamide (DMF).
-
Activate Hapten: Add 15 mg of N-hydroxysuccinimide (NHS) and 25 mg of EDC to the hapten solution. Incubate for 4 hours at room temperature with gentle stirring to form an active NHS-ester.
-
Prepare Carrier Protein: Dissolve 20 mg of KLH in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Conjugation: Add the activated hapten solution dropwise to the KLH solution while stirring. Let the reaction proceed overnight at 4°C.
-
Purification: Remove unconjugated hapten and reaction by-products by dialysis against PBS for 48 hours, with several buffer changes.
-
Characterization: Confirm the conjugation ratio (moles of hapten per mole of protein) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A successful conjugation is crucial for a robust immune response.[6]
Figure 1. Workflow for Hapten-Carrier Conjugation.
Antibody Production and Purification
Polyclonal antibodies are generated by immunizing animals (typically rabbits or goats) with the purified hapten-carrier conjugate (e.g., 2,4-DCBA-KLH) emulsified in an appropriate adjuvant.[1] A typical immunization schedule involves a primary injection followed by several booster injections over a period of weeks to months. The antibody titer in the animal's serum is monitored using an indirect ELISA. Once a high titer is achieved, the antiserum is collected, and the immunoglobulin G (IgG) fraction is purified, commonly using Protein A/G affinity chromatography.[1]
Competitive Indirect ELISA (ciELISA): The Gold Standard for Cross-Reactivity
The specificity of the purified antibody is assessed using a competitive indirect ELISA (ciELISA).[7] This assay format is highly sensitive for small molecule detection.[8] The principle lies in the competition between the free DCBA isomer in the sample (or standard) and a DCBA-protein conjugate (e.g., 2,4-DCBA-BSA) coated on the ELISA plate for a limited number of antibody binding sites. A higher concentration of free DCBA isomer in the sample will result in less antibody binding to the plate, leading to a weaker signal.
Experimental Protocol: ciELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of 2,4-DCBA-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of 3% non-fat dry milk in PBST. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the 2,4-DCBA standard and each of the other DCBA isomers (the competitors) in PBST. Add 50 µL of each dilution to the wells. Then, add 50 µL of the purified anti-2,4-DCBA antibody (at a pre-determined optimal dilution) to each well. Incubate for 1 hour at 37°C.[9]
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP). Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stopping the Reaction: Stop the color development by adding 50 µL/well of 2 M H₂SO₄.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Figure 2. Competitive Indirect ELISA (ciELISA) Workflow.
Data Analysis
The data is analyzed by plotting the percentage of inhibition versus the logarithm of the competitor concentration. The 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal, is determined for each isomer.[9][10] The cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of 2,4-DCBA / IC50 of the other isomer) x 100 [9]
Comparative Analysis of Cross-Reactivity
Based on the principles of antibody-antigen recognition, we can predict the likely cross-reactivity profile of an antibody raised against 2,4-DCBA. The antibody's binding pocket is shaped to specifically recognize the spatial arrangement of the chlorine atoms and the carboxyl group of the 2,4-DCBA hapten. Isomers that have a similar spatial arrangement will bind more strongly (lower IC50) and thus show higher cross-reactivity.
Hypothetical Experimental Data
The following table presents a plausible set of experimental results for an anti-2,4-DCBA polyclonal antibody tested against various DCBA isomers.
| Isomer Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%) | Rationale for Expected Reactivity |
| 2,4-Dichlorobenzoic Acid | 15 | 100 | Immunizing Hapten: The antibody has the highest affinity for the molecule it was generated against. | |
| 2,5-Dichlorobenzoic Acid | 75 | 20 | Moderate Structural Similarity: The chlorine at position 2 is conserved, but the second chlorine is shifted from position 4 to 5, altering the shape and charge distribution. | |
| 3,4-Dichlorobenzoic Acid | 150 | 10 | Significant Structural Difference: Both chlorine atoms are in different positions relative to the carboxyl group compared to the 2,4-isomer, leading to weaker binding. | |
| 2,6-Dichlorobenzoic Acid | 300 | 5 | Steric Hindrance: The two chlorine atoms flanking the carboxyl group can sterically hinder the antibody's access to the binding site. | |
| 3,5-Dichlorobenzoic Acid | 750 | 2 | High Dissimilarity: The symmetrical substitution pattern is very different from the 2,4-pattern, resulting in very low affinity. | |
| 2,3-Dichlorobenzoic Acid | 120 | 12.5 | Moderate Structural Similarity: The chlorine at position 2 is conserved, but the adjacent chlorine at position 3 creates a different electronic and steric profile than the 4-position chlorine. |
Note: The IC50 values and cross-reactivity percentages are representative and serve to illustrate the principles of antibody specificity.
Advanced Characterization: Surface Plasmon Resonance (SPR)
While ELISA provides robust endpoint data, Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of antibody-antigen interactions.[11][12] SPR technology monitors the binding of an analyte (the DCBA isomer) to a ligand (the immobilized antibody) by detecting changes in the refractive index at the surface of a sensor chip.[13]
This technique provides crucial data on:
-
Affinity (KD): The overall strength of the interaction.
-
Kinetics: The association (ka) and dissociation (kd) rates, revealing the dynamics of the binding event.[12]
-
Specificity: By sequentially injecting the different isomers over the immobilized antibody, a detailed cross-reactivity profile can be generated in real-time.[11]
SPR is particularly valuable for distinguishing between antibodies with similar affinities but different kinetic profiles, an insight that is not available from an endpoint assay like ELISA.[14]
Conclusion and Future Directions
The development of isomer-specific immunoassays for small molecules like dichlorobenzoic acid is a meticulous process that hinges on a thorough understanding and characterization of antibody cross-reactivity. This guide has outlined the essential experimental framework, from the rational design of the immunogen to the comparative analysis of antibody binding using both ciELISA and SPR.
The hypothetical data presented underscores a key principle: the degree of cross-reactivity is directly related to the structural similarity between the immunizing hapten and the competing isomers. For researchers in this field, the message is clear: rigorous validation of antibody specificity is not an optional step but a core requirement for the development of accurate and reliable immunoassays. Future efforts in this area may focus on the generation of monoclonal antibodies, which offer higher specificity and batch-to-batch consistency, potentially enabling the development of assays capable of distinguishing even very closely related isomers with high confidence.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. bio-rad.com [bio-rad.com]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichlorobenzoic Acid
As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The synthesis and handling of chemical intermediates like 2,5-Dichlorobenzoic acid are routine, yet their disposal demands a rigorous and informed approach. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Core Directive: Hazard Assessment & Risk Mitigation
Before any disposal procedure can be initiated, a complete understanding of the compound's hazards is essential. This foundational knowledge dictates every subsequent action, from the selection of personal protective equipment to the final disposal pathway.
This compound is classified as a hazardous substance.[1] Its primary risks upon acute exposure are irritation to the skin, eyes, and respiratory system.[2] The causality for stringent handling procedures is directly linked to these classifications.
| Hazard Classification | Description | Source |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system. | [1][2][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and use of appropriate PPE is the first line of defense. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks identified above.
| Protection Type | Specification | Rationale & Source |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Prevents contact with eyes, which can cause serious irritation.[1][4] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. | Prevents skin irritation, a primary hazard of the compound.[1][4] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | Minimizes the risk of accidental skin contact with dust or spilled material.[4] |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if dust is generated. Use only in a well-ventilated area. | Prevents inhalation of dust, which may cause respiratory irritation.[1][4] |
The Disposal Workflow: A Step-by-Step Decision Framework
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a logical sequence to ensure safety and regulatory compliance at every stage.
Caption: High-level decision workflow for this compound disposal.
Step 1: Waste Characterization
This compound must be classified as a Halogenated Organic Waste .[5] This is the single most important determination as it dictates the required disposal method. Halogenated organic compounds are specifically regulated due to their potential to form persistent and toxic byproducts if not disposed of correctly. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for accurately classifying their waste.[1][6]
Step 2: Waste Segregation & Storage
Causality: The principle of waste segregation is rooted in chemical compatibility. Improperly mixed chemicals can lead to violent reactions, heat generation, and the release of toxic gases.[7]
-
Primary Container: Collect waste this compound in a dedicated, properly sealed container made of a compatible material like high-density polyethylene (HDPE) or borosilicate glass.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings (Irritant).[8][9]
-
Incompatibilities: Store this waste stream away from strong oxidizing agents and bases.[4][7] While carboxylic acids react with bases in a neutralization reaction, this process generates heat and should not occur within a sealed waste container.[7]
Step 3: Approved Disposal Pathways
The selection of a final disposal method is governed by federal and local regulations. For halogenated organics, the options are limited and specific.
Primary & Approved Method: High-Temperature Incineration High-temperature incineration in a facility equipped with flue gas treatment (e.g., scrubbers) is the industry-standard and environmentally preferred method for destroying halogenated organic compounds.[5][10]
-
Why Incineration? This process achieves complete thermal destruction of the organic molecule. The high temperatures break the carbon-chlorine bonds.
-
Critical Byproduct Management: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas.[2][4] Licensed hazardous waste incinerators are equipped with alkaline scrubbers to neutralize this corrosive and toxic gas before it is released into the atmosphere.[11]
Prohibited Method: Landfill Disposal The U.S. Environmental Protection Agency (EPA) enacts strict Land Disposal Restrictions (LDRs) for many hazardous wastes, including Halogenated Organic Compounds (HOCs).[12][13] Untreated this compound cannot be sent to a landfill.[14]
Conditional Method: Neutralization as a Pre-Treatment ONLY As a carboxylic acid, this compound can be neutralized by a weak base (e.g., sodium bicarbonate).[7][8] However, it is critical to understand that this only addresses the corrosive characteristic (acidity) and does not eliminate the hazardous nature of the halogenated organic molecule. The resulting salt solution (sodium 2,5-dichlorobenzoate) is still a halogenated organic waste and must be disposed of via incineration.
-
When to Consider: Neutralization should only be performed if it is a required step in a specific experimental quenching protocol and should not be considered a final disposal method.
-
Regulatory Note: Under EPA RCRA regulations, elementary neutralization of a waste that is hazardous only for the characteristic of corrosivity can be performed without a permit.[9] Since this compound is also an irritant and a regulated HOC, this exemption may not apply, and the neutralized waste must still be managed as hazardous.
Step 4: Final Packaging and Vendor Disposition
All waste must be prepared for pickup by a licensed environmental waste management company. Follow your institution's specific Environmental Health & Safety (EHS) guidelines for final packaging, labeling, and scheduling a pickup. Maintain meticulous records of the waste manifest for regulatory compliance.
Standard Operating Procedure: Spill & Decontamination
Accidents happen, and a clear, pre-defined protocol for spill management is a cornerstone of laboratory safety.
Caption: Emergency spill response protocol for this compound.
Detailed Spill Cleanup Protocol:
This protocol is adapted from guidelines provided by the National Toxicology Program (NTP) and CAMEO Chemicals.[7][15]
-
Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.
-
Attire: Before re-entering the area, don the full, appropriate PPE as detailed in Table 2.
-
Containment: Gently dampen the spilled solid material with 60-70% ethanol. This minimizes the generation of airborne dust.
-
Collection: Carefully transfer the dampened material into a suitable, clearly labeled container for hazardous waste disposal.
-
Decontamination: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining material. Following the ethanol wipe, wash the contaminated surface with a soap and water solution.
-
Waste Consolidation: Seal all contaminated materials, including absorbent paper, gloves, and any contaminated clothing, in a vapor-tight plastic bag for eventual disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with local policy.
By adhering to this structured, scientifically-backed disposal framework, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 97 50-79-3 [sigmaaldrich.com]
- 4. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. esd.uga.edu [esd.uga.edu]
- 9. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. caloric.com [caloric.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
- 15. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Operational Guide: Personal Protective Equipment for Handling 2,5-Dichlorobenzoic Acid
As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of 2,5-Dichlorobenzoic acid. The protocols herein are designed for the protection of researchers, scientists, and drug development professionals, ensuring that safety is integral to the experimental workflow.
Hazard Assessment: Understanding this compound
This compound (CAS No: 50-79-3) is a solid organic compound that presents several significant hazards.[1] According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Understanding these risks is the causal basis for the stringent PPE requirements that follow. When heated to decomposition, it can also emit toxic fumes of hydrogen chloride gas.[4]
Key Hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Poses a serious risk of irritation to the eyes.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may lead to respiratory tract irritation.[2][3]
Core Directive: Engineering and Administrative Controls
Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All work involving this compound, especially weighing and transferring the solid, must be conducted in a properly functioning chemical fume hood.[5][6][7] This is to control the inhalation hazard posed by the compound's dust.[8]
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive specific training on its hazards and the procedures outlined in this guide and its corresponding Safety Data Sheet (SDS).[9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards of this compound. The following is a mandatory, step-by-step guide for donning and using the correct PPE.
3.1. Eye and Face Protection
The eyes are particularly vulnerable to this chemical.[8]
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]
-
High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to safety goggles.[7][12]
3.2. Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required.[10] Nitrile gloves are commonly used, but it is crucial to check the manufacturer's compatibility data for breakthrough time.[12] Always inspect gloves for tears or holes before use.[9] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Lab Coat: A standard lab coat is required to protect against incidental contact.[10] For tasks with a higher risk of contamination, a chemical-resistant apron worn over the lab coat is recommended.[6][7]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]
3.3. Respiratory Protection
Under normal laboratory conditions where work is performed within a chemical fume hood, respiratory protection is not typically required.[11][13] However, in specific situations:
-
Emergency Situations: In the event of a large spill or failure of ventilation, an approved respirator is necessary.[2][5] A half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2]
-
Weighing Operations: If weighing outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved N95 dust mask or equivalent should be worn to prevent inhalation of fine particles.
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for handling this compound, integrating the PPE requirements.
4.1. Preparation and PPE Donning
-
Risk Assessment: Before starting, review the Safety Data Sheet (SDS).[9]
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and spill kit.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational.
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
4.2. Handling the Chemical (Inside a Fume Hood)
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid generating dust.[8]
-
Transfer: Gently transfer the solid into the reaction vessel.
-
Dissolution: When dissolving, slowly add the solid to the solvent to prevent splashing. Be aware that dissolving corrosive solids can generate heat.[8]
4.3. Post-Handling and PPE Doffing
-
Decontamination: Wipe down the work area and any equipment used.
-
Glove Removal: Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Dispose: Discard used gloves in the appropriate waste container.
-
Final Steps: Remove your lab coat and goggles.
-
Hygiene: Wash your hands and face thoroughly with soap and water after handling.[3]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Work in Fume Hood; N95 mask if hood is not feasible (not recommended) |
| Preparing Solutions | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron | Work in Fume Hood |
| General Handling | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Work in Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron | Air-purifying respirator with appropriate cartridges |
Emergency and Disposal Plans
5.1. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2][5] If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[3]
-
Spill: For small spills, dampen the solid material with 60-70% ethanol to minimize dust, then sweep it up with an inert absorbent material (like vermiculite or sand) and place it in a designated hazardous waste container.[2] Do not use combustible materials like sawdust.[12]
5.2. Disposal Plan
-
Chemical Waste: this compound is a halogenated organic acid. It must be disposed of in a clearly labeled hazardous waste container designated for halogenated organic waste.[14][15] Do not mix with other waste streams unless explicitly permitted.[12]
-
Contaminated PPE: All disposable PPE, such as gloves and spill cleanup materials, must be placed in a sealed, labeled container for hazardous waste disposal.[12] Contaminated lab coats must be professionally laundered or disposed of as hazardous waste.
Workflow for Safe Handling of this compound
The following diagram outlines the critical decision points and procedural flow for safely handling this chemical.
Caption: Decision workflow for PPE selection and handling of this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. This compound(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. bucknell.edu [bucknell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
